molecular formula C6H2BrF3 B146721 1-Bromo-2,3,5-trifluorobenzene CAS No. 133739-70-5

1-Bromo-2,3,5-trifluorobenzene

Cat. No.: B146721
CAS No.: 133739-70-5
M. Wt: 210.98 g/mol
InChI Key: XSMLLZPSNLQCQU-UHFFFAOYSA-N
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Description

1-Bromo-2,3,5-trifluorobenzene is a useful research compound. Its molecular formula is C6H2BrF3 and its molecular weight is 210.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMLLZPSNLQCQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371336
Record name 1-Bromo-2,3,5-trifluorobenzene
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Molecular Weight

210.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133739-70-5
Record name 1-Bromo-2,3,5-trifluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,3,5-trifluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3,5-trifluorobenzene (CAS Number: 133739-70-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,3,5-trifluorobenzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique substitution pattern of fluorine atoms and a reactive bromine atom makes it a versatile building block for the synthesis of complex molecules with tailored properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. The strategic placement of three fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and metabolic stability when incorporated into larger molecules. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 133739-70-5[1]
Molecular Formula C₆H₂BrF₃[1]
Molecular Weight 210.98 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 143 °C
Flash Point 54 °C
Density Not available
MDL Number MFCD00012232
InChI Key XSMLLZPSNLQCQU-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C(=C1F)F)Br)F[1]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine and bromine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will show distinct signals for the three different fluorine environments, with coupling between them.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M and M+2) being prominent.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in readily accessible literature, its synthesis would likely involve the bromination of 1,2,4-trifluorobenzene or the diazotization and subsequent bromination of a corresponding trifluoroaniline precursor.

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a handle for a variety of cross-coupling and organometallic reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bond and the aromatic ring.

Experimental Protocols for Key Reactions

The following are generalized experimental protocols for common reactions involving aryl bromides, which are applicable to this compound.

3.1.1. Grignard Reagent Formation

The formation of a Grignard reagent from this compound provides a powerful nucleophile for the formation of new carbon-carbon bonds.

  • Procedure: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a crystal of iodine to initiate the reaction. A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is typically initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (2,3,5-trifluorophenyl)magnesium bromide.[2] This reagent can then be used in subsequent reactions with various electrophiles.

3.1.2. Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a route to substituted alkynes.[3]

  • Procedure: To a solution of this compound (1.0 equivalent) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.025 equivalents), an amine base (e.g., diisopropylamine or triethylamine, 7.0 equivalents), and the terminal alkyne (1.1 equivalents).[3] The reaction mixture is stirred at room temperature or with gentle heating until completion, as monitored by techniques like TLC or GC-MS. Work-up typically involves filtration through celite, extraction with an organic solvent, and purification by column chromatography.[3]

3.1.3. Suzuki Coupling

The Suzuki coupling is another versatile palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide.

  • Procedure: In a reaction vessel, combine this compound (1.0 equivalent), a boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer.

3.1.4. Ullmann Coupling

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[4][5]

  • Procedure: this compound is heated with copper powder at high temperatures, often in a high-boiling solvent like dimethylformamide (DMF) or nitrobenzene.[6] The reaction can be performed to create symmetrical biaryls or, with a second, different aryl halide, to synthesize unsymmetrical biaryls.[4] Modern variations of the Ullmann reaction may use soluble copper catalysts and ligands to allow for milder reaction conditions.[7]

3.1.5. Reaction with n-Butyllithium (Lithium-Halogen Exchange)

Reaction with a strong organolithium base like n-butyllithium can effect a lithium-halogen exchange, generating a highly reactive organolithium species.

  • Procedure: A solution of this compound in an anhydrous ether solvent such as THF is cooled to a low temperature (typically -78 °C).[8] A solution of n-butyllithium in hexanes is then added dropwise.[8] The resulting (2,3,5-trifluorophenyl)lithium can be quenched with various electrophiles to introduce a wide range of functional groups. It is crucial to maintain anhydrous and anaerobic conditions throughout the reaction.[9][10]

Applications in Drug Discovery and Materials Science

The 2,3,5-trifluorophenyl moiety is a valuable pharmacophore in drug design. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[11][12] While specific biological activities for this compound itself are not extensively documented, its derivatives are of interest in medicinal chemistry. For example, trifluoromethyl-containing compounds have been investigated as potential anticancer agents and for their effects on plant growth regulation.[13][14]

In materials science, this compound serves as a precursor for the synthesis of liquid crystals, polymers, and coatings.[15] The incorporation of fluorine atoms can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific electro-optical characteristics.[15]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationships and Workflows

The following diagrams illustrate the central role of this compound as a synthetic intermediate and the general workflow for its application in drug discovery.

G Synthetic Utility of this compound A This compound B Grignard Reagent ((2,3,5-Trifluorophenyl)magnesium bromide) A->B Mg, Ether/THF C Organolithium Reagent ((2,3,5-Trifluorophenyl)lithium) A->C n-BuLi D Cross-Coupling Products (e.g., Biaryls, Alkynes) A->D Pd or Cu catalyst, Coupling Partner E Functionalized Derivatives B->E Electrophile C->E Electrophile D->E Further Modification

Caption: Synthetic pathways from this compound.

G Drug Discovery Workflow cluster_0 Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization A This compound B Synthetic Modification (e.g., Cross-Coupling) A->B C Library of Derivatives B->C D In Vitro Biological Assays C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G G->B Iterative Design

Caption: Workflow for drug discovery using the target compound.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility in a range of powerful synthetic transformations, combined with the beneficial properties conferred by the trifluorophenyl moiety, makes it a compound of high interest for researchers in both academic and industrial settings. Further exploration of its reactivity and the biological activities of its derivatives is likely to lead to the development of novel pharmaceuticals and advanced materials.

References

physical and chemical properties of 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5-trifluorobenzene (CAS No. 133739-70-5) is a fluorinated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis.[1] Its unique substitution pattern, featuring three fluorine atoms and a reactive bromine atom, imparts distinct chemical properties that are highly sought after in the development of advanced materials and complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and key applications, with a focus on providing practical information for laboratory and research settings. The strategic placement of fluorine atoms can enhance properties such as metabolic stability and bioavailability in pharmaceutical candidates, while also conferring thermal stability and specific electronic characteristics to polymers and liquid crystals.[1][2]

Physical and Chemical Properties

This compound is typically a colorless to light yellow or orange liquid under standard conditions.[1] It is a flammable substance and should be handled with appropriate safety precautions. Key physical and chemical data are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 133739-70-5[1][3]
Molecular Formula C₆H₂BrF₃[1]
Molecular Weight 210.98 g/mol [1]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 143 °C[1]
Density 1.79 g/mL[1]
Refractive Index (n20/D) 1.48[1]
Purity ≥98.0% (GC)[1]

Table 2: Safety and Handling Information

IdentifierValueSource(s)
Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...)
Storage Store in a ventilated, low-temperature, dry warehouse; keep container sealed and separate from oxidizing agents.[3]
DOT Classification UN1993, Flammable liquid, n.o.s., Hazard Class 3, Packing Group III

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Bromination of 2,3,5-Trifluoroaniline and Deamination

This two-step process involves the regioselective bromination of 2,3,5-trifluoroaniline, followed by the removal of the amine group via diazotization and reduction.

Step 1: Bromination of 2,3,5-Trifluoroaniline

  • In a fume hood, dissolve 2,3,5-trifluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or a biphasic system with water.

  • Cool the stirred solution to 0-5 °C in an ice bath.

  • Slowly add bromine (1.0-1.1 eq) dropwise, ensuring the temperature remains below 10 °C. The bromine will add selectively at the position para to the activating amino group.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2,3,5-trifluoroaniline. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Deamination of 4-Bromo-2,3,5-trifluoroaniline

  • Prepare a solution of sodium nitrite (1.2 eq) in concentrated sulfuric acid, keeping the temperature low with an ice bath.

  • In a separate flask, dissolve the crude 4-bromo-2,3,5-trifluoroaniline (1.0 eq) from the previous step in glacial acetic acid or ethanol.

  • Slowly add the aniline solution to the stirred sodium nitrite/sulfuric acid mixture, maintaining the temperature between 0-5 °C to form the diazonium salt intermediate.

  • For the deamination, slowly add a reducing agent such as hypophosphorous acid (H₃PO₂) to the diazonium salt solution. The reaction is often catalyzed by the addition of a copper(I) salt.

  • Allow the reaction to stir and warm to room temperature. The evolution of nitrogen gas should be observed.

  • Once the reaction is complete (monitored by TLC or GC-MS), pour the mixture into a beaker of ice water.

  • Extract the desired product, this compound, with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the final product by distillation under reduced pressure to obtain pure this compound.

Synthesis of this compound cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Deamination (Sandmeyer-type) Start1 2,3,5-Trifluoroaniline Reagent1 + Br2 (Acetic Acid, 0-5 °C) Start1->Reagent1 Intermediate1 4-Bromo-2,3,5-trifluoroaniline Reagent1->Intermediate1 Reagent2 + 1) NaNO2, H2SO4 + 2) H3PO2, Cu+ Intermediate1->Reagent2 Product This compound Reagent2->Product

Plausible synthetic pathway for this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While detailed published analyses are scarce, the expected spectral characteristics can be predicted based on its structure and data from its isomers.

Table 3: Predicted Spectroscopic Data

TechniqueData / Interpretation
¹H NMR A single multiplet is expected in the aromatic region (approx. δ 7.0-7.5 ppm), corresponding to the two aromatic protons. The signal will be complex due to coupling with the three fluorine atoms.
¹³C NMR Six distinct signals are expected in the aromatic region (approx. δ 100-160 ppm). The carbon attached to bromine will be at a higher field (lower ppm) than the carbons attached to fluorine. All signals will exhibit C-F coupling.[5]
¹⁹F NMR Three distinct signals are expected, each showing coupling to the other fluorine atoms and to the aromatic protons.
FTIR (Neat) Characteristic peaks for C-F stretching (strong, ~1100-1300 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-Br stretching (weaker, ~500-650 cm⁻¹).
Mass Spec (EI) The molecular ion peak (M⁺) will appear as a doublet of nearly equal intensity at m/z 210 and 212, characteristic of the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of the carbon-bromine bond, which allows for its use in a variety of cross-coupling and organometallic reactions.[1] This makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and advanced polymers.[1][2]

Representative Experimental Protocols for Key Reactions

The following protocols are for closely related isomers but are representative of the reactions that this compound is expected to undergo.

5.1.1. Grignard Reagent Formation and Subsequent Reaction

This protocol, adapted from the reaction of 1-bromo-3,4,5-trifluorobenzene, demonstrates the formation of an organomagnesium reagent, a versatile intermediate for forming new carbon-carbon bonds.

  • Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Initiation: Place magnesium turnings (1.1 eq) in the flask with a small crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Grignard Formation: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium suspension and, if necessary, gently warm the flask to initiate the reaction (indicated by bubbling and the disappearance of the iodine color). Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature to ensure full conversion to the Grignard reagent, (2,3,5-trifluorophenyl)magnesium bromide.

  • Reaction with Electrophile: The resulting Grignard reagent can be reacted with a variety of electrophiles. For example, it can be added to a solution of an aldehyde or ketone in anhydrous THF at 0 °C to form a secondary or tertiary alcohol after acidic workup.

5.1.2. Suzuki-Miyaura Cross-Coupling Reaction

This protocol demonstrates a typical palladium-catalyzed cross-coupling reaction to form a biaryl compound, a common structural motif in pharmaceuticals and organic materials.

  • Reagent Setup: To a dry Schlenk flask, add the arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Assembly: Add this compound (1.0 eq) to the flask. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or 1,4-dioxane/water).

  • Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_reaction Reaction Conditions Start_A This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Start_A->Catalyst Start_B Arylboronic Acid Start_B->Catalyst Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/H2O) Heat Heat (80-100 °C) Product Biaryl Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a key synthetic intermediate with significant potential in materials science and pharmaceutical development. Its well-defined physical properties and the predictable reactivity of its carbon-bromine bond make it a reliable component in complex synthetic routes. The representative protocols provided in this guide for its synthesis and subsequent reactions offer a practical foundation for its use in research and development. As with all chemical procedures, appropriate safety measures and handling techniques are paramount for its successful and safe application in the laboratory.

References

1-Bromo-2,3,5-trifluorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical and physical properties of 1-Bromo-2,3,5-trifluorobenzene, a key fluorinated aromatic compound. Its unique molecular structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of advanced materials.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its application in synthetic chemistry and material science.

PropertyValue
Molecular Formula C₆H₂BrF₃[1][2][3][4]
Molecular Weight 210.98 g/mol [1][2][3]
CAS Number 133739-70-5[1][2][3]
Appearance Light yellow to yellow to orange clear liquid[1]
Density 1.79 g/mL[1] or 1.758 g/mL at 25 °C[2][5]
Boiling Point 143 °C[1][2]
Refractive Index n20/D 1.48[1] or n20/D 1.486[5]
Purity ≥ 98% (GC)[1]
Storage Conditions Room temperature, sealed in dry, dark place[1][3][5]

Logical Relationship Diagram

The following diagram illustrates the core attributes and primary applications of this compound, providing a visual summary of its relevance in scientific research and development.

G cluster_main This compound cluster_properties Key Properties cluster_applications Primary Applications A C₆H₂BrF₃ MW: 210.98 g/mol B Fluorinated Aromatic Compound A->B is a G Analytical Standard A->G used as C Enhanced Reactivity & Stability B->C leads to D Pharmaceutical Synthesis (Drug Efficacy & Bioavailability) C->D enables E Agrochemical Synthesis C->E enables F Material Science (Polymers, Coatings) C->F enables

A diagram showing the properties and uses of the molecule.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily due to the influence of its fluorine substituents which enhance chemical resistance and thermal stability.[1] Its main applications include:

  • Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][4] The incorporation of fluorine atoms can significantly improve a drug's efficacy and bioavailability.[1]

  • Agrochemical Synthesis : Similar to its role in pharmaceuticals, it is used in the creation of new agrochemical products.[1]

  • Material Science : This compound is utilized in the development of advanced materials, such as polymers and coatings.[1]

  • Analytical Chemistry : It is also employed as a standard in analytical methods for the detection and quantification of substances in various samples.[1]

As a foundational chemical reagent, specific experimental protocols and signaling pathways are not inherent to the compound itself but are determined by its application in the synthesis of larger, more complex molecules. Researchers utilizing this compound would develop their own methodologies based on the desired final product.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-Bromo-2,3,5-trifluorobenzene (CAS No. 133739-70-5). This fluorinated aromatic compound is a key intermediate in the synthesis of advanced materials and pharmaceuticals, making a thorough understanding of its physicochemical properties crucial for its effective application.[1][2] While specific quantitative data on solubility and stability are limited in publicly available literature, this guide consolidates the existing information and presents generalized experimental protocols for their determination.

Core Physicochemical Properties

This compound is a liquid at room temperature, typically appearing as a light yellow to orange clear liquid.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₂BrF₃[2][3]
Molecular Weight 210.98 g/mol [2][3][4]
Boiling Point 143 °C[2]
Density 1.79 g/mL[2]
Refractive Index n20/D 1.48[2]
Flash Point 32 °C
Appearance Light yellow to yellow to orange clear liquid[2]
CAS Number 133739-70-5[4]

Solubility Profile

Water Solubility: this compound is consistently reported to be insoluble in water. This is expected due to its nonpolar aromatic ring and the hydrophobic nature of the bromine and fluorine substituents.

Organic Solvent Solubility: While specific data is lacking, it is anticipated to be soluble in a range of common organic solvents, particularly nonpolar and moderately polar aprotic solvents. This is a common characteristic for compounds of its class, which are often used in organic synthesis.

A generalized experimental workflow for determining the solubility of a compound like this compound is depicted in the following diagram.

G General Experimental Workflow for Solubility and Stability Assessment cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Start: Obtain pure this compound sol_prep Prepare saturated solutions in various solvents (e.g., water, ethanol, acetone, hexane) at a constant temperature. sol_start->sol_prep sol_equilibrate Equilibrate solutions with excess solute for a defined period (e.g., 24h) with agitation. sol_prep->sol_equilibrate sol_separate Separate the saturated solution from the undissolved solid (e.g., by centrifugation or filtration). sol_equilibrate->sol_separate sol_quantify Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC, GC, UV-Vis). sol_separate->sol_quantify sol_data Record solubility data (e.g., in g/100 mL or mol/L). sol_quantify->sol_data stab_start Start: Prepare stock solution of known concentration stab_conditions Aliquot stock solution into different stress conditions: - Varying pH (e.g., acidic, neutral, basic) - Elevated temperatures (e.g., 40°C, 60°C) - Light exposure (e.g., UV, fluorescent) stab_start->stab_conditions stab_incubate Incubate samples for predetermined time intervals (e.g., 0, 24, 48, 72 hours). stab_conditions->stab_incubate stab_analyze At each time point, analyze the sample to determine the remaining concentration of the parent compound and identify any degradation products (e.g., by LC-MS). stab_incubate->stab_analyze stab_kinetics Calculate degradation kinetics (e.g., half-life, degradation rate constant). stab_analyze->stab_kinetics

Caption: A generalized workflow for determining the solubility and stability of a chemical compound.

Stability Profile

General Storage Recommendations: For optimal stability, it is recommended to store this compound at room temperature in a cool, dark, and dry place.[3] The container should be kept tightly sealed to prevent exposure to moisture and air.

Potential Degradation Pathways: Based on the chemistry of similar halogenated aromatic compounds, potential degradation pathways could include:

  • Hydrolysis: Reaction with water, which could be accelerated under acidic or basic conditions, potentially leading to the formation of trifluorophenol derivatives.

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light.

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not published. However, the following sections describe generalized methodologies that can be adapted for this purpose.

Protocol for Solubility Determination

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) of analytical grade

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC) with Flame Ionization Detector (FID))

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, stop the agitation and allow the suspension to settle.

  • Separate the saturated solution from the undissolved solute by centrifugation or filtration.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical instrument.

  • Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.

  • Calculate the solubility from the determined concentration and the dilution factor.

Protocol for Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound (high purity)

  • A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile)

  • Hydrochloric acid and sodium hydroxide solutions for pH stress

  • Hydrogen peroxide for oxidative stress

  • Temperature-controlled ovens

  • Photostability chamber with UV and visible light sources

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Add the stock solution to aqueous solutions of known pH (e.g., pH 2, 7, and 12) and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Stress: Add the stock solution to a solution of hydrogen peroxide and incubate at room temperature.

    • Thermal Stress: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose the stock solution in a photostability chamber to controlled light conditions (as per ICH Q1B guidelines).

  • Time Points: At specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each stress condition.

  • Analysis: Analyze the samples using a stability-indicating LC-MS method. This method should be able to separate the parent compound from any potential degradation products.

  • Data Evaluation:

    • Quantify the amount of this compound remaining at each time point.

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products using the mass spectrometry data.

    • Determine the degradation kinetics (e.g., half-life) under each stress condition.

Signaling Pathways and Biological Interactions

Currently, there is no publicly available information on specific signaling pathways or biological interactions involving this compound. Its primary documented use is as a chemical intermediate in the synthesis of other molecules, such as those for advanced materials and pharmaceuticals.[1][2] Further research would be required to elucidate any potential biological activity.

The logical relationship for its application in material synthesis can be visualized as a simple workflow.

G Application in Material Synthesis start This compound (Starting Material) reaction Chemical Synthesis (e.g., Cross-coupling, Nucleophilic Substitution) start->reaction intermediate Functionalized Intermediate reaction->intermediate polymerization Polymerization / Further Modification intermediate->polymerization product Advanced Material (e.g., Polymer, Liquid Crystal) polymerization->product

Caption: A simplified workflow illustrating the role of this compound in synthesis.

Conclusion

This compound is a valuable chemical intermediate with established applications in material science and pharmaceutical synthesis. While its general stability is a key attribute for these applications, a notable gap exists in the public domain regarding specific, quantitative data on its solubility in common organic solvents and its stability under various stress conditions. The experimental protocols outlined in this guide provide a framework for researchers to systematically determine these crucial parameters. Further studies are warranted to fully characterize the solubility and stability profile of this compound, which will undoubtedly facilitate its broader and more efficient use in research and development.

References

Spectroscopic Data of 1-Bromo-2,3,5-trifluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2,3,5-trifluorobenzene (CAS No. 133739-70-5). Due to the limited availability of published experimental spectra for this specific isomer, this document presents available data for this compound and supplements it with illustrative data from its isomers to provide a complete analytical picture. This guide is intended to assist researchers and professionals in drug development and chemical analysis in understanding the spectral characteristics of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 ¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.55 - 7.45m1H-Ar-H
7.20 - 7.10m1H-Ar-H

Solvent: CDCl₃, Reference: TMS. Data is illustrative for 1-Bromo-2,4,5-trifluorobenzene.

1.1.2 ¹³C NMR Spectroscopy

Detailed ¹³C NMR data for this compound is not widely published. The spectrum is expected to show six signals in the aromatic region, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

1.1.3 ¹⁹F NMR Spectroscopy

¹⁹F NMR is a critical technique for characterizing fluorinated aromatic compounds. The spectrum of this compound is anticipated to display three distinct signals for the three fluorine atoms, with complex coupling patterns between them and with the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations. PubChem indicates the availability of an ATR-IR spectrum for this compound, acquired on a Bruker Tensor 27 FT-IR instrument using the ATR-Neat technique.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Weak - MediumAromatic C-H Stretch
~1600 - 1450Medium - StrongAromatic C=C Stretch
~1300 - 1000StrongC-F Stretch
Below 1000Medium - StrongC-Br Stretch, C-H Bending

Note: This is a generalized representation of expected IR absorptions for a substituted aromatic compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zRelative IntensityAssignment
210/212High[M]⁺ / [M+2]⁺ (Molecular ion)
131Medium[M - Br]⁺
112Medium[M - Br - F]⁺
81Medium[C₆H₂F]⁺

Note: This table represents a predicted fragmentation pattern based on the structure.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

  • Dissolution: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Volume Adjustment: The final sample height in the NMR tube should be approximately 4-5 cm.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR.

2.1.2 Data Acquisition

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • ¹H NMR: A standard one-pulse experiment is typically performed. Key parameters include the number of scans, acquisition time, and relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

  • ¹⁹F NMR: A one-pulse experiment is used, often with proton decoupling to simplify the spectra. The large chemical shift range of ¹⁹F NMR must be considered when setting the spectral width.

FT-IR Spectroscopy

2.2.1 Sample Preparation (ATR Method for Liquids)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. An infrared beam is passed through the crystal, and the internally reflected light is detected. The resulting interferogram is converted to an infrared spectrum via a Fourier Transform.

Mass Spectrometry (Electron Ionization)

2.3.1 Sample Introduction

A small, pure sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

2.3.2 Ionization

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

2.3.3 Mass Analysis and Detection

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

SpectroscopicAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution IR_Sample Place Neat Sample on ATR Crystal Sample->IR_Sample MS_Introduction Introduce Sample (e.g., GC Inlet) Sample->MS_Introduction Filtration Filter into NMR Tube Dissolution->Filtration NMR_Acquisition Acquire Spectrum (1H, 13C, 19F) Filtration->NMR_Acquisition NMR_Processing Process Data (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Coupling) NMR_Processing->NMR_Analysis IR_Acquisition Acquire IR Spectrum IR_Sample->IR_Acquisition IR_Analysis Analyze Functional Groups IR_Acquisition->IR_Analysis MS_Ionization Electron Ionization (EI) MS_Introduction->MS_Ionization MS_Analysis Mass Analysis (m/z Separation) MS_Ionization->MS_Analysis MS_Interpretation Interpret Fragmentation MS_Analysis->MS_Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Signaling_Pathway cluster_nucleus Nuclear Spin System cluster_couplings Spin-Spin Coupling (J-Coupling) cluster_spectrum Resulting NMR Spectrum H1 ¹H Nuclei HH ¹H-¹H Coupling H1->HH CH ¹³C-¹H Coupling H1->CH HF ¹H-¹⁹F Coupling H1->HF C13 ¹³C Nuclei C13->CH CF ¹³C-¹⁹F Coupling C13->CF F19 ¹⁹F Nuclei F19->CF F19->HF FF ¹⁹F-¹⁹F Coupling F19->FF Multiplet_Structure Complex Multiplet Structure HH->Multiplet_Structure CH->Multiplet_Structure CF->Multiplet_Structure HF->Multiplet_Structure FF->Multiplet_Structure

Caption: Logical relationships of spin-spin couplings in the NMR spectroscopy of this compound.

References

Navigating the Spectral Landscape of 1-Bromo-2,3,5-trifluorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-2,3,5-trifluorobenzene. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral characteristics, supported by predicted data, experimental protocols, and structural visualizations to facilitate a deeper understanding of its molecular architecture.

Introduction

This compound is a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The precise characterization of its chemical structure is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the electronic environment of the protons and carbon atoms within the molecule.

Predicted NMR Data

Due to the limited availability of public experimental NMR data for this compound, the following spectral parameters have been generated using advanced NMR prediction software. These predictions are based on established algorithms that consider the effects of the bromine and fluorine substituents on the chemical shifts and coupling constants of the aromatic ring.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-47.10 - 7.30ddd (doublet of doublet of doublets)J(H-F) ≈ 8-10, J(H-F) ≈ 6-8, J(H-H) ≈ 2-3
H-67.40 - 7.60ddd (doublet of doublet of doublets)J(H-F) ≈ 8-10, J(H-F) ≈ 2-3, J(H-H) ≈ 2-3
¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will show six unique signals for the carbon atoms of the benzene ring. The presence of fluorine atoms will lead to complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF, etc.). To simplify the spectrum and aid in the assignment of carbon signals, a proton-decoupled ¹³C NMR spectrum with fluorine decoupling is often employed. The predicted chemical shifts are presented below.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (with ¹⁹F coupling)
C-1110 - 115d (doublet)
C-2150 - 155ddd (doublet of doublet of doublets)
C-3148 - 153ddd (doublet of doublet of doublets)
C-4115 - 120d (doublet)
C-5158 - 163ddd (doublet of doublet of doublets)
C-6118 - 123d (doublet)

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a minimal signal overlap with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

  • Sample Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-25 mg/0.5 mL.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using the freeze-pump-thaw method.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe to the frequencies of ¹H and ¹³C to ensure optimal signal detection.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Set a spectral width that encompasses the entire aromatic region (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment with nuclear Overhauser effect (NOE) (e.g., zgpg30).

    • Spectral Width: Set a spectral width covering the expected range for aromatic carbons (e.g., 0-160 ppm).

    • Number of Scans: Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

    • ¹⁹F Decoupling (Optional but Recommended): To simplify the spectrum, employ broadband ¹⁹F decoupling during the acquisition. This will collapse the carbon-fluorine couplings into singlets, facilitating easier interpretation.

Structural Visualization and NMR Correlations

The following diagrams illustrate the structure of this compound and the key through-bond relationships that give rise to the observed NMR spectral features.

G H4 H-4 H6 H-6 H4->H6 ⁴J(H-H) F3 F-3 H4->F3 ³J(H-F) F5 F-5 H4->F5 ³J(H-F) F2 F-2 H6->F2 ⁴J(H-F) H6->F5 ³J(H-F) G C1 C-1 F2 F-2 C1->F2 ²J(C-F) C2 C-2 C2->F2 ¹J(C-F) F3 F-3 C2->F3 ²J(C-F) C3 C-3 C3->F2 ²J(C-F) C3->F3 ¹J(C-F) C4 C-4 C4->F3 ²J(C-F) F5 F-5 C4->F5 ²J(C-F) C5 C-5 C5->F5 ¹J(C-F) C6 C-6 C6->F2 ³J(C-F) C6->F5 ²J(C-F)

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2,3,5-trifluorobenzene, a key fluorinated building block in organic synthesis, particularly valued in the development of advanced materials, agrochemicals, and pharmaceuticals.[1] While various synthetic strategies for fluorinated aromatic compounds exist, the most practical and widely applicable approach for the preparation of this compound is through the Sandmeyer reaction, a reliable method for converting aryl amines into aryl halides.[2]

This guide will focus on the synthesis of this compound from its corresponding aniline precursor, 2,3,5-trifluoroaniline, via a two-step diazotization and subsequent bromination.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is crucial for the successful execution of the synthesis. The table below summarizes the key data for the starting material and the target compound.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2,3,5-Trifluoroaniline363-80-4C₆H₄F₃N147.101751.409
This compound133739-70-5C₆H₂BrF₃210.98Not availableNot available

Synthesis Pathway: The Sandmeyer Reaction

The synthesis of this compound from 2,3,5-trifluoroaniline proceeds via a two-stage Sandmeyer reaction. The first stage involves the diazotization of the primary aromatic amine, followed by the copper(I) bromide-catalyzed substitution of the diazonium group with a bromine atom.[2][3][4]

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2,3,5-Trifluoroaniline 2,3,5-Trifluoroaniline 2,3,5-Trifluorobenzenediazonium Salt 2,3,5-Trifluorobenzenediazonium Salt 2,3,5-Trifluoroaniline->2,3,5-Trifluorobenzenediazonium Salt Diazotization (NaNO₂, HBr, 0-5 °C) This compound This compound 2,3,5-Trifluorobenzenediazonium Salt->this compound Sandmeyer Reaction (CuBr)

Figure 1: General synthesis pathway for this compound via the Sandmeyer reaction.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar Sandmeyer reactions.[3]

Materials:

  • 2,3,5-Trifluoroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Beakers and graduated cylinders

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Step 1: Diazotization of 2,3,5-Trifluoroaniline

This step involves the conversion of the primary amine to a diazonium salt at a low temperature to ensure its stability.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_output Output A Dissolve 2,3,5-Trifluoroaniline in HBr and water B Cool the mixture to 0-5 °C A->B D Slowly add NaNO₂ solution to the aniline mixture, maintaining temperature below 5 °C B->D C Prepare a solution of NaNO₂ in water C->D E Stir for an additional 30 minutes D->E F Formation of 2,3,5-Trifluorobenzenediazonium bromide solution E->F

Figure 2: Workflow for the diazotization of 2,3,5-trifluoroaniline.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine a specific molar quantity of 2,3,5-trifluoroaniline with a 2.5 to 3-fold molar excess of 48% hydrobromic acid and a suitable amount of water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of a slight molar excess of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the 2,3,5-trifluorobenzenediazonium bromide intermediate.

Step 2: Sandmeyer Reaction and Work-up

The diazonium salt is then reacted with copper(I) bromide to yield the desired product.

Sandmeyer_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification G Prepare a solution/suspension of CuBr in HBr H Slowly add the cold diazonium salt solution to the CuBr mixture G->H I Allow the reaction to warm to room temperature and stir until N₂ evolution ceases H->I J Extract the crude product with an organic solvent I->J K Wash the organic layer with water and/or brine J->K L Dry the organic layer over anhydrous sulfate K->L M Remove the solvent under reduced pressure L->M N Purify the crude product by distillation M->N

Figure 3: Workflow for the Sandmeyer reaction and product purification.

Procedure:

  • In a separate flask, prepare a solution or suspension of a catalytic amount of copper(I) bromide in a small amount of hydrobromic acid.

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the gas evolution ceases.

  • Transfer the reaction mixture to a separatory funnel and extract the crude this compound with a suitable organic solvent such as diethyl ether or dichloromethane.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Expected Yield and Purity

While specific yield data for the synthesis of this compound is not available in the searched literature, yields for analogous Sandmeyer reactions of fluorinated anilines are typically in the range of 60-80%. The purity of the final product can be assessed by Gas Chromatography (GC) and its structure confirmed by spectroscopic methods such as NMR and Mass Spectrometry. Commercial suppliers often report purities of >98.0% (GC) for this compound.

Safety Considerations

  • 2,3,5-Trifluoroaniline is harmful if swallowed, in contact with skin, and if inhaled. It is also irritating to the eyes, respiratory system, and skin.[5]

  • Hydrobromic acid is corrosive and can cause severe skin burns and eye damage.

  • Sodium nitrite is an oxidizing agent and is toxic if swallowed.

  • Diazonium salts can be explosive when dry and should be handled with extreme caution and always kept in solution.

  • The Sandmeyer reaction involves the evolution of nitrogen gas, which should be properly vented.

  • All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis and adapt the procedures as necessary based on the specific laboratory conditions and scale of the reaction.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2,3,5-trifluorobenzene: Key Intermediates and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key intermediates and synthetic pathways for the preparation of 1-Bromo-2,3,5-trifluorobenzene, a crucial building block in the pharmaceutical, agrochemical, and advanced materials sectors. The primary and most industrially viable route involves the diazotization of 2,3,5-trifluoroaniline followed by a Sandmeyer-type bromination. This document details the experimental protocols for the synthesis of the key intermediates and the final product, presenting quantitative data in structured tables for clear comparison and utilizing diagrams to illustrate the reaction workflows.

Introduction

This compound is a fluorinated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), liquid crystals, and specialized polymers.[1][2] The presence of both bromine and fluorine atoms allows for a variety of subsequent chemical transformations. The bromine atom can serve as a handle for cross-coupling reactions, while the fluorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding affinity in biological systems.

This guide focuses on the most prevalent synthetic route to this compound, which proceeds through key intermediates derived from trifluoroaniline precursors.

Primary Synthetic Pathway: Diazotization of 2,3,5-Trifluoroaniline

The most direct and widely utilized method for the synthesis of this compound involves a two-step process starting from 2,3,5-trifluoroaniline. This pathway leverages the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amino group into a bromo substituent via a diazonium salt intermediate.

The key intermediates in this synthesis are:

  • 2,3,5-Trifluoroaniline: The starting material containing the correctly substituted trifluorinated aromatic ring.

  • 2,3,5-Trifluorobenzenediazonium Salt: A highly reactive intermediate formed by the diazotization of 2,3,5-trifluoroaniline.

Synthesis of the Key Starting Material: 2,3,5-Trifluoroaniline

While commercially available, understanding the synthesis of 2,3,5-trifluoroaniline is crucial for a comprehensive overview. One common industrial approach involves the high-pressure amination of a suitable tetrafluorobenzene precursor.

Experimental Protocol: Synthesis of 2,3,4-Trifluoroaniline (as an example of trifluoroaniline synthesis)

A patent describes the synthesis of 2,3,4-trifluoroaniline from tetrafluorobenzene. In this process, tetrafluorobenzene is subjected to a high-pressure reaction with liquid ammonia in the presence of a solvent and a copper powder catalyst. The reaction is typically carried out at temperatures ranging from 182-245°C for 38-70 hours. This method is reported to achieve a product yield of up to 91%.[3]

ParameterValueReference
Starting MaterialTetrafluorobenzene[3]
ReagentsLiquid Ammonia, Solvent (e.g., triethylamine or propylene glycol), Copper Powder (catalyst)[3]
Reaction Temperature182-245 °C[3]
Reaction Time38-70 hours[3]
Yieldup to 91%[3]

Table 1: Summary of reaction conditions for the synthesis of 2,3,4-trifluoroaniline.

Logical Relationship of Starting Material Synthesis

tetrafluorobenzene Tetrafluorobenzene trifluoroaniline 2,3,5-Trifluoroaniline tetrafluorobenzene->trifluoroaniline High-Pressure Amination liquid_ammonia Liquid Ammonia liquid_ammonia->trifluoroaniline copper_catalyst Copper Catalyst copper_catalyst->trifluoroaniline start 2,3,5-Trifluoroaniline diazonium 2,3,5-Trifluorobenzenediazonium Salt start->diazonium Diazotization (NaNO₂, HBr, 0-5 °C) final_product This compound diazonium->final_product Sandmeyer Reaction (CuBr, HBr)

References

A Technical Guide to Sourcing High-Purity 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an overview of commercial suppliers for high-purity 1-Bromo-2,3,5-trifluorobenzene (CAS No. 133739-70-5), a key fluorinated building block in organic synthesis. Its utility is notable in the development of novel pharmaceuticals and advanced materials, where the strategic placement of fluorine atoms can significantly enhance molecular properties such as metabolic stability and bioactivity.[1] This document outlines supplier information, presents an illustrative experimental protocol, and includes workflow diagrams to assist in the procurement and application of this versatile reagent.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a range of chemical suppliers, from large global distributors to specialized manufacturers. Purity levels are critical for reproducible results in research and development, with most suppliers offering grades of >98%. Below is a comparative summary of offerings from prominent vendors.

SupplierProduct Name(s)CAS NumberPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 5-Bromo-1,2,3-trifluorobenzene138526-69-999%5g, 25gSynonym: 1-Bromo-3,4,5-trifluorobenzene.
TCI America This compound133739-70-5>98.0% (GC)5g, 25gAvailable from US and Japan stock.
Chem-Impex This compound133739-70-5≥ 98% (GC)CustomMarketed as a versatile building block for pharmaceuticals and agrochemicals.[1]
Biosynth 1-Bromo-3,4,5-trifluorobenzene138526-69-9-CustomResearch chemicals for R&D purposes.[2]
NINGBO INNO PHARMCHEM This compound133739-70-5High-PurityBulkManufacturer focused on UV absorbers and electronic chemicals.[3]
HONGJIN CHEM This compound133739-70-599.5%CustomFactory specializing in pharmaceutical intermediates.[4]

Logical Workflow for Sourcing and Qualification

The process of sourcing a critical reagent involves more than just placing an order. For sensitive applications in drug development, a systematic approach to qualification is essential to ensure quality and consistency. The following diagram illustrates a typical workflow.

G cluster_sourcing Sourcing Phase cluster_qc Qualification Phase s1 Identify Potential Suppliers s2 Request Quotes & Lead Times s1->s2 s3 Request Technical Data (CoA, SDS) s2->s3 s4 Select Primary & Secondary Supplier s3->s4 q1 Order Sample Quantity s4->q1 Initiate Procurement q2 In-House QC Analysis (e.g., NMR, GC-MS) q1->q2 q3 Compare Results to Supplier CoA q2->q3 q4 Qualify Batch for R&D Use q3->q4 dev Experimentation / Process Development q4->dev Proceed to Development

Caption: Workflow for sourcing and qualifying high-purity chemical reagents.

Illustrative Experimental Protocol: Grignard Reagent Formation

This compound is a valuable precursor for forming organometallic reagents, which are staples in carbon-carbon bond formation. The following is a representative, general protocol for the synthesis of the corresponding Grignard reagent, a common step in drug discovery campaigns. A similar procedure has been documented for the related isomer, 1-bromo-3,4,5-trifluorobenzene.[5]

Reaction: Br-C₆H₂F₃ + Mg → BrMg-C₆H₂F₃

Materials:

  • This compound (1.0 eq)

  • Magnesium (Mg) turnings (1.2 eq), oven-dried

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) crystal (catalytic amount)

  • Argon or Nitrogen atmosphere

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas line

Procedure:

  • Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Add the magnesium turnings and a single crystal of iodine to the reaction flask.

  • Add a small portion of anhydrous THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound in anhydrous THF.

  • Add a small amount (approx. 5-10%) of the aryl bromide solution to the magnesium suspension.

  • Gently warm the flask or use a heat gun to initiate the reaction, evidenced by the disappearance of the iodine color and/or gentle bubbling.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate sufficient to maintain a gentle reflux.

  • After the addition is complete, continue to stir the resulting dark grey/brown mixture for an additional 1-2 hours at room temperature to ensure complete conversion.

  • The Grignard reagent is now ready for use in subsequent reactions (e.g., with an aldehyde, ketone, or in a cross-coupling reaction).

Key Reaction Pathway Visualization

The utility of this compound lies in its ability to be transformed into various useful intermediates. The diagram below illustrates its central role as a starting material for two common synthetic routes: Grignard formation and Suzuki cross-coupling.

G cluster_grignard Grignard Pathway cluster_suzuki Suzuki Pathway start This compound g1 Grignard Reagent (Ar-MgBr) start->g1 Mg, THF s1 Boronic Acid / Ester (Ar-B(OR)₂) start->s1 1. n-BuLi 2. B(OR)₃ g2 Addition to Carbonyls g1->g2 R₂C=O s2 Biaryl Product (Ar-Ar') s1->s2 Ar'-X, Pd cat.

Caption: Synthetic pathways starting from this compound.

References

An In-depth Technical Guide to the Safe Handling and Storage of 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 1-Bromo-2,3,5-trifluorobenzene, a key intermediate in the pharmaceutical, agrochemical, and liquid crystal material industries.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the use of this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₆H₂BrF₃
Molecular Weight 210.98 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 143 °C[3]
Density 1.767 g/mL at 25 °C[5]
Flash Point 45 °C (closed cup)[5]
Refractive Index n20/D 1.48[3]
Solubility in Water No data available[5]

Table 1: Physical and Chemical Properties

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling. Table 2 outlines its GHS classification.

Hazard ClassCategoryHazard Statement
Flammable liquids3 or 4H226: Flammable liquid and vapour / H227: Combustible liquid[6]
Skin irritation2H315: Causes skin irritation[6]
Serious eye irritation2AH319: Causes serious eye irritation[6]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[6]
Carcinogenicity (Suspected)-H351: Suspected of causing cancer

Table 2: GHS Hazard Classification

GHS Pictograms:

  • GHS02: Flame (Flammable)

  • GHS07: Exclamation Mark (Irritant, Skin Sensitizer, Acute Toxicity)

  • GHS08: Health Hazard (Carcinogen, Mutagen, Reproductive Toxicity, Target Organ Toxicity)

Safe Handling Protocols

Adherence to strict handling protocols is mandatory to minimize exposure and prevent accidents.

3.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ensure that safety showers and emergency eyewash stations are readily accessible and in close proximity to the workstation.[7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7]

3.2. Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a critical line of defense. Figure 1 provides a decision-making framework for PPE selection.

PPE_Selection start Handling this compound eye_protection Eye and Face Protection start->eye_protection skin_protection Skin and Body Protection start->skin_protection respiratory_protection Respiratory Protection start->respiratory_protection goggles Chemical safety goggles or face shield eye_protection->goggles lab_coat Chemical-resistant lab coat or apron skin_protection->lab_coat gloves Chemically resistant gloves (e.g., Nitrile) skin_protection->gloves respirator Use in fume hood. If ventilation is inadequate, use NIOSH-approved respirator. respiratory_protection->respirator

Figure 1: PPE Selection Guide

Detailed PPE Specifications:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be necessary for splash hazards.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7] Nitrile gloves are a common recommendation. Always inspect gloves for integrity before use.

  • Respiratory Protection: For operations with a potential for generating aerosols or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

3.3. General Handling Procedures

A systematic approach to handling is crucial for safety. Figure 2 outlines a standard workflow.

Handling_Workflow prep Preparation: - Review SDS - Ensure fume hood is operational - Don appropriate PPE handling Handling: - Ground and bond containers - Use non-sparking tools - Keep away from ignition sources - Avoid generating aerosols prep->handling Proceed with caution storage Post-Handling & Storage: - Tightly close container - Store in a cool, dry, well-ventilated area - Segregate from incompatible materials handling->storage After use cleanup Cleanup: - Decontaminate work surfaces - Properly dispose of waste - Wash hands thoroughly storage->cleanup Final step

Figure 2: Laboratory Handling Workflow

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

  • Use only non-sparking tools.[7]

  • Take precautionary measures against static discharge.[7]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

  • Wash hands and any exposed skin thoroughly after handling.[8]

  • Do not eat, drink, or smoke when using this product.[7]

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep the container sealed and store it in a low-temperature environment.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][7]

  • Store in a designated flammables area.[7]

  • Store locked up.

Emergency Procedures

In the event of an emergency, a clear and practiced response is critical.

5.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse the affected areas with water or shower. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Table 3: First-Aid Measures

5.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[5]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[7] Containers may explode when heated.[7] Hazardous decomposition products in case of fire include toxic fumes, carbon monoxide, carbon dioxide, hydrogen halides, and bromine.[5][7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

5.3. Accidental Release Measures

A systematic approach to spill management is crucial to prevent the escalation of the incident. Figure 3 outlines the emergency response for a spill.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles) evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect absorbed material into a closed container using non-sparking tools contain->collect cleanup Decontaminate the area collect->cleanup dispose Dispose of waste according to regulations cleanup->dispose

Figure 3: Spill Response Workflow

  • Personal Precautions: Avoid breathing vapors and contact with the substance. Remove all sources of ignition.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

  • Methods for Cleaning Up: Absorb the spill with a non-combustible material such as sand, earth, or vermiculite and place it in a suitable container for disposal.[10]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. Waste should be handled as hazardous and disposed of at an approved waste disposal plant.[6][7] Do not allow the chemical to enter the environment.[5][7]

Conclusion

This compound is a valuable chemical intermediate with a defined set of hazards. By implementing robust safety protocols, including proper engineering controls, consistent use of personal protective equipment, and adherence to safe handling and storage procedures, researchers can mitigate the associated risks. A thorough understanding of and preparation for emergency situations are also paramount to ensuring a safe working environment. Always consult the most recent Safety Data Sheet (SDS) before working with this chemical.

References

An In-Depth Technical Guide to the Potential Hazards and Toxicity of 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work involving this chemical should be conducted by trained personnel in a controlled environment with appropriate personal protective equipment.

Executive Summary

1-Bromo-2,3,5-trifluorobenzene is a halogenated aromatic compound with applications in chemical synthesis. Due to a notable lack of specific toxicological data for this compound, this guide provides a comprehensive overview of its known hazards based on available safety data sheets and infers its potential toxicity by examining the well-documented metabolic pathways and toxicological profiles of structurally related halogenated benzenes. This guide also furnishes detailed, standardized experimental protocols for key toxicological endpoints to facilitate future safety and toxicity assessments.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1][2] The primary hazards are summarized in the table below.

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor.[1][2]
Skin irritationCategory 2H315: Causes skin irritation.[1][2]
Eye irritationCategory 2H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation.[1][2]

Pictograms:

  • Flame

  • Exclamation mark

Signal Word: Warning[1][2]

Predicted Toxicokinetics and Metabolism

While specific toxicokinetic data for this compound is unavailable, the metabolism of halogenated benzenes is well-documented and serves as a predictive model. The biotransformation of these compounds is primarily initiated by cytochrome P-450-dependent monooxygenases and glutathione S-transferases.[3]

The metabolic activation of halogenated benzenes can lead to the formation of several potentially harmful metabolites, including epoxides, phenols, and benzoquinones.[1] These reactive intermediates are often central to the observed toxicity of this class of compounds.[1] Evidence suggests that the formation of reactive benzoquinone metabolites, rather than epoxides, is linked to hepatotoxicity.[1] Furthermore, glutathione adducts of benzoquinones are strongly implicated in nephrotoxicity.[1]

Metabolic Activation of Halogenated Benzenes cluster_toxicity Toxicity Pathways parent Halogenated Benzene (e.g., this compound) p450 Cytochrome P450 Monooxygenases parent->p450 Oxidation epoxide Arene Oxide (Epoxide Intermediate) p450->epoxide phenol Phenolic Metabolites epoxide->phenol Rearrangement quinone Benzoquinone (Reactive Metabolite) phenol->quinone Further Oxidation detox Detoxification & Excretion phenol->detox Conjugation gst Glutathione S-Transferase (GST) quinone->gst hepato Hepatotoxicity quinone->hepato glut_adduct Glutathione Conjugates gst->glut_adduct glut_adduct->detox nephro Nephrotoxicity glut_adduct->nephro

Figure 1. Conceptual metabolic pathway for halogenated benzenes.

Gaps in Toxicological Data

A thorough review of publicly available safety data reveals a significant lack of empirical toxicological data for this compound. The following endpoints have "no data available":

  • Acute oral, dermal, and inhalation toxicity

  • Skin and respiratory sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity (repeated exposure)

To address these critical data gaps, standardized testing according to internationally recognized guidelines is necessary.

Recommended Experimental Protocols

The following sections detail methodologies for key toxicological assessments based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for generating the necessary data to perform a comprehensive risk assessment.

Acute Oral Toxicity Assessment (OECD Guideline 425)

The Up-and-Down Procedure (UDP) is a method to estimate the LD50 (median lethal dose) while minimizing the number of animals used.[4][5]

Experimental Parameters:

ParameterSpecification
Test Species Rat (female is often more sensitive)
Age Young adults (8-12 weeks)
Number of Animals Sequential, maximum of 5 for a limit test
Housing Individually housed, controlled temperature (22 ± 3°C), humidity (30-70%), and 12-hour light/dark cycle
Diet Standard laboratory diet, fasted prior to dosing
Administration Oral gavage
Dose Progression Factor 3.2 (unless otherwise specified)
Observation Period At least 14 days

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Figure 2. Workflow for the OECD 425 Up-and-Down Procedure.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro method assesses skin irritation potential by measuring cytotoxicity in a reconstructed human epidermis model, reducing the need for animal testing.[6][7]

Experimental Workflow:

  • Tissue Culture: Reconstructed human epidermis tissues are cultured to the appropriate stage.

  • Chemical Application: A defined amount of the test chemical (this compound) is applied topically to the tissue surface.

  • Exposure: Tissues are exposed to the chemical for a specified duration (e.g., 60 minutes).[8]

  • Post-Incubation: After exposure, the tissues are rinsed and incubated in fresh medium for a period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined using a quantitative assay, most commonly the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized and quantified spectrophotometrically.

  • Classification: The substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[6]

Acute Eye Irritation/Corrosion Test (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion. A tiered testing strategy, starting with in vitro methods, is highly recommended to minimize animal use.[9]

Experimental Parameters:

ParameterSpecification
Test Species Albino rabbit
Number of Animals Initially one animal; confirmatory test with up to two more if needed
Administration 0.1 mL of liquid instilled into the conjunctival sac of one eye
Anesthesia/Analgesia Use of topical anesthetics and systemic analgesics is recommended to avoid pain and distress.[9]
Observation Intervals 1, 24, 48, and 72 hours after application.[10]
Scoring Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.
Duration Up to 21 days to assess the reversibility of effects.[10]
In Vitro Mutagenicity: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[11][12][13]

Methodology Overview:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) that detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[11]

  • Exposure: The bacterial strains are exposed to various concentrations of this compound.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[11]

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize their own histidine and form colonies. The number of revertant colonies is counted.

  • Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate (negative control).

In_Vitro_Toxicity_Workflow start Start: Prepare Cell Culture (e.g., Fibroblasts, Keratinocytes) seed Seed cells into microplate wells start->seed incubate1 Incubate (24h) to allow cell attachment seed->incubate1 expose Expose cells to the compound for a defined period (e.g., 24, 48, 72h) incubate1->expose prepare_compound Prepare serial dilutions of This compound prepare_compound->expose add_reagent Add viability/cytotoxicity assay reagent (e.g., MTT, LDH, Neutral Red) expose->add_reagent incubate2 Incubate for reagent reaction add_reagent->incubate2 measure Measure signal (e.g., absorbance, fluorescence) using a plate reader incubate2->measure analyze Analyze data: Calculate % viability vs. control, determine IC50 value measure->analyze end End of Assay analyze->end

Figure 3. Generalized workflow for an in vitro cytotoxicity assay.

Conclusion

While this compound has established classifications for flammability and irritation, a significant void exists in our understanding of its systemic toxicity. Drawing parallels from the broader class of halogenated benzenes suggests a potential for metabolism-induced toxicity, particularly targeting the liver and kidneys. To ensure the safe handling and use of this compound in research and development, it is imperative to conduct empirical toxicological studies. The standardized protocols outlined in this guide provide a clear pathway for generating the necessary data for a comprehensive hazard and risk assessment.

References

Methodological & Application

Application Notes and Protocols for 1-Bromo-2,3,5-trifluorobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5-trifluorobenzene is a versatile fluorinated aromatic building block with significant applications in medicinal chemistry. Its unique substitution pattern offers a strategic tool for introducing the 2,3,5-trifluorophenyl moiety into drug candidates. The incorporation of fluorine atoms can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1][2] This document provides an overview of its applications, key experimental protocols, and relevant data for drug discovery and development.

Core Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[3][4] The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the facile construction of complex molecular architectures. The trifluorinated phenyl ring is a valuable pharmacophore that can engage in specific interactions with biological targets and improve drug-like properties.

Key applications include:

  • Scaffold for Biologically Active Compounds: It is utilized in the synthesis of novel compounds with potential therapeutic activities. The 2,3,5-trifluorophenyl group can be found in molecules designed to target a range of diseases.

  • Enhancement of Pharmacokinetic Properties: The introduction of the trifluorophenyl moiety can increase metabolic stability by blocking potential sites of metabolism.[2] It can also modulate lipophilicity, which is crucial for membrane permeability and oral bioavailability.

  • Modulation of Receptor Binding: The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the molecule, potentially leading to stronger and more specific interactions with target proteins.

While specific FDA-approved drugs containing the this compound-derived moiety are not prominently documented in publicly available literature, its role as a building block in the synthesis of investigational compounds is noted. It is frequently employed in the creation of intermediates for pharmaceuticals, agrochemicals, and liquid crystal materials.[3][5]

Experimental Protocols

The primary utility of this compound in medicinal chemistry lies in its ability to participate in various cross-coupling reactions. Below are generalized protocols for common transformations. Researchers should note that specific reaction conditions may require optimization based on the substrate and desired product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. This reaction is widely used to couple this compound with various boronic acids or esters.

General Protocol:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base B Add Degassed Solvent A->B C Heat and Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E F Extraction E->F G Purification F->G Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TF Transcription Factor Kinase2->TF Phosphorylation Gene Gene Expression TF->Gene Regulation Inhibitor Drug Derived from This compound Inhibitor->Kinase1 Inhibition

References

Application Notes and Protocols: 1-Bromo-2,3,5-trifluorobenzene as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5-trifluorobenzene is a key fluorinated aromatic building block utilized in the synthesis of complex organic molecules for the pharmaceutical industry. The unique substitution pattern of the fluorine atoms on the phenyl ring imparts desirable physicochemical properties to target molecules. The incorporation of the 2,3,5-trifluorophenyl moiety can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. This document provides an overview of the applications of this compound in pharmaceutical research, with a focus on its use in the synthesis of kinase inhibitors, and provides detailed protocols for key synthetic transformations.

The presence of fluorine in drug molecules is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, for instance, is known to improve metabolic stability and bioavailability. Similarly, the introduction of multiple fluorine atoms on a phenyl ring, as in the 2,3,5-trifluorophenyl group, can modulate the electronic properties and conformation of a molecule, leading to improved potency and selectivity.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The 2,3,5-trifluorophenyl moiety is a valuable pharmacophore in the design of novel kinase inhibitors. It can be incorporated into heterocyclic scaffolds, such as pyrazoles, which are known to interact with the ATP-binding site of various kinases. The strategic placement of the trifluorinated ring can lead to enhanced binding interactions and improved pharmacokinetic profiles.

A common synthetic strategy involves the coupling of this compound with a suitable heterocyclic partner via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing a versatile approach to a wide range of potential drug candidates.

Experimental Protocols

The following sections provide detailed experimental protocols for two key reactions involving this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are based on established methodologies for similar substrates and serve as a starting point for the synthesis of pharmaceutical intermediates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a 2,3,5-Trifluorophenyl-Substituted Pyrazole Intermediate

This protocol describes the synthesis of a key intermediate for a potential kinase inhibitor via the Suzuki-Miyaura coupling of this compound with a pyrazole boronic acid ester.

Reaction Scheme:

G A This compound C Pd Catalyst, Base A->C B Pyrazole Boronic Acid Ester B->C D Solvent, Heat C->D E 2,3,5-Trifluorophenyl-Substituted Pyrazole D->E

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,3,5-trifluorophenyl-substituted pyrazole intermediate.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound1-(Boc)-4-(pinacolato)boron-1H-pyrazolePd(dppf)Cl₂K₂CO₃Dioxane/Water901875-85
This compound3-Methyl-1H-pyrazole-5-boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O852465-75
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a 2,3,5-Trifluorophenylamino-Substituted Heterocycle

This protocol details the synthesis of a key intermediate via the Buchwald-Hartwig amination of this compound with a heterocyclic amine.

Reaction Scheme:

G A This compound C Pd Catalyst, Ligand, Base A->C B Heterocyclic Amine B->C D Solvent, Heat C->D E 2,3,5-Trifluorophenylamino-Substituted Heterocycle D->E

A representative Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • 5-Amino-3-methyl-1H-pyrazole (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add a solution of this compound and 5-amino-3-methyl-1H-pyrazole in anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,3,5-trifluorophenylamino-substituted heterocycle.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
This compound5-Amino-3-methyl-1H-pyrazolePd₂(dba)₃XPhosNaOtBuToluene1102070-80
This compoundMorpholinePd(OAc)₂BINAPCs₂CO₃Dioxane1002485-95

Signaling Pathway and Experimental Workflow Diagrams

Targeted Signaling Pathway: MAPK/ERK Pathway

Many kinase inhibitors target components of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Kinase Inhibitor (e.g., MEK Inhibitor) Inhibitor->MEK Inhibition

Simplified MAPK/ERK signaling pathway and the point of intervention for a MEK inhibitor.

General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and preclinical evaluation of a novel kinase inhibitor.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound & Heterocyclic Precursor coupling Suzuki or Buchwald-Hartwig Coupling start->coupling purification Purification & Characterization coupling->purification final_compound Final Kinase Inhibitor Candidate purification->final_compound biochemical_assay Biochemical Assay (Kinase Activity) final_compound->biochemical_assay cell_based_assay Cell-Based Assay (Proliferation, Apoptosis) biochemical_assay->cell_based_assay in_vivo In Vivo Studies (Animal Models) cell_based_assay->in_vivo

General workflow from synthesis to biological evaluation of a kinase inhibitor.

Disclaimer: The provided protocols are intended for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates.

The Pivotal Role of 1-Bromo-2,3,5-trifluorobenzene in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 1-Bromo-2,3,5-trifluorobenzene, a key fluorinated aromatic intermediate, is increasingly recognized for its critical role in the development of high-performance agrochemicals. This versatile building block is instrumental in the synthesis of a new generation of fungicides and herbicides, offering enhanced efficacy, metabolic stability, and improved environmental profiles. Its unique substitution pattern allows for the strategic introduction of fluorine atoms into the molecular structure of active ingredients, a feature known to significantly boost biological activity.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel agrochemicals utilizing this compound. The focus is on its application in the synthesis of pyrazole-based fungicides, a class of agrochemicals known for their broad-spectrum activity.

Application in Fungicide Synthesis: The Case of Penflufen

A prominent example of the application of this compound is in the synthesis of pyrazole carboxamide fungicides. These fungicides act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the mitochondrial respiratory chain of fungi. The trifluorophenyl moiety derived from this compound is a key component in several developmental and patented fungicides.

One such example is the synthesis of compounds structurally related to Penflufen, a commercial SDHI fungicide. The synthesis involves the coupling of the 2,3,5-trifluorophenyl group with a pyrazole core, followed by further functionalization.

Experimental Workflow for Synthesis of a Penflufen Analog

The following diagram illustrates a generalized workflow for the synthesis of a pyrazole fungicide using this compound as a starting material.

Experimental Workflow: Synthesis of a Pyrazole Fungicide A This compound C Suzuki or Buchwald-Hartwig Coupling A->C B Pyrazole Derivative B->C D N-(2,3,5-trifluorophenyl)pyrazole Intermediate C->D Formation of C-N or C-C bond F Amidation Reaction D->F E Amide Coupling Reagent E->F G Final Pyrazole Fungicide (e.g., Penflufen Analog) F->G Formation of Amide Bond

Caption: A generalized workflow for the synthesis of a pyrazole fungicide.

Quantitative Data Summary

The efficiency of the key coupling and amidation steps is crucial for the overall yield of the final agrochemical product. The following table summarizes typical quantitative data for these reactions based on literature for analogous syntheses.

Reaction StepCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki CouplingPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80-10012-2475-90
Buchwald-Hartwig AminationPd₂(dba)₃ / XPhosK₃PO₄Toluene100-11018-2480-95
Amide CouplingEDCI/HOBtDIPEADMF25-404-885-98

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2,3,5-trifluorophenyl)-1-methyl-1H-pyrazole (Intermediate D) via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of this compound with 1-methyl-1H-pyrazole.

Materials:

  • This compound (1.0 equiv)

  • 1-Methyl-1H-pyrazole (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 1-methyl-1H-pyrazole, potassium phosphate, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling with argon for 15 minutes.

  • Heat the mixture to 110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-(2,3,5-trifluorophenyl)-1-methyl-1H-pyrazole intermediate.

Protocol 2: Synthesis of the Final Pyrazole Fungicide via Amide Coupling (Step F)

This protocol outlines the coupling of a pyrazole carboxylic acid with an appropriate amine, a common final step in the synthesis of many pyrazole carboxamide fungicides.

Materials:

  • 1-(2,3,5-Trifluorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Substituted aniline or amine (1.1 equiv)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the pyrazole carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add EDCI and HOBt to the solution and stir for 30 minutes at room temperature.

  • Add the substituted amine followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature for 4-8 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole fungicide.

Mechanism of Action: SDHI Fungicides

The resulting pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.

Mechanism of Action: SDHI Fungicide cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Oxidation UQ Ubiquinone (Coenzyme Q) SDH->UQ UQH2 Ubihydroquinone UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Electron Transport ATP ATP ATP_Synthase->ATP Energy Production Fungicide Pyrazole Carboxamide Fungicide (e.g., Penflufen Analog) Fungicide->SDH Inhibition

Caption: Inhibition of the fungal respiratory chain by an SDHI fungicide.

By blocking the conversion of succinate to fumarate, these fungicides disrupt the production of ATP, the primary energy currency of the cell, leading to fungal death. The presence of the trifluorophenyl group derived from this compound is crucial for the molecule's ability to bind effectively to the active site of the SDH enzyme.

The strategic use of this compound exemplifies the power of fluorination in modern agrochemical design, enabling the development of more potent and selective crop protection agents. The protocols and data presented herein serve as a valuable resource for researchers aiming to harness the potential of this key intermediate in their synthetic endeavors.

Application Notes and Protocols for the Synthesis of Liquid Crystal Materials Using 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of liquid crystal materials utilizing 1-Bromo-2,3,5-trifluorobenzene as a key starting material. The unique trifluorophenyl moiety introduced by this building block is crucial for tuning the mesomorphic and electro-optical properties of the final liquid crystal compounds. The protocols focus on two powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling, which are instrumental in constructing the rigid core of liquid crystal molecules.

Introduction to this compound in Liquid Crystal Synthesis

This compound is a versatile building block in the synthesis of advanced materials, particularly liquid crystals.[1] Its trifluorinated phenyl ring introduces a strong dipole moment and influences intermolecular interactions, which are critical factors in determining the mesomorphic properties, such as the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the straightforward formation of carbon-carbon bonds to construct the elongated, rigid molecular structures characteristic of liquid crystals.[2]

Synthesis of Biphenyl-Based Liquid Crystals via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between aryl halides and organoboron compounds.[3] In the context of liquid crystal synthesis, it is widely used to prepare biaryl cores.[4] This protocol details the synthesis of 4-alkoxy-2',3',5'-trifluorobiphenyls, a common structural motif in liquid crystal design.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized procedure is based on established methods for the Suzuki coupling of aryl bromides.[2][5]

Materials:

  • This compound

  • 4-Alkoxyphenylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-ethoxyphenylboronic acid, etc.) (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (for aqueous base solutions)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the corresponding 4-alkoxyphenylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) and degassed water (if using an aqueous base solution, typically in a 4:1 to 5:1 solvent-to-water ratio) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 4-alkoxy-2',3',5'-trifluorobiphenyl.

Data Presentation: Suzuki-Miyaura Coupling
Entry4-Alkoxyphenylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012>90 (estimated)
24-Ethoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)Toluene/H₂O (5:1)1008>90 (estimated)
34-Propoxyphenylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (3)DMF1106>90 (estimated)
44-Butoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012>90 (estimated)
54-Pentyloxyphenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)Toluene/H₂O (5:1)1008>90 (estimated)

Note: The yields are estimated based on typical Suzuki coupling reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Synthesis of Tolane-Based Liquid Crystals via Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of tolanes (diphenylacetylenes), which are another important class of liquid crystal cores.[6] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[7]

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure based on established methods for the Sonogashira coupling of aryl bromides.[6]

Materials:

  • This compound

  • Terminal alkyne (e.g., 4-alkoxyphenylacetylene) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 3 eq) and the terminal alkyne (e.g., 4-alkoxyphenylacetylene, 1.2 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-60 °C). Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(4-alkoxyphenyl)-2-(2,3,5-trifluorophenyl)acetylene.

Data Presentation: Sonogashira Coupling
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-MethoxyphenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF506>85 (estimated)
24-EthoxyphenylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)Toluene608>85 (estimated)
34-PropoxyphenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF506>85 (estimated)
44-ButoxyphenylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3)Toluene608>85 (estimated)
54-PentyloxyphenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF506>85 (estimated)

Note: The yields are estimated based on typical Sonogashira coupling reactions of similar substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds are typically characterized by the following techniques:

  • Polarized Optical Microscopy (POM): To identify the liquid crystal phases (e.g., nematic, smectic) by observing the characteristic textures.[8]

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point, and any transitions between mesophases) and associated enthalpy changes.[8]

Expected Mesomorphic Properties

The introduction of the 2,3,5-trifluorophenyl group is expected to influence the mesomorphic properties in several ways:

  • Nematic Phase: The lateral fluorine atoms can disrupt close packing, which may favor the formation of a nematic phase over a more ordered smectic phase.

  • Phase Transition Temperatures: The strong dipole moment of the trifluorophenyl group can lead to increased intermolecular interactions, potentially raising the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). However, the steric effects of the fluorine atoms can also play a role, and the overall effect on transition temperatures will depend on the entire molecular structure.[9]

  • Dielectric Anisotropy: The trifluorophenyl group will contribute significantly to a large negative dielectric anisotropy, which is a desirable property for vertically aligned (VA) liquid crystal displays.

Data Presentation: Phase Transition Temperatures
CompoundR (Alkoxy Chain)Cr-N/Sm (°C)N-I (°C)
4-Methoxy-2',3',5'-trifluorobiphenyl-OCH₃
4-Ethoxy-2',3',5'-trifluorobiphenyl-OC₂H₅
4-Propoxy-2',3',5'-trifluorobiphenyl-OC₃H₇
4-Butoxy-2',3',5'-trifluorobiphenyl-OC₄H₉
4-Pentyloxy-2',3',5'-trifluorobiphenyl-OC₅H₁₁

Note: Cr = Crystalline, N = Nematic, Sm = Smectic, I = Isotropic. The phase transition temperatures are hypothetical and would need to be determined experimentally. The presence and type of mesophase will depend on the length of the alkoxy chain.

Visualizations

Logical Workflow for Liquid Crystal Synthesis

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_characterization Characterization start_suzuki This compound suzuki_reaction Pd-catalyzed Cross-Coupling start_suzuki->suzuki_reaction boronic_acid 4-Alkoxyphenylboronic Acid boronic_acid->suzuki_reaction product_suzuki 4-Alkoxy-2',3',5'-trifluorobiphenyl (Liquid Crystal Core) suzuki_reaction->product_suzuki purification Purification (Column Chromatography) product_suzuki->purification start_sonogashira This compound sonogashira_reaction Pd/Cu-catalyzed Cross-Coupling start_sonogashira->sonogashira_reaction alkyne 4-Alkoxyphenylacetylene alkyne->sonogashira_reaction product_sonogashira 1-(4-Alkoxyphenyl)-2-(2,3,5-trifluorophenyl)acetylene (Liquid Crystal Core) sonogashira_reaction->product_sonogashira product_sonogashira->purification pom Polarized Optical Microscopy (POM) purification->pom dsc Differential Scanning Calorimetry (DSC) purification->dsc final_product Characterized Liquid Crystal Material pom->final_product dsc->final_product

Caption: Synthetic routes to liquid crystal cores using this compound.

Signaling Pathway of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 ar_boronic Ar'B(OR)₂ ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Biphenyl Core) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway of Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_cu_cycle Copper Co-catalyst Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(C≡C-Ar') transmetalation->pd_complex2 cu_acetylide Cu-C≡C-Ar' cu_acetylide->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-Ar' (Tolane Core) reductive_elimination->product alkyne H-C≡C-Ar' alkyne->cu_acetylide + Cu(I), Base cu_catalyst Cu(I) base Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: 1-Bromo-2,3,5-trifluorobenzene in the Development of Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5-trifluorobenzene is a versatile fluorinated aromatic hydrocarbon that serves as a critical building block in the synthesis of advanced polymers.[1][2] The strategic placement of fluorine atoms on the benzene ring imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific electronic characteristics.[1] These attributes make polymers derived from this compound highly desirable for a range of sophisticated applications, including the development of high-performance liquid crystals, specialized coatings, and materials for electronic devices.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced polymers, specifically focusing on the preparation of poly(2,3,5-trifluoro-p-phenylene).

Applications in Advanced Polymer Synthesis

The incorporation of 2,3,5-trifluorophenylene units into a polymer backbone can significantly enhance its material properties. Fluorinated polymers are known for their high thermal stability, chemical inertness, and low dielectric constants, making them suitable for applications in demanding environments.[3][4][5]

Key Application Areas:

  • High-Performance Engineering Plastics: Polymers with high fluorine content exhibit excellent resistance to heat and harsh chemicals, making them ideal for components in the aerospace, automotive, and chemical processing industries.

  • Advanced Coatings: The low surface energy imparted by fluorine atoms can be leveraged to create hydrophobic and oleophobic coatings with anti-fouling and self-cleaning properties.[1]

  • Electronic and Optoelectronic Materials: The electron-withdrawing nature of fluorine atoms can modify the electronic properties of conjugated polymers, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

  • Membranes for Separation Processes: The altered free volume and chemical affinity of fluorinated polymers can be exploited in the fabrication of membranes for gas separation and filtration.

Experimental Protocols

The synthesis of poly(2,3,5-trifluoro-p-phenylene) from this compound can be effectively achieved through cross-coupling polymerization reactions. Two of the most common and robust methods for this transformation are the Suzuki-Miyaura coupling and the Kumada-Tamao-Corriu coupling.

Protocol 1: Synthesis of Poly(2,3,5-trifluoro-p-phenylene) via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and is widely used in polymer synthesis due to its tolerance of a broad range of functional groups. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Monomer1 This compound Polymer Poly(2,3,5-trifluoro-p-phenylene) Monomer1->Polymer Monomer2 2,3,5-Trifluorophenylboronic acid Monomer2->Polymer Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/Water) Temperature Heat

Figure 1: Suzuki-Miyaura polymerization of this compound.

Materials:

  • This compound

  • 2,3,5-Trifluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), 2,3,5-trifluorophenylboronic acid (1.05 eq), and potassium carbonate (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Anhydrous toluene and deionized water (e.g., in a 4:1 ratio) are added via syringe.

  • The reaction mixture is heated to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere for 24-48 hours.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The polymer is precipitated by slowly adding the concentrated toluene solution to a large volume of methanol with stirring.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.

Protocol 2: Synthesis of Poly(2,3,5-trifluoro-p-phenylene) via Kumada-Tamao-Corriu Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly useful for the homopolymerization of aryl halides.

Reaction Scheme:

Kumada_Coupling cluster_reactants Reactant cluster_reagents Reagents cluster_product Product Monomer This compound Polymer Poly(2,3,5-trifluoro-p-phenylene) Monomer->Polymer Grignard Mg Catalyst Ni or Pd Catalyst

Figure 2: Kumada coupling polymerization of this compound.

Materials:

  • This compound

  • Magnesium turnings

  • [1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) [NiCl₂(dppe)]

  • Tetrahydrofuran (THF), anhydrous

  • Iodine (a small crystal for initiation)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Methanol

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Activate the magnesium turnings in a flame-dried Schlenk flask under an inert atmosphere. A small crystal of iodine can be added to initiate the Grignard reagent formation.

  • Add anhydrous THF to the activated magnesium.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the Grignard reagent formation is complete (as indicated by the consumption of magnesium), the solution is cooled.

  • In a separate flame-dried Schlenk flask, add the nickel catalyst, NiCl₂(dppe) (0.02 eq), and suspend it in anhydrous THF under an inert atmosphere.

  • To the catalyst suspension, add a solution of this compound (1.0 eq) in anhydrous THF.

  • The prepared Grignard reagent is then added dropwise to the monomer-catalyst mixture at room temperature with vigorous stirring.

  • The reaction mixture is then heated to reflux for 12-24 hours.

  • After cooling, the reaction is quenched by the slow addition of a dilute aqueous HCl solution.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

  • The precipitate is collected by filtration, washed with methanol and water, and then dried under vacuum at an elevated temperature.

Data Presentation

The expected properties of poly(2,3,5-trifluoro-p-phenylene) are summarized in the table below, based on typical values for analogous fluorinated aromatic polymers.

PropertyExpected Value/RangeNotes
Thermal Properties
Glass Transition Temp (Tg)> 200 °CHigh Tg is indicative of a rigid polymer backbone, enhanced by the fluorine substituents.[1]
Decomposition Temp (Td)> 450 °C (in N₂)The strong C-F bonds contribute to excellent thermal stability.[3]
Mechanical Properties
Tensile Strength80 - 150 MPaDependent on molecular weight and processing conditions.
Young's Modulus2.5 - 4.0 GPaReflects the stiffness of the polymer chains.
Electrical Properties
Dielectric Constant2.5 - 3.0 (at 1 MHz)The low polarizability of the C-F bond leads to a low dielectric constant.[3][5]
Solubility
Soluble in high-boiling polar aprotic solvents (e.g., NMP, DMF, DMAc)Fluorination can enhance solubility in specific organic solvents compared to non-fluorinated analogues.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of advanced polymers from this compound is depicted below.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer This compound Polymerization Polymerization (e.g., Suzuki or Kumada Coupling) Monomer->Polymerization Purification Purification (Precipitation, Washing, Drying) Polymerization->Purification GPC GPC (Molecular Weight and Distribution) Purification->GPC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR TGA_DSC TGA/DSC (Thermal Properties) Purification->TGA_DSC Mechanical Mechanical Testing (Tensile Properties) Purification->Mechanical Dielectric Dielectric Spectroscopy (Electrical Properties) Purification->Dielectric

Figure 3: General experimental workflow for polymer synthesis and characterization.

Conclusion

This compound is a valuable monomer for the development of advanced fluorinated polymers with superior thermal, mechanical, and electrical properties. The provided protocols for Suzuki-Miyaura and Kumada coupling offer reliable methods for the synthesis of poly(2,3,5-trifluoro-p-phenylene). The unique characteristics of the resulting polymer make it a promising candidate for a variety of high-performance applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific research and development needs.

References

Application Note and Protocol for the Formation of (2,3,5-Trifluorophenyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from aryl halides is a cornerstone of synthetic chemistry, enabling the introduction of aryl moieties into a wide array of molecules. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-Bromo-2,3,5-trifluorobenzene, yielding (2,3,5-trifluorophenyl)magnesium bromide. The presence of multiple fluorine atoms on the aromatic ring can influence the reactivity of the starting material and the stability of the resulting Grignard reagent. Therefore, this protocol emphasizes controlled reaction conditions, particularly low temperatures, to minimize potential side reactions and maximize the yield of the desired organometallic intermediate.

Key Applications

The (2,3,5-trifluorophenyl)magnesium bromide reagent is a versatile intermediate for the synthesis of complex organic molecules, including:

  • Pharmaceutical Intermediates: Introduction of the 2,3,5-trifluorophenyl group into potential drug candidates.

  • Functionalized Materials: Synthesis of novel polymers and organic materials with specific electronic or physical properties.

  • Agrochemicals: Development of new pesticides and herbicides.

  • Complex Molecule Synthesis: A key building block in the multi-step synthesis of complex natural and unnatural products.

Data Presentation

The following table summarizes typical quantitative data for the formation of aryl Grignard reagents. While specific yield data for this compound is not extensively reported in the literature, the data presented for analogous polyfluorinated aryl bromides provides a reasonable expectation of outcomes under the specified conditions.

ParameterStandard Conditions (Refluxing THF)Low-Temperature Conditions (-20°C to 0°C)
Typical Yield 75-90%85-98%
Reaction Time 1-3 hours2-4 hours
Key Side Products Dimerized biphenyls (Wurtz coupling)Minimized formation of side products
Initiation Iodine crystal, 1,2-dibromoethaneIodine crystal, gentle warming
Typical Molarity 0.5 - 1.0 M0.5 - 1.0 M

Experimental Protocol

This protocol is optimized to enhance the successful formation of the Grignard reagent from this compound by employing low-temperature conditions to mitigate potential side reactions.

Materials and Reagents:

  • This compound

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • 1,2-Dibromoethane (optional, for initiation)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Apparatus Setup:

Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen or argon inlet, a pressure-equalizing dropping funnel, and a thermometer. All glassware must be rigorously dried in an oven at 120°C for at least 4 hours and assembled while hot under a stream of inert gas to ensure anhydrous conditions.[1]

Procedure:

  • Magnesium Activation: To the cooled, assembled apparatus, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.[2] Under a gentle flow of inert gas, briefly warm the flask with a heat gun until the iodine sublimes and a faint purple vapor is observed, coating the magnesium turnings. Allow the flask to cool to room temperature. This process helps to disrupt the passivating magnesium oxide layer on the surface of the turnings.[3]

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approximately 10%) of the this compound solution to the magnesium-containing flask. Gently warm the mixture to initiate the reaction. Successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.[3][4] If the reaction does not start, a few drops of 1,2-dibromoethane can be added, or the mixture can be gently sonicated.[2]

  • Grignard Reagent Formation: Once the reaction has initiated, cool the flask to -20°C using a suitable cooling bath (e.g., dry ice/acetone). Slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains the internal temperature below -15°C.[4] A controlled, slow addition is crucial to manage the exothermic nature of the reaction and to prevent the formation of undesired side products.[2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at -20°C for an additional 1-2 hours. The reaction can then be slowly warmed to 0°C and stirred for another hour to ensure all the magnesium has been consumed.[4]

  • Quantification and Use: The resulting Grignard reagent solution should appear as a cloudy, dark-colored mixture. The concentration of the Grignard reagent can be determined by titration before its use in subsequent reactions. For optimal results, it is recommended to use the freshly prepared Grignard reagent immediately.

Visualizations

Experimental Workflow for Grignard Reagent Formation

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use dry_glassware Dry Glassware assemble_apparatus Assemble Apparatus under Inert Gas dry_glassware->assemble_apparatus activate_mg Activate Mg Turnings with Iodine assemble_apparatus->activate_mg prepare_reagents Prepare Anhydrous Reagents activate_mg->prepare_reagents initiation Initiate Reaction with Small Amount of Aryl Bromide prepare_reagents->initiation slow_addition Slow Addition of Remaining Aryl Bromide at -20°C initiation->slow_addition stirring Stir at Low Temperature slow_addition->stirring titration Titration to Determine Concentration stirring->titration use_reagent Immediate Use in Subsequent Reaction titration->use_reagent

Caption: Workflow for the low-temperature formation of (2,3,5-trifluorophenyl)magnesium bromide.

Logical Relationship of Key Reaction Parameters

Reaction_Parameters reagent This compound product (2,3,5-Trifluorophenyl)magnesium bromide reagent->product side_product Wurtz Coupling Products reagent->side_product mg Magnesium mg->product solvent Anhydrous THF solvent->product low_temp Low Temperature (-20°C to 0°C) low_temp->product Favors low_temp->side_product Minimizes

Caption: Key parameters influencing the Grignard reagent formation and side product minimization.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 1-Bromo-2,3,5-trifluorobenzene, an electron-deficient substrate that presents unique challenges and opportunities in the synthesis of novel fluorinated molecules.

The presence of multiple fluorine atoms on the aromatic ring significantly influences the reactivity of this compound. The strong electron-withdrawing nature of fluorine atoms can facilitate the initial oxidative addition step in the catalytic cycle but may also affect the subsequent transmetalation and reductive elimination steps.[1] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and minimizing side reactions. The resulting 2',3',5'-trifluorobiphenyl derivatives are valuable intermediates in the development of pharmaceuticals and advanced materials, where the fluorine atoms can modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Applications in Drug Development and Materials Science

Fluorinated biphenyl scaffolds are of significant interest in drug discovery. The introduction of fluorine atoms can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to target proteins through favorable electrostatic interactions, and modulate its lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group, in particular, is known to improve the pharmacodynamic and pharmacokinetic properties of compounds.

In materials science, polyfluorinated biphenyls are utilized in the synthesis of liquid crystals, polymers with enhanced thermal stability, and organic electronic materials. The unique electronic properties conferred by the fluorine substituents can be harnessed to create materials with tailored optical and electronic characteristics.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions for Suzuki Coupling of Fluorinated Aryl Bromides

Due to the limited availability of specific data for this compound, the following table summarizes typical reaction conditions for the Suzuki coupling of closely related polyfluorinated aryl bromides with various arylboronic acids. This data serves as a guide for optimizing the reaction of the target substrate.

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Bromo-1,3,5-trifluorobenzene2-Formylphenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃ (2 M aq.)Toluene8012Not specified
1-Bromo-2,4,5-trifluorobenzene3,5-Bis(trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001891
BromopentafluorobenzenePhenylboronic acidPd-NHC complex (0.5)-KOt-BuToluene802460
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)-Na₂CO₃ (2)H₂O/DMF6012High

Experimental Protocols

The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid, based on established methods for similar electron-deficient substrates. Optimization of the catalyst, ligand, base, and temperature may be required for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhosPdG2) (1-5 mol%)

  • Phosphine ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, or a mixture with water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base under an inert atmosphere.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Degassing: Further degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X This compound Ar-X->Oxidative\nAddition Ar-Pd(II)(X)L2 Oxidative Addition Complex Oxidative\nAddition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Base Base Base->Transmetalation R-B(OH)2 Arylboronic Acid R-B(OH)2->Transmetalation Ar-Pd(II)(R)L2 Transmetalation Complex Transmetalation->Ar-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R 2',3',5'-Trifluorobiphenyl Product Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, boronic acid, catalyst, ligand, and base in a Schlenk flask. Inert_Atmosphere Establish an inert atmosphere (Nitrogen or Argon). Reagents->Inert_Atmosphere Solvent_Addition Add degassed solvent. Inert_Atmosphere->Solvent_Addition Degassing Degas the reaction mixture. Solvent_Addition->Degassing Heating Heat to the desired temperature with vigorous stirring. Degassing->Heating Monitoring Monitor reaction progress (TLC, GC-MS). Heating->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Extraction Dilute with organic solvent and wash with water and brine. Cooling->Extraction Drying Dry the organic layer. Extraction->Drying Concentration Concentrate under reduced pressure. Drying->Concentration Purification Purify by column chromatography. Concentration->Purification

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing nucleophilic substitution reactions on 1-Bromo-2,3,5-trifluorobenzene. This versatile fluorinated aromatic compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The protocols detailed below focus on the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, primarily through Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type reactions.

Introduction

Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings is a cornerstone of modern organic synthesis. The presence of three electron-withdrawing fluorine atoms on the benzene ring of this compound makes it a suitable substrate for such reactions. However, traditional SNAr often requires harsh conditions. More contemporary methods, such as the Buchwald-Hartwig amination and Ullmann condensation, offer milder and more versatile routes to a diverse range of substituted trifluorobenzene derivatives.[1][2]

The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity. These notes provide experimentally-derived protocols and a summary of reaction conditions to guide researchers in the successful functionalization of this compound.

Data Presentation: Reaction Conditions Summary

The following tables summarize typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. These conditions are based on established methodologies for analogous aryl bromides and provide a strong starting point for optimization.

Table 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

NucleophileCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)
Primary/Secondary AminesPd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.2-1.5)Toluene or Dioxane80-11012-24
AnilinesPd(OAc)₂ (2)tBuXPhos (4)K₃PO₄ (2.0)Toluene10018-24
AmidesPd₂(dba)₃ (2)Josiphos (4)Cs₂CO₃ (2.0)Dioxane11024
MorpholinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (1.5)THF70-9012-18

Table 2: Copper-Catalyzed C-O and C-S Coupling (Ullmann Condensation)

NucleophileCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)
PhenolsCuI (5-10)1,10-Phenanthroline (10-20)K₂CO₃ (2.0)DMF or Pyridine120-15024-48
AlcoholsCuI (10)Picolinic Acid (20)Cs₂CO₃ (2.0)DMSO100-13024
ThiolsCuI (5)N,N'-Dimethylethylenediamine (10)K₃PO₄ (2.0)Toluene11012-24

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol describes a general method for the coupling of a primary or secondary amine with this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%) and XPhos (0.02-0.04 mmol, 2-4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.2-1.5 mmol, 1.2-1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the amine (1.1-1.2 mmol, 1.1-1.2 equiv.) followed by anhydrous toluene (5-10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed O-Arylation (Ullmann Condensation)

This protocol provides a general method for the synthesis of aryl ethers from this compound and a phenol.

Materials:

  • This compound

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the phenol (1.2 mmol, 1.2 equiv.), CuI (0.05-0.1 mmol, 5-10 mol%), 1,10-phenanthroline (0.1-0.2 mmol, 10-20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous DMF (5-10 mL).

  • Heat the reaction mixture to 120-150 °C under an inert atmosphere with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 24-48 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired aryl ether.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the described nucleophilic substitution reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Amine, Base, Pd Catalyst, and Ligand in Solvent heating Heat under Inert Atmosphere reagents->heating Stirring extraction Aqueous Workup & Extraction heating->extraction Cooling purification Column Chromatography extraction->purification product product purification->product Isolated Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Nucleophile, Base, Cu Catalyst, and Ligand in Solvent heating Heat under Inert Atmosphere reagents->heating Stirring extraction Aqueous Workup & Extraction heating->extraction Cooling purification Column Chromatography extraction->purification product product purification->product Isolated Product

Caption: General workflow for an Ullmann condensation reaction.

References

Application Notes and Protocols for Reactions with 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting various catalytic cross-coupling and Grignard reactions using 1-Bromo-2,3,5-trifluorobenzene. This versatile fluorinated aromatic compound is a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials. The unique electronic properties conferred by the fluorine atoms significantly influence its reactivity, making tailored experimental procedures essential for successful transformations.

Core Concepts in the Reactivity of this compound

This compound is an important starting material for introducing the 2,3,5-trifluorophenyl moiety into target molecules. Its bromine atom allows for a variety of classical and modern cross-coupling reactions, as well as the formation of organometallic reagents. The electron-withdrawing nature of the fluorine atoms can impact the reactivity of the C-Br bond and the subsequent stability of intermediates. This document outlines protocols for several key transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck coupling, and Grignard reagent formation.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key reactions involving this compound. The quantitative data from representative examples are summarized in tables for easy comparison and reference.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

General Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic Acid + Base (e.g., K2CO3, Cs2CO3) reaction_setup Combine reagents, catalyst, and solvent in a Schlenk tube reagents->reaction_setup catalyst Palladium Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., PCy3·HBF4) catalyst->reaction_setup solvent Solvent (e.g., Toluene/Water) solvent->reaction_setup reaction Heat under inert atmosphere (e.g., Argon) (e.g., 80 °C, 2h) reaction_setup->reaction workup Cool, dilute with organic solvent, wash with water and brine reaction->workup purification Dry organic layer, concentrate, and purify (e.g., column chromatography) workup->purification product Desired Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling:

To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), the corresponding arylboronic acid (1.1 equiv), a base (e.g., Cs₂CO₃, 2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.002 equiv), and a ligand (e.g., PCy₃·HBF₄, 0.004 equiv). Add a degassed solvent mixture, such as toluene and water (10:1 v/v). Seal the tube and place it in a preheated oil bath at a specified temperature (e.g., 80 °C). Stir the reaction mixture for a designated time (e.g., 2 hours). After completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.[1]

Table 1: Representative Data for Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
(4-Methoxyphenyl)boronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O802>95 (conversion)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285-95
(4-Vinylphenyl)boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001670-85

(Note: Data is compiled from typical Suzuki-Miyaura reaction conditions and may require optimization for specific substrates.)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. This reaction is a cornerstone of modern medicinal chemistry for the preparation of arylamines.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative\nAddition->Ar-Pd(II)(X)L2 Ar-X Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(NHR'R'')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NHR'R'')L2 + R'R''NH - HX Ar-Pd(II)(NHR'R'')L2->Pd(0)L2 Ar-NR'R'' Reductive\nElimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol for Buchwald-Hartwig Amination:

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv), and a base (e.g., Cs₂CO₃, 1.4 equiv) in a dry Schlenk tube. Add a dry, degassed solvent such as toluene or dioxane. Seal the tube and heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 110 °C) for the indicated time. Monitor the reaction's progress using TLC or LC-MS. Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove insoluble salts and catalyst residues. The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[2]

Table 2: Representative Data for Buchwald-Hartwig Amination of this compound

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101880-95
AnilinePd(OAc)₂ / BINAPNaOtBuToluene1002475-90
BenzylaminePd₂(dba)₃ / DavePhosK₃PO₄Dioxane1001870-88

(Note: Data is compiled from typical Buchwald-Hartwig amination conditions and may require optimization for specific substrates.)

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. It is a fundamental reaction for the synthesis of substituted alkynes.

Detailed Protocol for Sonogashira Coupling:

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), a copper(I) salt (e.g., CuI, 0.01-0.05 equiv), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating. After stirring for the required time, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Table 3: Representative Data for Sonogashira Coupling of this compound

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF25-506-1280-95
1-HexynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF60875-90
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NToluene501085-98

(Note: Data is compiled from typical Sonogashira coupling conditions and may require optimization for specific substrates.)

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene. It is a valuable method for the synthesis of substituted alkenes.

Detailed Protocol for Heck Coupling:

In a sealed tube, combine this compound (1.0 equiv), an alkene (1.2-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 0.01-0.05 equiv), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, or NaOAc) in a polar aprotic solvent like DMF or NMP. The mixture is heated to a high temperature (typically 100-140 °C) for several hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Table 4: Representative Data for Heck Coupling of this compound

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂Et₃NDMF1202470-85
Ethyl acrylatePd(OAc)₂ / P(o-tol)₃NaOAcNMP1401865-80
1-OctenePdCl₂(PPh₃)₂K₂CO₃DMF1302460-75

(Note: Data is compiled from typical Heck coupling conditions and may require optimization for specific substrates.)

Grignard Reagent Formation and Reaction

Grignard reagents are powerful organomagnesium compounds used for forming new carbon-carbon bonds. The reaction of this compound with magnesium metal generates the corresponding Grignard reagent, which can then react with various electrophiles. A patent for a similar compound, 1-bromo-2,4,5-trifluorobenzene, describes its conversion to the Grignard reagent using isopropylmagnesium chloride in THF at low temperatures.[3] This transmetalation approach can be advantageous for fluorinated aryl bromides.

Logical Flow for Grignard Reagent Formation and Subsequent Reaction

Grignard_Logic start Start: this compound grignard_formation Grignard Formation (e.g., with iPrMgCl in THF at low temp) start->grignard_formation grignard_reagent 2,3,5-Trifluorophenylmagnesium Bromide grignard_formation->grignard_reagent electrophile Add Electrophile (e.g., Aldehyde, Ketone, CO2) grignard_reagent->electrophile intermediate Magnesium Alkoxide/Carboxylate Intermediate electrophile->intermediate workup Aqueous Acidic Workup intermediate->workup product Final Product (e.g., Alcohol, Carboxylic Acid) workup->product

Caption: Logical steps for the formation and reaction of a Grignard reagent.

Detailed Protocol for Grignard Reagent Formation and Reaction with an Electrophile:

A solution of this compound (1.0 equiv) in anhydrous THF is cooled to a low temperature (e.g., -15 to -20 °C) under an inert atmosphere. A solution of isopropylmagnesium chloride (1.0-1.1 equiv) in THF is added dropwise, maintaining the low temperature. The mixture is stirred for a period to ensure complete formation of the Grignard reagent. The desired electrophile (e.g., an aldehyde or ketone, 1.0 equiv) is then added slowly at the low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by appropriate methods.[3]

Table 5: Representative Data for Grignard Reactions of this compound

ElectrophileGrignard FormationReaction ConditionsProduct TypeExpected Yield (%)
BenzaldehydeiPrMgCl, THF, -15 °C-15 °C to RTSecondary Alcohol70-85
AcetoneMg turnings, THF, reflux (initiation with I₂)0 °C to RTTertiary Alcohol65-80
Carbon Dioxide (dry ice)iPrMgCl, THF, -78 °C-78 °C to RTCarboxylic Acid75-90

(Note: Data is compiled from typical Grignard reaction conditions and may require optimization.)

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Many of the reagents and solvents used in these protocols are flammable, corrosive, or toxic. Anhydrous and inert atmosphere techniques are crucial for the success of Grignard reactions and many palladium-catalyzed couplings. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound is a versatile building block for the synthesis of a wide range of fluorinated organic molecules. The protocols and data provided in these application notes serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While the provided conditions are a good starting point, optimization may be necessary to achieve the best results for specific substrate combinations.

References

Application Notes and Protocols for the Purification of 1-Bromo-2,3,5-trifluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 1-Bromo-2,3,5-trifluorobenzene and its derivatives. These compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Achieving high purity of these intermediates is critical for ensuring the safety, efficacy, and quality of the final products.

The following sections detail common purification techniques, including fractional distillation, preparative high-performance liquid chromatography (HPLC), and recrystallization. Each section includes a theoretical overview, key experimental parameters, and a step-by-step protocol.

Overview of Purification Strategies

The choice of purification method for this compound derivatives depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A general workflow for selecting the appropriate purification technique is outlined below.

PurificationWorkflow Crude_Product Crude this compound Derivative Initial_Analysis Purity Analysis (GC-MS, NMR) Crude_Product->Initial_Analysis Is_Liquid Is the derivative a liquid at room temperature? Initial_Analysis->Is_Liquid Is_Solid Is the derivative a solid at room temperature? Initial_Analysis->Is_Solid Distillation Fractional Distillation Is_Liquid->Distillation Large scale or volatile impurities Prep_HPLC Preparative HPLC Is_Liquid->Prep_HPLC Small scale or isomeric impurities Is_Solid->Prep_HPLC If recrystallization fails or for isomeric impurities Recrystallization Recrystallization Is_Solid->Recrystallization Final_Analysis Purity Analysis (GC-MS, HPLC, NMR) Distillation->Final_Analysis Prep_HPLC->Final_Analysis Recrystallization->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: Decision workflow for selecting a purification technique.

Fractional Distillation

Fractional distillation is a suitable method for purifying liquid this compound derivatives, especially on a larger scale. This technique separates compounds based on differences in their boiling points. For compounds with close boiling points, such as positional isomers which are common impurities, a fractionating column is used to achieve a better separation through multiple vaporization-condensation cycles.[3][4]

Key Considerations:

  • Boiling Point: this compound has a boiling point of approximately 143 °C at atmospheric pressure. Derivatives may have higher boiling points.

  • Vacuum Application: For high-boiling derivatives, vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition.

  • Column Efficiency: The length and packing of the fractionating column determine its efficiency. A longer column with a suitable packing material (e.g., Raschig rings, Vigreux indentations) is necessary for separating isomers with close boiling points.

Protocol for Vacuum Fractional Distillation

DistillationProtocol cluster_setup Apparatus Setup cluster_procedure Distillation Procedure cluster_shutdown Shutdown A Assemble a fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask). B Ensure all joints are properly sealed for vacuum application. A->B C Connect the apparatus to a vacuum pump with a pressure gauge and cold trap. B->C D Charge the round-bottom flask with the crude derivative and boiling chips. E Gradually reduce the pressure to the desired level. D->E F Begin heating the flask gently. E->F G Collect fractions at a stable head temperature. F->G H Monitor the purity of each fraction by GC-MS. G->H I Allow the apparatus to cool completely. J Slowly and carefully release the vacuum. I->J K Disassemble the apparatus. J->K

Caption: Step-by-step vacuum fractional distillation protocol.

Quantitative Data (Example):

ParameterValue
CompoundThis compound
Pressure20 mmHg
Boiling Point (approx.)~60-65 °C
Column Type30 cm Vigreux column
Collection Rate1-2 drops per second

Note: These values are estimates and should be optimized for each specific derivative.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for purifying this compound derivatives, particularly for small-scale preparations and for separating challenging mixtures like positional isomers.[5][6][7] The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For fluorinated compounds, columns with fluorinated or phenyl-based stationary phases often provide excellent selectivity.[8]

Key Considerations:

  • Stationary Phase: A Phenyl-Hydride or a C18 column is a good starting point. For highly fluorinated derivatives, a column with a fluorinated stationary phase may offer better separation.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to separate compounds with different polarities.

  • Detection: A UV detector is suitable for aromatic compounds, with a detection wavelength typically around 254 nm.

Protocol for Preparative HPLC

HPLC_Protocol cluster_prep Preparation cluster_run Chromatographic Run cluster_post Post-Run Processing A Dissolve the crude sample in a minimal amount of the initial mobile phase. B Filter the sample through a 0.45 µm syringe filter. A->B C Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved. B->C D Inject the prepared sample onto the column. E Run the gradient elution program. D->E F Monitor the chromatogram and collect fractions corresponding to the target peak. E->F G Analyze the purity of the collected fractions by analytical HPLC or GC-MS. H Pool the pure fractions. G->H I Remove the solvent under reduced pressure to obtain the purified product. H->I

Caption: General protocol for preparative HPLC purification.

Quantitative Data (Example Starting Conditions):

ParameterValue
Column Phenyl-Hydride, 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm

Note: This is a generic starting method and must be optimized for each specific derivative.

Recrystallization

For solid derivatives of this compound, recrystallization is an effective and economical purification technique.[9] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

Key Considerations:

  • Solvent Selection: This is the most critical step. A solvent screening is often necessary. "Like dissolves like" is a good starting principle, but the unique properties of fluorinated compounds may require experimentation.[10]

  • Cooling Rate: Slow cooling is crucial for the formation of pure crystals. Rapid cooling can lead to the trapping of impurities.

  • Purity of Starting Material: Recrystallization is most effective when the desired compound is the major component of the crude product.

Protocol for Recrystallization

Recrystallization_Protocol cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Place the crude solid in an Erlenmeyer flask. B Add a minimal amount of the chosen solvent. A->B C Heat the mixture with stirring until the solid dissolves completely. B->C D Add more solvent dropwise if necessary to achieve full dissolution. C->D E Allow the solution to cool slowly to room temperature. F Once crystals begin to form, cool the flask in an ice bath to maximize yield. E->F G Collect the crystals by vacuum filtration. H Wash the crystals with a small amount of cold solvent. G->H I Dry the purified crystals under vacuum. H->I

Caption: Standard protocol for recrystallization.

Solvent Selection Guide for Fluorinated Aromatic Compounds:

Solvent ClassExamplesSuitability
Alcohols Ethanol, Methanol, IsopropanolGood for moderately polar derivatives.[10]
Hydrocarbons Hexane, Heptane, TolueneOften used as an anti-solvent or for non-polar derivatives.[10]
Ethers Diethyl ether, THFCan be effective, often in combination with a hydrocarbon.[10]
Halogenated Dichloromethane, ChloroformMay be suitable for some derivatives.
Ketones AcetoneCan be a good solvent for a range of polarities.[10]
Mixed Solvents e.g., Ethanol/Water, Hexane/Ethyl AcetateOften provides the ideal solubility profile.

A systematic solvent screening should be performed on a small scale to identify the optimal solvent or solvent system for each derivative.

Impurity Profiling

Understanding the potential impurities is crucial for developing an effective purification strategy. Common impurities in the synthesis of this compound and its derivatives can arise from:

  • Starting Materials: Unreacted starting materials or impurities within them.

  • Side Reactions: Formation of positional isomers (e.g., other bromotrifluorobenzene isomers), or poly-brominated species.

  • Reagents: Residual reagents or byproducts from the reaction workup.

Analytical Technique for Impurity Detection:

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile impurities in this compound derivatives.[11][12][13][14]

Example GC-MS Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40-450 amu

By following these detailed protocols and considering the specific properties of the this compound derivative being purified, researchers can consistently achieve the high levels of purity required for demanding applications in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2,3,5-trifluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Bromo-2,3,5-trifluorobenzene derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives, categorized by reaction type.

Grignard Reagent Formation

The formation of the Grignard reagent from this compound is a critical step for subsequent carbon-carbon bond-forming reactions. Due to the electron-withdrawing nature of the fluorine atoms, this substrate can present unique challenges.

Problem: The Grignard reaction fails to initiate.

  • Possible Cause 1: Inactive Magnesium Surface. Magnesium turnings can have a passivating oxide layer that prevents the reaction from starting.

    • Solution:

      • Use fresh, high-quality magnesium turnings.

      • Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation.

      • Mechanically crush the magnesium turnings in situ with a dry stirring rod to expose a fresh surface.

  • Possible Cause 2: Presence of Moisture. Grignard reagents are highly sensitive to moisture.

    • Solution:

      • Rigorously flame-dry all glassware under vacuum or in an oven before use.

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a sealed bottle.

  • Possible Cause 3: Low Reactivity of the Aryl Bromide. The electron-deficient nature of the trifluorinated ring can make the C-Br bond less reactive towards magnesium insertion.

    • Solution:

      • Initiate the reaction with a small amount of a more reactive halide (e.g., ethyl bromide) to activate the magnesium surface.

      • Gentle warming of the flask may be necessary to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling.

Problem: Low yield of the Grignard reagent or formation of side products.

  • Possible Cause 1: Wurtz-type Coupling. The newly formed Grignard reagent can react with the starting aryl bromide to form a biphenyl derivative.

    • Solution:

      • Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl bromide.

      • Maintain a moderate reaction temperature; excessive heat can promote coupling.

  • Possible Cause 2: Benzyne Formation. The presence of a fluorine atom ortho to the bromine can lead to the formation of a highly reactive benzyne intermediate upon reaction with magnesium.[1][2] This is particularly a concern with ortho-fluoro-bromoarenes.[1][2]

    • Solution:

      • Perform the reaction at a low temperature (e.g., 0 °C to -20 °C) to disfavor the elimination of MgFBr.

      • If benzyne formation is a persistent issue, consider alternative organometallic reagents such as organolithiums formed via halogen-metal exchange at low temperatures.

Troubleshooting Workflow for Grignard Reagent Formation

grignard_troubleshooting start Grignard Reaction Failure check_initiation Reaction does not initiate? start->check_initiation check_yield Low yield or side products? start->check_yield inactive_mg Inactive Mg surface? check_initiation->inactive_mg Yes wurtz_coupling Wurtz coupling suspected? check_yield->wurtz_coupling Yes activate_mg Activate Mg: - Fresh turnings - Iodine or 1,2-dibromoethane - Mechanical crushing inactive_mg->activate_mg Yes moisture Moisture present? inactive_mg->moisture No success Successful Grignard Formation activate_mg->success dry_system Dry glassware and solvents rigorously moisture->dry_system Yes low_reactivity Low substrate reactivity? moisture->low_reactivity No dry_system->success initiation_tricks Use initiator (e.g., EtBr) Gentle warming low_reactivity->initiation_tricks Yes low_reactivity->success No initiation_tricks->success slow_addition Slowly add aryl bromide Control temperature wurtz_coupling->slow_addition Yes benzyne_formation Benzyne formation? wurtz_coupling->benzyne_formation No slow_addition->success low_temp Perform reaction at low temperature Consider organolithium route benzyne_formation->low_temp Yes benzyne_formation->success No low_temp->success

Caption: Troubleshooting guide for Grignard reagent formation.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful method for forming C-C bonds with this compound. The electron-deficient nature of the substrate can influence catalyst and ligand choice.

Problem: Low or no product yield.

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst may be oxidized or otherwise deactivated.

    • Solution:

      • Use a fresh source of palladium catalyst and ligand.

      • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen contamination.[3]

      • Degas the solvent and reaction mixture thoroughly before adding the catalyst.[3]

  • Possible Cause 2: Ineffective Base. The choice of base is crucial for the transmetalation step.

    • Solution:

      • Use a dry, finely powdered base to ensure good mixing.

      • For electron-poor aryl bromides, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

  • Possible Cause 3: Poor Quality Boronic Acid. Boronic acids can dehydrate to form unreactive boroxines.

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Consider using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.

Problem: Formation of significant side products.

  • Possible Cause 1: Homocoupling of the Boronic Acid. This side reaction forms a biaryl from the boronic acid coupling partner.

    • Solution:

      • Ensure rigorous exclusion of oxygen from the reaction mixture.

      • Optimize the reaction temperature; lower temperatures can sometimes reduce homocoupling.

  • Possible Cause 2: Protodebromination. The starting aryl bromide is converted to the corresponding arene.

    • Solution:

      • Ensure anhydrous conditions, as water can be a proton source.

      • Use a well-dried base.

Suzuki-Miyaura Coupling Workflow

suzuki_workflow start Start Suzuki Coupling reagents Combine Aryl Bromide, Boronic Acid, and Base start->reagents degas Degas Solvent and Mixture reagents->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat Reaction Mixture under Inert Atmosphere add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Desired Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Directed ortho-Lithiation and Halogen-Metal Exchange

Lithiation provides a powerful route to functionalize the aromatic ring at specific positions. With this compound, a key consideration is the competition between deprotonation (ortho-lithiation) and halogen-metal exchange.

Problem: Incorrect regioselectivity or a mixture of products.

  • Possible Cause 1: Competing Lithiation Sites. The fluorine atoms act as weak directing groups, potentially leading to deprotonation at multiple sites.

    • Solution:

      • The position of lithiation can be highly dependent on the organolithium reagent and reaction conditions.

      • Use of a bulky base like lithium diisopropylamide (LDA) may favor deprotonation at the less sterically hindered position.

      • Perform the reaction at very low temperatures (e.g., -78 °C) to enhance kinetic control.

  • Possible Cause 2: Halogen-Metal Exchange vs. ortho-Lithiation. With organolithium reagents like n-BuLi or t-BuLi, halogen-metal exchange at the C-Br bond is often faster than deprotonation.[4]

    • Solution:

      • To favor halogen-metal exchange, use alkyllithiums (e.g., n-BuLi) at low temperatures (-78 °C to -100 °C).[5] This will generate the lithium species at the position of the bromine atom.

      • To favor ortho-lithiation, a non-nucleophilic, sterically hindered base like LDA is generally preferred.[6]

Problem: Low yield of the desired functionalized product.

  • Possible Cause 1: Instability of the Organolithium Intermediate. Aryllithium species can be unstable, especially at higher temperatures.

    • Solution:

      • Maintain a low temperature throughout the reaction, from the generation of the organolithium to the addition of the electrophile.

      • Add the electrophile slowly to the cooled solution of the organolithium reagent.

  • Possible Cause 2: Side reactions with the electrophile.

    • Solution:

      • Ensure the electrophile is pure and added in the correct stoichiometry.

      • Consider the reactivity of the electrophile with the organolithium reagent; some electrophiles may require specific conditions or additives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in forming the Grignard reagent with this compound?

A1: The primary challenges include the electron-deficient nature of the aromatic ring, which can decrease the reactivity of the C-Br bond towards magnesium insertion, and the potential for side reactions such as Wurtz-type coupling and benzyne formation due to the ortho-fluorine substituent.[1][2] Rigorous anhydrous conditions and proper activation of the magnesium are critical for success.

Q2: Which palladium catalyst and ligand system is recommended for Suzuki-Miyaura coupling of this compound?

A2: For electron-deficient aryl bromides, catalyst systems with electron-rich and sterically bulky phosphine ligands are often effective. Systems like Pd(OAc)₂ with SPhos or XPhos, or pre-catalysts like [Pd(allyl)Cl]₂ with a suitable phosphine ligand, are good starting points. The optimal choice will depend on the specific boronic acid partner, and screening of different catalyst/ligand combinations may be necessary.

Q3: Can I perform a directed ortho-lithiation on this compound without affecting the bromine atom?

A3: It is challenging. Halogen-metal exchange at the C-Br bond is typically much faster than deprotonation when using common alkyllithium reagents like n-BuLi or t-BuLi.[4] To achieve ortho-lithiation, you would likely need to use a non-nucleophilic, sterically hindered base such as LDA at low temperatures.[6] Even then, a mixture of products is possible, and careful optimization of the reaction conditions is required.

Q4: What are the common side products to look out for in these reactions?

A4: Common side products include:

  • Grignard Reactions: Biphenyl derivatives from Wurtz coupling and products arising from benzyne intermediates.[1][2]

  • Suzuki-Miyaura Coupling: Homocoupled boronic acid derivatives and protodebrominated starting material.

  • Lithiation Reactions: Products from reaction at unintended positions due to competing lithiation or halogen-metal exchange pathways.

Q5: What are some general tips for purifying this compound derivatives?

A5: Purification of fluorinated aromatic compounds can often be achieved by standard techniques:

  • Column Chromatography: Silica gel chromatography using a gradient of non-polar (e.g., hexanes or petroleum ether) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is a common method.

  • Distillation: For liquid products, distillation under reduced pressure can be effective, provided the compound is thermally stable.

  • Recrystallization: Solid derivatives can often be purified by recrystallization from a suitable solvent system.

Quantitative Data Summary

The following tables provide typical reaction conditions and expected yields for key transformations involving polyfluorinated aryl bromides. These values are based on literature for analogous compounds and should serve as a starting point for optimization.

Table 1: Typical Conditions for Grignard Reagent Formation

ParameterConditionReference
Reagents This compound (1.0 eq.), Mg turnings (1.2-1.5 eq.)[7]
Solvent Anhydrous THF or Diethyl Ether[7]
Initiator Iodine crystal or 1,2-dibromoethane[7]
Temperature Initiation at RT, then maintain at 0-40 °C[7]
Reaction Time 1-3 hours[7]
Expected Yield 70-90% (in solution, determined by titration)[7]

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling

ParameterConditionReference
Reagents Aryl Bromide (1.0 eq.), Boronic Acid (1.1-1.2 eq.)[3]
Catalyst Pd(OAc)₂ (1-5 mol%), PdCl₂(dppf) (2-5 mol%)[3]
Ligand SPhos, XPhos, P(t-Bu)₃ (2-10 mol%)[3]
Base K₃PO₄ (2.0 eq.), Cs₂CO₃ (2.0 eq.)[3]
Solvent Toluene/H₂O, Dioxane/H₂O[3]
Temperature 80-110 °C[3]
Expected Yield 60-95%[3]

Table 3: Typical Conditions for Halogen-Metal Exchange

ParameterConditionReference
Reagents Aryl Bromide (1.0 eq.), n-BuLi or t-BuLi (1.1 eq.)[5]
Solvent Anhydrous THF or Diethyl Ether[5]
Temperature -78 °C to -100 °C[5]
Reaction Time 15-60 minutes[8]
Expected Yield >90% (in solution, before quenching)[5]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation from this compound
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings. Allow to cool.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approx. 10%) of the aryl bromide solution to the activated magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and a slight exotherm. If the reaction does not start, gentle warming may be applied.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete conversion.

  • Quantification and Use: The resulting Grignard reagent solution should be used immediately. Its concentration can be determined by titration (e.g., with a standard solution of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and cesium carbonate (2.0 mmol).

  • Solvent Addition and Degassing: Add a mixture of toluene (4 mL) and water (1 mL). Degas the mixture by bubbling with argon for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

side reactions and byproducts in Grignard formation with 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Grignard formation of 2,3,5-trifluorophenylmagnesium bromide from 1-Bromo-2,3,5-trifluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the Grignard formation with this compound?

A1: The main side reactions include:

  • Wurtz (Homocoupling) Reaction: This is the most common side reaction, leading to the formation of the biphenyl derivative, 2,2',3,3',5,5'-hexafluorobiphenyl. It occurs when the newly formed Grignard reagent reacts with unreacted this compound. Factors that promote this side reaction include high local concentrations of the aryl bromide, elevated temperatures, and certain solvents.

  • Protonolysis: Grignard reagents are strong bases and will react with any protic source (e.g., water, alcohols) in the reaction mixture. This "quenching" of the Grignard reagent results in the formation of 1,2,4-trifluorobenzene.[1] It is crucial to use anhydrous solvents and dried glassware to minimize this.

  • Benzyne Formation: Due to the presence of a fluorine atom at the ortho (2-) position, there is a potential for the elimination of MgBrF from the Grignard reagent to form a highly reactive 3,5-difluorobenzyne intermediate. This intermediate can then undergo various reactions, such as dimerization or reaction with other nucleophiles present.

  • Reaction with Oxygen: Exposure of the Grignard reagent to oxygen can lead to the formation of the corresponding magnesium alkoxide, which upon workup will yield 2,3,5-trifluorophenol.

Q2: How can I minimize the formation of the Wurtz coupling byproduct?

A2: To suppress the formation of 2,2',3,3',5,5'-hexafluorobiphenyl, consider the following strategies:

  • Slow Addition of Aryl Bromide: Add the solution of this compound to the magnesium turnings dropwise and at a controlled rate. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the reaction with magnesium over the coupling reaction.

  • Temperature Control: Maintain a gentle reflux during the reaction. While initiation may require gentle heating, the reaction is exothermic. Overheating can increase the rate of the Wurtz coupling reaction.

  • Solvent Choice: Tetrahydrofuran (THF) is a commonly used solvent for this reaction. The use of greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) has been shown to sometimes suppress Wurtz coupling in other Grignard reactions.

Q3: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A3: Difficulty in initiating a Grignard reaction is a common issue. The primary causes are:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating layer of magnesium oxide on their surface.

  • Presence of Moisture: Even trace amounts of water can inhibit the reaction.

Solutions for Initiation:

  • Magnesium Activation:

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere to break up the oxide layer and expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of gas indicates activation.

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) and cooled before use. Use anhydrous solvents.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Reaction fails to start (no heat evolution, no disappearance of magnesium) 1. Inactive magnesium surface (MgO layer).2. Wet glassware or solvent.3. Impure this compound.1. Activate Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming with a heat gun may be necessary. For mechanical activation, add a dry stir bar and stir the magnesium turnings vigorously before adding the solvent.2. Ensure Anhydrous Conditions: Re-dry all glassware and use freshly opened or distilled anhydrous solvent.3. Purify Starting Material: Distill the this compound if impurities are suspected.
Low yield of the desired product after subsequent reaction 1. Significant Wurtz coupling.2. Quenching of the Grignard reagent by moisture or air.3. Incomplete reaction.1. Minimize Wurtz Coupling: Decrease the addition rate of the aryl bromide. Ensure the reaction temperature is not too high.2. Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas (nitrogen or argon) is maintained throughout the reaction.3. Increase Reaction Time: After the addition of the aryl bromide is complete, continue stirring at a gentle reflux for an additional 1-2 hours to ensure complete conversion.
Formation of a significant amount of 1,2,4-trifluorobenzene Presence of protic impurities (water) in the reaction mixture.Rigorously dry all glassware and use anhydrous solvents. Ensure the starting this compound is free of moisture.
Darkening or blackening of the reaction mixture This can indicate decomposition of the Grignard reagent, possibly due to overheating or the presence of impurities.Maintain careful temperature control. Ensure the purity of all reagents and solvents.

Quantitative Data Summary

While specific quantitative data for the Grignard formation of this compound is not extensively reported in comparative studies, the following table provides a general expectation of outcomes based on typical Grignard reactions with aryl halides. Actual yields will be highly dependent on the specific reaction conditions and experimental technique.

Reaction Condition Parameter Expected Outcome Byproduct Formation
Standard Conditions Solvent: Anhydrous THFTemperature: Reflux (~66°C)Addition Rate: Moderate (e.g., over 30-60 min)Yield of Grignard Reagent: 70-90%Wurtz Coupling: 5-15%Protonolysis (1,2,4-trifluorobenzene): <5% (with strict anhydrous conditions)
Optimized for Yield Solvent: Anhydrous THF or 2-MeTHFTemperature: Gentle RefluxAddition Rate: Slow (e.g., over 1-2 hours)Yield of Grignard Reagent: >90%Wurtz Coupling: <5%Protonolysis (1,2,4-trifluorobenzene): <2% (with strict anhydrous conditions)
Conditions Favoring Byproducts Solvent: Anhydrous THFTemperature: High (forced reflux)Addition Rate: Rapid (bulk addition)Yield of Grignard Reagent: <60%Wurtz Coupling: >20%Protonolysis (1,2,4-trifluorobenzene): Variable, increases with moisture

Experimental Protocols

Key Experiment: Formation of 2,3,5-trifluorophenylmagnesium bromide

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to an inert gas line, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and its purple color disappears. This indicates the activation of the magnesium surface. Allow the flask to cool.

  • Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight increase in temperature.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray-to-brown suspension is the Grignard reagent, which should be used immediately in the subsequent reaction step.

Visualizations

Grignard_Formation_Pathways cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Reaction Pathways Aryl_Bromide This compound Grignard 2,3,5-Trifluorophenylmagnesium bromide (Desired Product) Aryl_Bromide->Grignard + Mg Mg Magnesium (Mg) Wurtz_Product 2,2',3,3',5,5'-Hexafluorobiphenyl (Wurtz Byproduct) Grignard->Wurtz_Product + Aryl Bromide Protonolysis_Product 1,2,4-Trifluorobenzene (Protonolysis Byproduct) Grignard->Protonolysis_Product + H+ Source (e.g., H2O) Benzyne 3,5-Difluorobenzyne (Potential Intermediate) Grignard->Benzyne - MgBrF

Caption: Main and side reaction pathways in the Grignard formation.

Troubleshooting_Workflow Start Grignard Reaction Issue No_Initiation Reaction Fails to Start Start->No_Initiation Low_Yield Low Yield of Desired Product Start->Low_Yield High_Byproducts High Level of Byproducts Start->High_Byproducts Cause_Inactive_Mg Inactive Mg Surface No_Initiation->Cause_Inactive_Mg Cause_Wet Wet Reagents/Glassware No_Initiation->Cause_Wet Cause_Wurtz Wurtz Coupling Low_Yield->Cause_Wurtz Cause_Quenching Grignard Quenching Low_Yield->Cause_Quenching High_Byproducts->Cause_Wurtz Sol_Activate_Mg Activate Mg (Iodine, 1,2-dibromoethane) Cause_Inactive_Mg->Sol_Activate_Mg Sol_Dry Ensure Anhydrous Conditions Cause_Wet->Sol_Dry Sol_Slow_Addition Slow Addition of Aryl Halide Cause_Wurtz->Sol_Slow_Addition Sol_Temp_Control Control Temperature Cause_Wurtz->Sol_Temp_Control Cause_Quenching->Sol_Dry Sol_Inert_Atmosphere Maintain Inert Atmosphere Cause_Quenching->Sol_Inert_Atmosphere

Caption: Troubleshooting workflow for common Grignard reaction issues.

References

optimizing temperature and pressure for 1-Bromo-2,3,5-trifluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2,3,5-trifluorobenzene. The primary synthesis route covered involves the diazotization of 2,3,5-trifluoroaniline followed by a Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves a two-step process. The first step is the diazotization of 2,3,5-trifluoroaniline to form the corresponding diazonium salt. This is followed by a Sandmeyer reaction, where the diazonium salt is treated with a copper(I) bromide reagent to introduce the bromine atom onto the aromatic ring.[1][2][3]

Q2: What are the critical parameters to control during the diazotization step?

A2: The diazotization reaction is highly sensitive to temperature. It is crucial to maintain a low temperature, typically between 0 and 5 °C, to prevent the premature decomposition of the unstable diazonium salt. The reaction is usually carried out in a strong acidic medium, such as a mixture of hydrobromic acid and water. The slow, dropwise addition of an aqueous solution of sodium nitrite is recommended to control the reaction rate and temperature.

Q3: What are the key considerations for the Sandmeyer reaction step?

A3: In the Sandmeyer reaction, the choice of copper(I) catalyst is important; copper(I) bromide is typically used for bromination.[1][4] The reaction temperature is a critical parameter that often requires optimization. It is generally recommended to add the cold diazonium salt solution slowly to a heated solution of the copper(I) bromide. The optimal temperature for the decomposition of the diazonium salt and the formation of the desired product can vary depending on the substrate and reaction conditions.

Q4: What are the potential side products in this synthesis?

A4: Potential side products can include the corresponding phenol (from reaction with water), azo compounds (from coupling of the diazonium salt with unreacted aniline or other aromatic species), and products of premature decomposition of the diazonium salt. Careful control of reaction conditions, particularly temperature, can help minimize the formation of these impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Suboptimal temperature for the Sandmeyer reaction.- Inefficient extraction of the product.- Ensure slow and complete addition of sodium nitrite at 0-5 °C.- Maintain a consistently low temperature during the diazotization and handling of the diazonium salt.- Experimentally determine the optimal temperature for the Sandmeyer reaction (e.g., start at 50 °C and adjust as needed).- Use an appropriate organic solvent for extraction and perform multiple extractions.
Formation of a Dark Tar-like Substance - The reaction temperature during the Sandmeyer step was too high.- The diazonium salt solution was added too quickly.- Lower the temperature of the copper(I) bromide solution.- Add the diazonium salt solution dropwise with vigorous stirring to ensure even dispersion and heat dissipation.
Incomplete Reaction (Starting Material Present) - Insufficient amount of sodium nitrite used for diazotization.- Insufficient amount of copper(I) bromide in the Sandmeyer reaction.- Use a slight excess of sodium nitrite to ensure complete conversion of the aniline.- Ensure a stoichiometric or slight excess of the copper(I) bromide is used.
Presence of Phenolic Impurities - The diazonium salt reacted with water before the Sandmeyer reaction.- The Sandmeyer reaction was conducted at too high a temperature in an aqueous environment.- Work up the diazonium salt solution promptly after its formation.- Ensure the Sandmeyer reaction conditions favor the desired substitution over hydrolysis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of aryl bromides from anilines via diazotization and a Sandmeyer reaction. These should be adapted and optimized for the specific synthesis of this compound.

Diazotization of 2,3,5-Trifluoroaniline (Generalized)
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,3,5-trifluoroaniline in an aqueous solution of hydrobromic acid (HBr).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent Sandmeyer reaction.

Sandmeyer Reaction (Generalized)
  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.

  • Heat the CuBr solution to the desired reaction temperature (e.g., 50-70 °C).

  • Slowly and carefully add the cold diazonium salt solution prepared in the previous step to the heated CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of analogous aryl bromides via the Sandmeyer reaction. These values should be considered as a starting point for the optimization of this compound synthesis.

ParameterDiazotizationSandmeyer Reaction
Starting Material Aryl Amine (e.g., 3,5-difluoroaniline)Aryl Diazonium Salt
Reagents NaNO₂, HBrCuBr
Solvent WaterWater/HBr
Temperature 0 - 10 °C50 - 100 °C
Pressure AtmosphericAtmospheric
Typical Yield -60 - 80% (for analogous compounds)[5]

Mandatory Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification aniline 2,3,5-Trifluoroaniline reagents_d NaNO2, HBr (aq) 0-5 °C aniline->reagents_d Reacts with diazonium 2,3,5-Trifluorobenzenediazonium Bromide reagents_d->diazonium Forms reagents_s CuBr 50-70 °C diazonium->reagents_s Reacts with product This compound reagents_s->product Yields extraction Extraction product->extraction purification Distillation / Chromatography extraction->purification final_product Pure Product purification->final_product troubleshooting_logic cluster_diazotization_troubleshooting Diazotization Issues cluster_sandmeyer_troubleshooting Sandmeyer Issues cluster_workup_troubleshooting Workup Issues start Low Product Yield check_diazotization Check Diazotization Step start->check_diazotization check_sandmeyer Check Sandmeyer Step start->check_sandmeyer check_workup Check Workup start->check_workup temp_high Temperature > 5°C? check_diazotization->temp_high incomplete_nitrite Incomplete NaNO2 addition? check_diazotization->incomplete_nitrite temp_sandmeyer Suboptimal Temperature? check_sandmeyer->temp_sandmeyer fast_addition Diazonium salt added too fast? check_sandmeyer->fast_addition inefficient_extraction Inefficient Extraction? check_workup->inefficient_extraction solution_d Maintain 0-5°C Ensure complete nitrite addition temp_high->solution_d incomplete_nitrite->solution_d solution_s Optimize temperature Add diazonium salt dropwise temp_sandmeyer->solution_s fast_addition->solution_s solution_w Use appropriate solvent Perform multiple extractions inefficient_extraction->solution_w

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on catalyst selection, troubleshooting, and frequently asked questions (FAQs) for cross-coupling reactions involving the electron-deficient substrate, 1-Bromo-2,3,5-trifluorobenzene. The information is tailored for professionals in research and development who are utilizing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Catalyst Selection and Reaction Conditions

The successful cross-coupling of this compound hinges on the appropriate selection of a catalyst system that can overcome the challenges posed by its electron-deficient nature. Palladium-based catalysts, particularly those with electron-rich and bulky phosphine ligands, are generally the most effective. These ligands facilitate the oxidative addition step, which is often the rate-determining step with electron-poor aryl halides.

Recommended Catalyst Systems

The following tables summarize recommended starting conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound. These conditions are based on established protocols for similar electron-deficient aryl bromides and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012-2470-90
Pd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane11012-2475-95
PdCl₂(dppf) (3)-K₂CO₃DME/H₂O901665-85

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

Catalyst Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018-2480-98
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10018-2475-90
G3-XPhos (2)-LHMDSToluene801285-95

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

Pd Catalyst (mol%)Cu Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHF60-806-1270-90
Pd(PPh₃)₄ (3)CuI (5)-i-Pr₂NHDMF808-1675-95
Pd(OAc)₂ (2)-XPhos (4)Cs₂CO₃1,4-Dioxane10012-2460-85 (Copper-free)

Troubleshooting Guides

Even with optimized conditions, challenges can arise during cross-coupling reactions with electron-deficient substrates. The following table outlines common problems, their potential causes, and suggested solutions.

Table 4: Troubleshooting Common Issues in Cross-Coupling Reactions of this compound

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst: Palladium(0) species not generated or has decomposed.- Insufficiently reactive catalyst system for the electron-deficient substrate.- Poor quality of reagents or solvents.- Use a pre-catalyst or ensure proper activation of the Pd(II) source.- Screen more electron-rich and bulky ligands (e.g., Buchwald-type biaryl phosphine ligands).- Use freshly distilled/degassed solvents and high-purity reagents.
Formation of Homocoupled Products - Presence of oxygen in the reaction mixture.- Inappropriate choice of base or solvent.- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Protodeborylation (Suzuki) - Presence of water or protic impurities.- Unstable boronic acid.- Use anhydrous solvents and reagents.- Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable.
Hydrodehalogenation (Side Product) - Catalyst system promotes reduction of the aryl bromide.- Presence of a hydride source.- Screen different phosphine ligands, as their electronic and steric properties influence side reactions.- Ensure the base is not acting as a hydride donor.
Poor Reproducibility - Inconsistent quality of catalyst, ligands, or base.- Variations in reaction setup and degassing procedure.- Use reagents from a reliable source and store them under appropriate conditions.- Standardize the experimental setup, including stirring rate and degassing technique.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection so critical for cross-coupling with this compound?

A1: this compound is an electron-deficient aryl halide due to the presence of three electron-withdrawing fluorine atoms. This electronic property makes the oxidative addition of the palladium catalyst to the C-Br bond more challenging, which is often the rate-limiting step in the catalytic cycle. Therefore, a highly active catalyst system, typically featuring an electron-rich and sterically hindered phosphine ligand, is required to facilitate this step and achieve efficient coupling.

Q2: What is the role of the phosphine ligand in these reactions?

A2: The phosphine ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and controlling the selectivity of the reaction. For electron-deficient substrates, bulky and electron-donating ligands (e.g., SPhos, XPhos, RuPhos) increase the electron density on the palladium atom, which promotes the oxidative addition step. The steric bulk of the ligand can also prevent catalyst deactivation and favor the desired reductive elimination pathway over side reactions.

Q3: When should I consider using a pre-catalyst versus generating the active catalyst in situ?

Q4: How can I minimize side reactions like homocoupling and hydrodehalogenation?

A4: Minimizing side reactions requires careful control of the reaction conditions.

  • Homocoupling: This is often caused by the presence of oxygen. It is critical to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.

  • Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, can be influenced by the choice of ligand and base. Screening different ligands can help identify a system that favors the cross-coupling pathway. Ensure the base is not a source of hydrides.

Q5: Are there any specific safety precautions I should take when working with these reactions?

A5: Yes. Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Many of the bases used (e.g., NaOtBu, LHMDS) are strong bases and can be pyrophoric or corrosive; handle them with appropriate personal protective equipment (PPE). Solvents like toluene, dioxane, and DMF have their own specific hazards and should be handled accordingly. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add a solution of this compound (1.0 mmol) in degassed toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
  • To a flame-dried Schlenk tube, add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed THF (10 mL) and degassed triethylamine (3.0 mmol).

  • Add a solution of this compound (1.0 mmol) in THF via syringe.

  • Add phenylacetylene (1.1 mmol) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura (C-C Bond) coupling_type->suzuki Arylboronic Acid buchwald Buchwald-Hartwig (C-N Bond) coupling_type->buchwald Amine sonogashira Sonogashira (C-C Bond, Alkyne) coupling_type->sonogashira Terminal Alkyne catalyst_system Select Catalyst System (Pd Precursor + Ligand) suzuki->catalyst_system buchwald->catalyst_system sonogashira->catalyst_system base_solvent Select Base and Solvent catalyst_system->base_solvent reaction_setup Reaction Setup (Inert Atmosphere, Degassing) base_solvent->reaction_setup troubleshooting Troubleshoot? (Low Yield, Side Products) reaction_setup->troubleshooting optimize Optimize Conditions (Temp, Time, Reagent Stoichiometry) troubleshooting->optimize Yes success Successful Coupling troubleshooting->success No optimize->reaction_setup

Caption: A decision workflow for selecting a catalyst system for cross-coupling reactions with this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ + Base pd2_aryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R'₂NH + Base pd2_amido Ar-Pd(II)L₂(NR₂') amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂'

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_alkynyl Ar-Pd(II)L₂(C≡CR') transmetalation->pd2_alkynyl reductive_elimination Reductive Elimination pd2_alkynyl->reductive_elimination reductive_elimination->pd0 Ar-C≡CR' cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide cu_acetylide->transmetalation alkyne R'C≡CH alkyne->cu_halide Base

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira cross-coupling reaction.

troubleshooting failed reactions with 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2,3,5-trifluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this versatile fluorinated aromatic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its trifluorinated phenyl ring can enhance the metabolic stability and bioavailability of drug candidates.[1] The bromine atom allows for a variety of cross-coupling reactions, making it a versatile intermediate for the synthesis of complex molecules.[1]

Q2: I am having trouble with a Suzuki-Miyaura coupling reaction using this compound. What are the common causes of failure?

Low to no yield in Suzuki-Miyaura couplings with this substrate can be attributed to several factors. As an electron-deficient aryl bromide, the oxidative addition step should be favorable.[2] However, challenges often arise from catalyst and ligand choice, suboptimal base selection, or side reactions.[3][4] It is crucial to ensure anhydrous and oxygen-free conditions, as oxygen can deactivate the catalyst.[4]

Q3: My Grignard reagent formation with this compound is failing. What could be the issue?

The formation of a Grignard reagent from this compound can be complicated by the potential for benzyne formation.[5][6] The presence of a fluorine atom ortho to the bromine can lead to elimination of MgBrF upon formation of the Grignard reagent, generating a highly reactive benzyne intermediate.[5][6] This can lead to a variety of side products and consumption of the desired Grignard reagent. Common issues also include inactive magnesium and the presence of moisture.[7][8]

Q4: What should I consider when planning a Buchwald-Hartwig amination with this compound?

The success of a Buchwald-Hartwig amination is highly dependent on the selection of the palladium catalyst, ligand, and base.[9] For electron-deficient aryl bromides like this compound, sterically hindered and electron-rich phosphine ligands are often effective.[3] Stronger bases such as sodium or potassium tert-butoxide are frequently required for the amination of electron-rich anilines with electron-deficient aryl halides.[10]

Q5: Are there any known side reactions to be aware of when working with this compound?

Besides the potential for benzyne formation in Grignard and lithiation reactions,[5][6] common side reactions in cross-coupling reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the boronic acid (in Suzuki reactions).[4] Careful optimization of reaction conditions is necessary to minimize these undesired pathways.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

Troubleshooting Workflow:

start Low/No Yield catalyst Check Catalyst/Ligand start->catalyst Is the catalyst system appropriate? base Evaluate Base catalyst->base Yes catalyst_change Screen different Pd sources and sterically hindered ligands (e.g., XPhos, SPhos) catalyst->catalyst_change No conditions Optimize Conditions base->conditions Yes base_change Try stronger, non-aqueous bases (e.g., K3PO4, Cs2CO3) base->base_change No reagents Verify Reagent Quality conditions->reagents Yes conditions_change Increase temperature incrementally. Ensure rigorous degassing of solvents. conditions->conditions_change No success Successful Reaction reagents->success Yes reagents_check Check boronic acid for degradation. Use fresh, anhydrous solvents. reagents->reagents_check No catalyst_change->base base_change->conditions conditions_change->reagents reagents_check->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

ParameterRecommendationRationale
Catalyst/Ligand Screen electron-rich, sterically hindered phosphine ligands (e.g., XPhos, SPhos, RuPhos) with a Pd(0) or Pd(II) precatalyst.[3][11][12]These ligands promote the oxidative addition and reductive elimination steps with electron-deficient aryl bromides.
Base Use a strong, non-aqueous base such as K₃PO₄ or Cs₂CO₃.[3]Stronger bases are often more effective for challenging substrates.
Solvent Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Anhydrous conditions are recommended.[3][4]Solvent choice can significantly impact reagent solubility and catalyst stability.
Temperature Start at 80-100 °C and increase if the reaction is sluggish.Higher temperatures can overcome activation barriers but may also lead to decomposition.
Atmosphere Maintain a strict inert atmosphere (argon or nitrogen) and use degassed solvents.[4]Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[4]
Grignard Reagent Formation

Problem: Failure to form the Grignard reagent or formation of side products.

Troubleshooting Workflow:

start Failed Grignard Formation mg_activation Check Mg Activation start->mg_activation anhydrous Ensure Anhydrous Conditions mg_activation->anhydrous Mg is active activate_mg Use fresh Mg turnings. Activate with I2 or 1,2-dibromoethane. mg_activation->activate_mg Inactive benzyne Consider Benzyne Formation anhydrous->benzyne System is dry dry_system Flame-dry all glassware. Use anhydrous solvents. anhydrous->dry_system Moisture present success Successful Formation benzyne->success No evidence of benzyne benzyne_mitigation Use lower temperatures. Consider alternative organometallic routes (e.g., lithium-halogen exchange at low temp). benzyne->benzyne_mitigation Side products observed activate_mg->anhydrous dry_system->benzyne benzyne_mitigation->success

Caption: Troubleshooting guide for Grignard reagent formation.

ParameterRecommendationRationale
Magnesium Activation Use fresh magnesium turnings and activate with iodine or 1,2-dibromoethane.[13]The passivating layer of magnesium oxide on the surface of the metal must be removed to initiate the reaction.[13]
Anhydrous Conditions Rigorously dry all glassware and use anhydrous ethereal solvents (e.g., THF, diethyl ether).[7][8]Grignard reagents are highly basic and will be quenched by any protic species, including water.[7]
Temperature Initiate the reaction at room temperature, then cool to maintain a gentle reflux.High temperatures can promote side reactions, including Wurtz coupling and benzyne formation.[8]
Benzyne Formation If side products are observed, consider that benzyne formation may be occurring.[5][6]The ortho-fluoro substituent can be eliminated, leading to a highly reactive benzyne intermediate.[5][6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a powdered anhydrous base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[9]

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Disclaimer: These protocols are intended as a general guide. Optimization of specific reaction conditions may be necessary to achieve desired results. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

purification strategies to remove impurities from 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2,3,5-trifluorobenzene. Our goal is to help you address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in this compound often originate from the synthesis process, which commonly involves the bromination of 1,2,4-trifluorobenzene. The primary impurities may include:

  • Positional Isomers: Due to incomplete regioselectivity during bromination, other isomers such as 1-Bromo-2,4,5-trifluorobenzene and other bromotrifluorobenzene isomers can be formed.[1]

  • Starting Material: Unreacted 1,2,4-trifluorobenzene.

  • Di-brominated Species: Over-bromination can lead to the formation of dibromo-trifluorobenzene isomers.

  • Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and workup steps.

Q2: What is the recommended method for analyzing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying volatile impurities.[2][3] High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for monitoring the removal of non-volatile impurities.[4][5]

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a colorless to light yellow liquid.[6] The presence of a significant yellow or brown color may indicate the presence of impurities.

Troubleshooting Guides

Issue 1: Poor separation of isomers during fractional distillation.

Problem: You are attempting to purify this compound by fractional distillation, but the separation of positional isomers is inefficient, as confirmed by GC-MS analysis.

Possible Causes and Solutions:

CauseSolution
Insufficient Column Efficiency The fractionating column may not have enough theoretical plates for the separation. Use a longer column or a column with a more efficient packing material (e.g., structured packing).
Incorrect Reflux Ratio A low reflux ratio may not allow for proper equilibration between the liquid and vapor phases. Increase the reflux ratio to improve separation, although this will increase the distillation time.
Boiling Point Proximity The boiling points of the isomers are too close for effective separation by standard fractional distillation. Consider vacuum distillation to lower the boiling points and potentially increase the boiling point differences between isomers.
Fluctuating Heat Input Inconsistent heating can disrupt the equilibrium in the column. Use a stable heating source, such as a heating mantle with a controller, to ensure smooth boiling.
Issue 2: The compound oils out during recrystallization.

Problem: When attempting to purify this compound by recrystallization, the compound separates as an oil rather than forming crystals upon cooling.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The chosen solvent may be too good a solvent, even at low temperatures, or the compound's melting point may be lower than the temperature of the crystallization solution.
* Solvent Screening: Experiment with a variety of solvents or solvent mixtures.[7] Good solvent pairs often consist of a solvent in which the compound is soluble and another in which it is less soluble (e.g., ethanol/water, hexane/ethyl acetate).[7]
* Lowering the Crystallization Temperature: After the solution has cooled to room temperature, place it in an ice bath or a refrigerator to further lower the temperature and induce crystallization.
High Impurity Level A high concentration of impurities can lower the melting point of the mixture and inhibit crystal formation.
* Pre-purification: Consider a preliminary purification step, such as column chromatography or a simple distillation, to remove the bulk of the impurities before attempting recrystallization.
Cooling Rate is Too Fast Rapid cooling can lead to supersaturation and oiling out.
* Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help to slow the cooling process.

Experimental Protocols

General Protocol for Purity Analysis by GC-MS

This protocol is a general guideline and may need to be optimized for your specific instrument and impurities of interest.[2][3]

ParameterCondition
Column DB-1 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
MS Detector Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Purification Strategy Workflow

PurificationWorkflow Purification Strategy for this compound cluster_start Start cluster_analysis1 Initial Analysis cluster_decision1 Impurity Profile cluster_purification1 Primary Purification cluster_analysis2 In-Process Analysis cluster_decision2 Purity Check cluster_purification2 Secondary Purification cluster_final Final Product start Crude Product analysis1 GC-MS Analysis start->analysis1 decision1 High Boiling Impurities? analysis1->decision1 distillation Fractional Vacuum Distillation decision1->distillation Yes recrystallization Recrystallization decision1->recrystallization No analysis2 GC-MS of Fractions distillation->analysis2 decision2 Isomeric Impurities Present? analysis2->decision2 prep_hplc Preparative HPLC decision2->prep_hplc Yes final_product Pure Product (>99.5%) decision2->final_product No prep_hplc->final_product recrystallization->final_product

Caption: A general workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes typical purity levels that can be expected for this compound from commercial suppliers, often achieved through distillation or chromatographic methods.

Purification MethodStarting Purity (Typical)Final Purity (Achievable)Key Impurities Removed
Fractional Vacuum Distillation 85-95%>98%High and low boiling point impurities, residual solvent.
Recrystallization >95%>99%Insoluble impurities, some positional isomers (solvent dependent).
Preparative HPLC >98%>99.5%Positional isomers, closely related impurities.[8]

References

Technical Support Center: Managing Exothermic Reactions of 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1-Bromo-2,3,5-trifluorobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reactions involving this compound I should be concerned about?

A1: The most common and potentially hazardous exothermic reactions with this compound are organometallic reactions, specifically Grignard reagent formation and lithiation. These reactions are highly exothermic and can lead to a rapid increase in temperature if not properly controlled. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-Br bond, potentially leading to vigorous reactions.

Q2: What are the key safety precautions I should take before starting an exothermic reaction with this compound?

A2: Before initiating any reaction, it is crucial to:

  • Conduct a thorough literature search for the specific reaction or similar transformations to understand potential hazards.

  • Perform a risk assessment to identify potential thermal hazards and develop a mitigation plan.

  • Ensure all glassware is completely dry , as moisture can violently react with organometallic reagents.[1][2]

  • Work in a well-ventilated fume hood with the sash at the lowest practical height.

  • Have appropriate personal protective equipment (PPE) , including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.

  • Prepare a cooling bath (e.g., ice-water, dry ice/acetone) and have it readily available to control the reaction temperature.

  • Have a quenching agent (e.g., isopropanol, saturated aqueous ammonium chloride) ready for immediate use in case of a runaway reaction.[3][4][5]

Q3: How can I effectively control the temperature of a Grignard reaction with this compound?

A3: Effective temperature control is paramount. Key strategies include:

  • Slow, dropwise addition of the this compound solution to the magnesium turnings.[6] This allows the heat generated to dissipate.

  • Vigorous stirring to ensure even heat distribution and prevent localized hot spots.

  • Constant monitoring of the internal reaction temperature with a thermometer.

  • Use of a cooling bath to maintain the desired temperature range. For Grignard formation, initiation may require gentle warming, but the reaction should be immediately cooled once it starts.

Q4: What are the signs of a runaway reaction, and what should I do if one occurs?

A4: Signs of a runaway reaction include a rapid, uncontrolled increase in temperature and pressure, vigorous boiling of the solvent even with cooling, and a sudden change in reaction color. If you suspect a runaway reaction:

  • Immediately stop the addition of any reagents.

  • Increase cooling by adding more coolant to the bath or lowering the bath temperature.

  • If cooling is insufficient, carefully and slowly add a quenching agent like isopropanol to the reaction mixture to deactivate the reactive species.[4] Be prepared for a vigorous reaction upon quenching.

  • Alert a colleague and the lab supervisor.

  • If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Possible Cause Recommended Solution
Reaction fails to initiate. Inactive magnesium surface (oxide layer).[1]Activate magnesium turnings with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing them with a dry stirring rod.[3][4]
Traces of moisture in glassware or solvent.[1][2]Rigorously dry all glassware in an oven and use anhydrous solvents.
Reaction is too vigorous and difficult to control. Addition rate of this compound is too fast.Decrease the addition rate and ensure efficient cooling.
Insufficient cooling.Use a larger or colder cooling bath (e.g., dry ice/acetone).
Low yield of Grignard reagent. Wurtz coupling side reaction, forming a biphenyl byproduct.[6]Maintain a low concentration of the aryl bromide by adding it slowly to the magnesium suspension.
Incomplete reaction.Ensure all magnesium has been consumed. Gentle heating may be required after the initial exotherm subsides to drive the reaction to completion.
Lithiation Reaction Troubleshooting
Issue Possible Cause Recommended Solution
Low or no lithiation. Inactive organolithium reagent.Use a freshly titrated solution of the organolithium reagent.
Reaction temperature is too high, leading to decomposition.Maintain a very low reaction temperature (typically -78 °C) using a dry ice/acetone bath.[7]
Formation of multiple products (poor regioselectivity). Competing lithiation at different positions.The fluorine and bromine substituents will direct the lithiation. For this compound, lithiation is expected to occur ortho to a fluorine atom.[7] Consider using a directing group if a specific isomer is desired.
Reaction mixture turns dark or tarry. Decomposition of the organolithium reagent or the product.Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon) and at the recommended low temperature.

Experimental Protocols

Disclaimer: These are general protocols and should be adapted based on a thorough risk assessment for your specific experimental setup and scale.

Protocol 1: Grignard Reagent Formation with this compound
Parameter Value/Procedure
Reactants Magnesium turnings (1.2 eq.), this compound (1.0 eq.)
Solvent Anhydrous Tetrahydrofuran (THF)
Initiation Small crystal of iodine
Temperature Initiate at room temperature, then maintain at 0-10 °C during addition.
Procedure 1. Flame-dry all glassware and cool under an inert atmosphere (N₂ or Ar). 2. Add magnesium turnings and a crystal of iodine to the reaction flask. 3. Dissolve this compound in anhydrous THF in a dropping funnel. 4. Add a small portion of the bromide solution to the magnesium. Observe for signs of initiation (disappearance of iodine color, gentle bubbling). Gentle warming may be necessary. 5. Once initiated, immediately immerse the flask in an ice-water bath. 6. Add the remaining bromide solution dropwise, maintaining the internal temperature below 10 °C. 7. After addition is complete, stir for an additional 1-2 hours at room temperature to ensure complete reaction.
Protocol 2: Quenching a Runaway Grignard Reaction
Parameter Value/Procedure
Quenching Agent Isopropanol
Temperature As low as possible, using an external cooling bath.
Procedure 1. Stop all reagent addition. 2. Ensure maximum cooling is applied to the reaction flask. 3. Under a strong inert gas flow, slowly and cautiously add isopropanol dropwise to the vigorously stirred reaction mixture. 4. Monitor the temperature closely. The rate of addition should be controlled to prevent excessive foaming and a secondary, uncontrolled exotherm from the quench itself. 5. Continue adding isopropanol until the exothermic reaction subsides. 6. Once the reaction is under control, a more reactive quenching agent like methanol, followed by water, can be slowly added to ensure complete neutralization.[4]

Visualizations

Exothermic_Reaction_Workflow Workflow for Managing Exothermic Reactions prep Preparation - Dry glassware - Inert atmosphere - Prepare cooling bath reactants Charge Reactants - Add magnesium & initiator prep->reactants addition Slow Reagent Addition - Dropwise addition of This compound in THF reactants->addition monitoring Continuous Monitoring - Internal temperature - Visual observation addition->monitoring control Temperature Control - Adjust addition rate - Use cooling bath monitoring->control complete Reaction Completion - Stir for specified time monitoring->complete Stable Temperature control->addition workup Work-up - Quench (if necessary) - Extraction complete->workup

Caption: Workflow for Managing Exothermic Reactions.

Troubleshooting_Grignard Troubleshooting Grignard Reaction Initiation start Reaction Fails to Initiate? q_dry Is all glassware and solvent scrupulously dry? start->q_dry a_dry_no Action: Rigorously dry all equipment and use anhydrous solvent. q_dry->a_dry_no No a_dry_yes Yes q_dry->a_dry_yes q_mg Is the magnesium surface activated? a_dry_yes->q_mg a_mg_no Action: Add an iodine crystal, 1,2-dibromoethane, or gently crush the magnesium. q_mg->a_mg_no No a_mg_yes Yes q_mg->a_mg_yes q_temp Has gentle warming been attempted? a_mg_yes->q_temp a_temp_no Action: Gently warm the flask with a heat gun or warm water bath. q_temp->a_temp_no No a_temp_yes Yes q_temp->a_temp_yes consult Consult senior lab member or supervisor. a_temp_yes->consult

Caption: Troubleshooting Grignard Reaction Initiation.

References

preventing decomposition of 1-Bromo-2,3,5-trifluorobenzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Bromo-2,3,5-trifluorobenzene to prevent its decomposition. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect the compound from heat, sparks, open flames, and other potential ignition sources.[2][3][4] For long-term storage, maintaining a low temperature is recommended.[1][2] The storage area should be separate from oxidizing agents and food products.[1] Some suppliers also recommend keeping the container in a dark place.[5]

Q2: What are the signs of decomposition in this compound?

A2: Decomposition of this compound may be indicated by a change in its physical appearance, such as a noticeable color change from its typical light yellow to a darker yellow or orange hue. Another sign of decomposition could be the development of pressure within the container, which may suggest the formation of gaseous byproducts. The presence of new peaks in analytical tests, such as Gas Chromatography (GC), that are not attributable to the starting material or known impurities would also indicate decomposition.

Q3: What hazardous decomposition products can be formed from this compound?

A3: In the event of decomposition, particularly under high heat or fire conditions, hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) may be produced.[4]

Q4: Is this compound stable under normal laboratory conditions?

A4: this compound is generally considered stable under normal conditions.[4] However, its stability can be compromised by exposure to high temperatures, light, and incompatible materials like strong oxidizing agents.[4] Adherence to proper storage and handling protocols is essential to prevent degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Color darkens over time Exposure to light or air (oxidation)Store the compound in an amber or opaque container, and ensure the container is tightly sealed with an inert gas headspace (e.g., argon or nitrogen).
Pressure buildup in the container Decomposition leading to gas formation (e.g., HF, CO, CO2)Carefully vent the container in a well-ventilated fume hood. If decomposition is suspected, the material should be re-analyzed for purity before use.
New impurities detected by GC/NMR Chemical degradationReview storage conditions to ensure they meet the recommended guidelines. If the purity is compromised, consider purifying the compound (e.g., by distillation) or using a fresh batch for sensitive applications.
Inconsistent experimental results Use of partially decomposed starting materialAlways use a fresh sample or a sample that has been properly stored for critical experiments. It is good practice to verify the purity of the starting material before use if it has been stored for an extended period.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under various storage conditions.

Objective: To determine the impact of temperature and light exposure on the stability of this compound over time.

Materials:

  • This compound (high purity)

  • Amber glass vials with PTFE-lined caps

  • Clear glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Controlled temperature chambers (e.g., incubators, refrigerators)

  • UV light source

Methodology:

  • Sample Preparation:

    • Aliquot 1 mL of high-purity this compound into each of the amber and clear glass vials.

    • Purge the headspace of each vial with an inert gas for approximately 30 seconds before tightly sealing the cap.

  • Initial Analysis (Time = 0):

    • Take a representative sample of the stock this compound.

    • Perform a GC-FID analysis to determine the initial purity and identify any existing impurity peaks. This will serve as the baseline.

  • Storage Conditions:

    • Divide the vials into the following groups:

      • Group A: Amber vials stored at room temperature (20-25°C).

      • Group B: Clear vials stored at room temperature (20-25°C) with ambient light exposure.

      • Group C: Amber vials stored in a refrigerator (2-8°C).

      • Group D: Amber vials stored in an incubator at an elevated temperature (e.g., 40°C).

      • Group E: Clear vials exposed to a controlled UV light source at room temperature.

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each group.

    • Allow the vial to equilibrate to room temperature.

    • Perform a GC-FID analysis on the sample from each vial.

  • Data Analysis:

    • Compare the chromatograms from each time point to the baseline (Time = 0) analysis.

    • Quantify the percentage of this compound remaining and the percentage of any new impurity peaks that have formed.

    • Record any changes in the physical appearance of the samples (e.g., color).

Visualizations

Decomposition_Pathway cluster_conditions Decomposition Triggers cluster_products Examples of Decomposition Products This compound This compound Decomposition_Products Decomposition_Products This compound->Decomposition_Products forms HF Hydrogen Fluoride Decomposition_Products->HF HBr Hydrogen Bromide Decomposition_Products->HBr COx CO, CO2 Decomposition_Products->COx Aromatic_Byproducts Other Aromatic Byproducts Decomposition_Products->Aromatic_Byproducts Heat Heat Heat->this compound Light Light Light->this compound Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->this compound

Caption: Potential decomposition pathway of this compound.

Troubleshooting_Workflow Start Suspected Decomposition Check_Appearance Visual Inspection: Color Change? Start->Check_Appearance Check_Pressure Pressure Buildup? Check_Appearance->Check_Pressure No Review_Storage Review Storage & Handling Procedures Check_Appearance->Review_Storage Yes Analytical_Test Perform GC/NMR Analysis Check_Pressure->Analytical_Test No Check_Pressure->Review_Storage Yes Compare_Results New Impurities? Analytical_Test->Compare_Results Purify_or_Discard Purify or Discard Material Compare_Results->Purify_or_Discard Yes Acceptable Material is Acceptable for Use Compare_Results->Acceptable No Review_Storage->Purify_or_Discard

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 1-Bromo-2,3,5-trifluorobenzene, a versatile fluorinated aromatic compound used in pharmaceutical and agrochemical synthesis.[1] The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this important chemical intermediate. This document outlines the experimental protocols and presents comparative data for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Executive Summary

The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, providing detailed information about the molecule's fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) offers a robust method for purity assessment and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) provides unambiguous structural elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy is useful for identifying characteristic functional groups.

The choice of method will depend on the specific analytical goal, such as routine quality control, impurity profiling, or detailed structural confirmation.

Chromatographic Methods: A Comparative Overview

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

Gas Chromatography (GC)

GC is a primary method for assessing the purity of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data. For definitive identification, coupling with a Mass Spectrometer (MS) is the preferred method.

Table 1: Comparison of GC-FID and GC-MS for the Analysis of this compound

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use Quantification, Purity AssessmentIdentification, Structural Elucidation, Impurity Profiling
Selectivity LowerHigh
Sensitivity HighVery High
Data Output Retention Time, Peak AreaRetention Time, Mass Spectrum
Alternative Not applicableNot applicable
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile technique for the analysis of this compound, particularly for non-volatile impurities. While specific methods for the 2,3,5-isomer are not widely published, methods for other isomers can be adapted. For instance, a method for 1-Bromo-3,4,5-trifluorobenzene uses a C18 column with a mobile phase of acetonitrile and water.[2]

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative. Spectral data for isomers like 5-Bromo-1,2,3-trifluorobenzene show the utility of these techniques in distinguishing between closely related structures.[3]

Table 2: Key NMR Spectroscopic Data for Bromotrifluorobenzene Isomers

Isomer¹H NMR¹³C NMR¹⁹F NMR
1-Bromo-2,4,5-trifluorobenzene AvailableAvailable[4]Not specified
5-Bromo-1,2,3-trifluorobenzene Available[3]Available[3][5]Available[3]
This compound Data available in spectral databases[6]Data available in spectral databases[6]Not specified
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic C-H, C-F, and C-Br stretching and bending vibrations.[6] This technique is particularly useful for rapid screening and verification of the compound.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep Dissolve sample in a suitable solvent (e.g., hexane) injection Inject 1 µL into GC-MS prep->injection separation Separate on a capillary column (e.g., DB-5ms) injection->separation detection Detect ions with MS separation->detection interpretation Analyze mass spectrum and compare with library detection->interpretation

Caption: A general workflow for the GC-MS analysis of this compound.

Table 3: GC-MS Experimental Parameters

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier Gas Helium, constant flow 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-300 amu

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase injection Inject 10 µL onto HPLC system prep->injection separation Separate on a C18 column injection->separation detection Detect with UV detector separation->detection interpretation Determine retention time and peak area for quantification detection->interpretation

Caption: A general workflow for the HPLC analysis of this compound.

Table 4: HPLC Experimental Parameters (Adapted from a method for a similar isomer[2])

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis prep Dissolve ~10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) acquisition Acquire ¹H, ¹³C, and ¹⁹F NMR spectra prep->acquisition interpretation Process and interpret spectra to confirm structure acquisition->interpretation

References

Interpreting the NMR Spectrum of 1-Bromo-2,3,5-trifluorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectrum of 1-Bromo-2,3,5-trifluorobenzene. Due to the limited availability of public experimental NMR data for this specific compound, this guide presents a predicted interpretation based on established NMR principles and data from similar fluorinated benzene derivatives. This guide also offers a comparison with related isomers and a standardized experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities for the ¹H and ¹³C NMR spectra of this compound.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-47.1 - 7.3ddd³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 5-7, ⁵J(H-F) ≈ 2-3
H-67.4 - 7.6ddd³J(H-F) ≈ 8-10, ⁴J(H-F) ≈ 5-7, ⁴J(H-H) ≈ 2-3

Table 2: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C-1 (C-Br)110 - 115d²J(C-F) ≈ 20-25
C-2 (C-F)158 - 162d¹J(C-F) ≈ 240-250
C-3 (C-F)155 - 159d¹J(C-F) ≈ 240-250
C-4 (C-H)115 - 120d¹J(C-H) ≈ 160-170
C-5 (C-F)150 - 154d¹J(C-F) ≈ 240-250
C-6 (C-H)118 - 122d¹J(C-H) ≈ 160-170

Spectral Interpretation and Comparison

The predicted ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons. The electron-withdrawing effects of the fluorine and bromine atoms will generally shift these signals downfield compared to benzene. The multiplicity of each proton signal will be complex (likely a doublet of doublet of doublets) due to couplings with the three fluorine atoms and the other proton.

The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the benzene ring. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)) and will be significantly shifted downfield. The carbon attached to bromine will also be influenced by the halogen's electronegativity and its resonance effect.

For comparison, the experimental NMR data for isomers such as 1-Bromo-2,4,5-trifluorobenzene and 1,3,5-trifluorobenzene would show different chemical shifts and coupling patterns due to the different substitution patterns and resulting electronic environments of the nuclei. For instance, the higher symmetry of 1,3,5-trifluorobenzene results in a much simpler NMR spectrum.

Spin-Spin Coupling Pathway

The following diagram illustrates the predicted spin-spin coupling interactions within the this compound molecule.

Caption: Predicted ¹H-¹⁹F and ¹H-¹H spin-spin coupling pathways in this compound.

Experimental Protocol for NMR Spectroscopy

The following is a standard operating procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation

  • Materials: NMR tube (5 mm), deuterated solvent (e.g., CDCl₃, Acetone-d₆), sample vial, Pasteur pipette, cotton wool.

  • Procedure:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry sample vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Instrument Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Software: Standard NMR acquisition and processing software (e.g., TopSpin, VnmrJ).

3. Data Acquisition

  • ¹H NMR:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

    • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR:

    • Use the same locked and shimmed sample.

    • Set the appropriate spectral width for carbon (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the acquisition time (e.g., 1-2 seconds) and relaxation delay (e.g., 2 seconds).

    • Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Pick the peaks and determine their chemical shifts, multiplicities, and coupling constants.

Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 1-Bromo-2,3,5-trifluorobenzene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of halogenated aromatic compounds is paramount. Mass spectrometry serves as a powerful analytical tool for elucidating these structures through the analysis of their fragmentation patterns. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-Bromo-2,3,5-trifluorobenzene and its isomers, offering insights into how substituent positioning influences fragmentation pathways.

While a specific, publicly available mass spectrum for this compound is not readily found in common databases, a detailed comparison with its isomers, 1-Bromo-2,4,5-trifluorobenzene and 1-Bromo-2,4,6-trifluorobenzene, for which spectral data are available, allows for a robust prediction of its fragmentation behavior. This comparison is critical for the unambiguous identification of these isomers in complex matrices.

Comparative Analysis of Fragmentation Patterns

The mass spectra of bromotrifluorobenzene isomers are characterized by a prominent molecular ion peak cluster, a testament to the stability of the aromatic ring. The presence of a bromine atom is readily identified by the characteristic M+2 isotopic peak, with a relative abundance of approximately 98% of the M+ peak, reflecting the natural isotopic abundance of 79Br and 81Br.

The primary fragmentation pathways for these compounds involve the loss of the bromine atom, fluorine atoms, and the expulsion of neutral molecules such as HF or CO. The relative intensities of the resulting fragment ions are influenced by the substitution pattern on the benzene ring, providing a basis for isomer differentiation.

m/z Proposed Fragment 1-Bromo-2,4,5-trifluorobenzene 1-Bromo-2,4,6-trifluorobenzene Predicted for this compound
210/212[M]+•AbundantAbundantAbundant
131[M - Br]+Major FragmentMajor FragmentMajor Fragment
112[M - Br - F]+ or [M - Br - HF]+•PresentPresentPresent
103[C6H2F]+PresentPresentLikely Present
82[C5H2]+•PresentPresentLikely Present

Note: The relative abundances are qualitative and based on available spectral data. The prediction for this compound is inferred from the fragmentation of its isomers and general principles of mass spectrometry.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 210/212). The primary fragmentation route is expected to be the cleavage of the C-Br bond, which is the weakest bond in the molecule, leading to the formation of the trifluorophenyl cation at m/z 131. Subsequent fragmentations are likely to involve the loss of fluorine atoms or hydrogen fluoride (HF).

Fragmentation_Pathway M [C₆H₂BrF₃]⁺˙ m/z 210/212 F1 [C₆H₂F₃]⁺ m/z 131 M->F1 - Br• F2 [C₆H₂F₂]⁺˙ m/z 112 F1->F2 - F• F3 [C₆HF₂]⁺ m/z 111 F1->F3 - HF

Caption: Predicted primary fragmentation pathway of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of bromotrifluorobenzene isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as dichloromethane or methanol.

  • Perform serial dilutions to prepare working standards of appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

2. GC-MS System:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

3. GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

4. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

  • Scan Speed: 1 scan/s

5. Data Analysis:

  • Acquire and process the data using the instrument's software (e.g., Agilent MassHunter).

  • Identify the peaks corresponding to the bromotrifluorobenzene isomers based on their retention times and mass spectra.

  • Compare the fragmentation patterns of the different isomers to identify unique fragment ions or significant differences in relative abundances.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its isomers. By leveraging comparative analysis and established fragmentation principles, researchers can confidently identify and differentiate these closely related compounds, a crucial step in various scientific and industrial applications.

A Comparative Guide to the Reactivity of 1-Bromo-2,3,5-trifluorobenzene in Key Cross-Coupling and Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Bromo-2,3,5-trifluorobenzene with other brominated fluorobenzenes in three widely utilized transformations in organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. While direct comparative experimental data for this compound is limited, this guide offers a predictive framework based on established reactivity principles and available data for structurally related compounds.

The strategic placement of fluorine atoms significantly influences the electronic properties of the aromatic ring, thereby affecting the reactivity of the carbon-bromine (C-Br) bond in these transformations. Understanding these electronic effects is crucial for reaction design and optimization in the synthesis of novel pharmaceuticals and functional materials.

Factors Influencing Reactivity

The reactivity of brominated fluorobenzenes in the targeted reactions is primarily governed by the electronic effects of the fluorine substituents. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). Conversely, it possesses lone pairs that can participate in resonance, leading to a weaker electron-donating mesomeric effect (+M). The net effect on the C-Br bond and the aromatic ring depends on the number and position of the fluorine atoms.

In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, the rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) complex. Electron-withdrawing groups, such as fluorine, generally accelerate this step by making the aryl halide more electrophilic.

In Grignard reagent formation, the reaction involves the insertion of magnesium into the C-Br bond. This process is favored by a more electrophilic carbon center. However, the high reactivity of the resulting Grignard reagent can be influenced by the presence of acidic protons or other reactive functional groups, which are not a concern with brominated fluorobenzenes.

Factors Influencing Reactivity of Brominated Fluorobenzenes cluster_reactions Key Reactions cluster_factors Influencing Factors A This compound C Reactivity A->C B Other Brominated Fluorobenzenes B->C D Suzuki-Miyaura Coupling C->D E Buchwald-Hartwig Amination C->E F Grignard Reagent Formation C->F G Electronic Effects (-I, +M of Fluorine) G->C H Position of Fluorine Substituents H->C I Steric Hindrance I->C

Factors influencing the reactivity of brominated fluorobenzenes.

Comparative Reactivity Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of brominated fluorobenzenes in this reaction is expected to increase with the number of electron-withdrawing fluorine substituents, as this facilitates the oxidative addition of the Pd(0) catalyst to the C-Br bond.

Table 1: Comparative Suzuki-Miyaura Coupling of Bromofluorobenzenes

Aryl BromideConversion (%) after 3h at 110°C[1][2]Predicted Conversion (%) for this compound
1-Bromo-2-fluorobenzene~95\multirow{3}{*}{>95 (predicted)}
1-Bromo-3-fluorobenzene~90
1-Bromo-4-fluorobenzene~98

Based on these results, the position of the fluorine atom relative to the bromine has a discernible but not dramatic effect on reactivity in this specific system. The strong electron-withdrawing nature of three fluorine atoms in this compound is predicted to significantly enhance the rate of oxidative addition, leading to very high conversion in a short reaction time.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[3][4] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl bromide is enhanced by electron-withdrawing groups. Therefore, this compound is expected to be a highly reactive substrate in this transformation.

Table 2: Predicted Reactivity in Buchwald-Hartwig Amination

Aryl BromidePredicted Reactivity
BromobenzeneModerate
1-Bromo-4-fluorobenzeneHigh
1-Bromo-2,4-difluorobenzeneVery High
This compound Very High (Predicted)

The increased number of fluorine substituents is anticipated to make the C-Br bond more susceptible to oxidative addition by the palladium catalyst, leading to faster reaction rates and potentially allowing for milder reaction conditions compared to less fluorinated analogues.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into the C-Br bond.[5] This reaction is generally favored for aryl bromides. The presence of electron-withdrawing fluorine atoms can make the ipso-carbon more electrophilic, which should facilitate the reaction with magnesium. However, highly fluorinated Grignard reagents can be unstable and may undergo side reactions, such as benzyne formation, especially if a fluorine atom is in the ortho position.

Table 3: Considerations for Grignard Reagent Formation

Aryl BromidePredicted Ease of FormationPotential Side Reactions
BromobenzeneStandardWurtz coupling
1-Bromo-4-fluorobenzeneFavorableMinimal
1-Bromo-2-fluorobenzeneFavorableBenzyne formation
This compound Favorable (Predicted) Potential for benzyne formation

For this compound, the presence of an ortho-fluorine (at the 2-position) suggests that the corresponding Grignard reagent, once formed, could be prone to elimination to form a difluorobenzyne intermediate. Careful control of reaction temperature and the use of trapping agents may be necessary depending on the desired subsequent reaction.

Experimental Protocols

The following are detailed, representative experimental protocols for the three reaction types discussed. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

General Experimental Workflow A Reactants & Catalyst (under inert atmosphere) C Reaction Mixture A->C B Solvent & Base (if applicable) B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, GC-MS) D->E E->D Continue reaction F Work-up (Quenching, Extraction) E->F Reaction complete G Purification (Chromatography) F->G H Product Characterization (NMR, MS) G->H

A generalized workflow for the execution of cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol

Materials:

  • Brominated fluorobenzene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the brominated fluorobenzene, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Materials:

  • Brominated fluorobenzene (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the brominated fluorobenzene and the amine.

  • Add toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Grignard Reagent Formation and Reaction Protocol

Materials:

  • Magnesium turnings (1.5 mmol)

  • Iodine (1 crystal)

  • Brominated fluorobenzene (1.0 mmol)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

  • Electrophile (e.g., benzaldehyde, 1.0 mmol)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under a stream of inert gas.

  • Add the magnesium turnings and the iodine crystal to the cooled flask.

  • In the dropping funnel, prepare a solution of the brominated fluorobenzene in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle warming may be required.

  • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent in an ice bath and add a solution of the electrophile in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is predicted to be a highly reactive substrate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions due to the strong electron-withdrawing nature of the three fluorine atoms. This enhanced reactivity may allow for milder reaction conditions and shorter reaction times compared to less fluorinated bromobenzenes. In Grignard reagent formation, while the initial reaction with magnesium is expected to be favorable, the potential for subsequent elimination to a benzyne intermediate should be considered, particularly when no trapping electrophile is present. The provided protocols offer a solid foundation for the successful application of this compound in these important synthetic transformations.

References

A Comparative Guide to the Reactivity of 1-Bromo-2,3,5-trifluorobenzene and 1-Bromo-3,4,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3,5-trifluorobenzene and 1-Bromo-3,4,5-trifluorobenzene are valuable fluorinated building blocks in organic synthesis, playing a significant role in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of fluorine atoms on the benzene ring significantly influences the electron density and, consequently, the reactivity of these isomers. This guide provides an objective comparison of their reactivity in key chemical transformations, supported by available experimental data, to aid researchers in selecting the optimal isomer for their specific synthetic needs.

The differing substitution patterns of the fluorine atoms in this compound and 1-Bromo-3,4,5-trifluorobenzene lead to distinct electronic and steric environments at the reaction centers. These differences manifest in their susceptibility to nucleophilic attack, their propensity for metal-halogen exchange, and their efficiency in cross-coupling reactions. Understanding these nuances is critical for predicting reaction outcomes and optimizing synthetic routes.

Comparative Reactivity Analysis

The reactivity of these two isomers is primarily dictated by the inductive and resonance effects of the fluorine substituents. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). It can also participate in resonance, acting as a weak π-donor (+M effect). The interplay of these effects, governed by the substitution pattern, determines the electrophilicity of the carbon atoms and the stability of reaction intermediates.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate whose stability is crucial for the reaction to proceed.[2] The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups, such as fluorine atoms, particularly when they are positioned ortho or para to the leaving group (bromine).[2]

In the context of 1-bromo-trifluorobenzene isomers, the fluorine atoms activate the ring towards nucleophilic attack. The relative positions of these fluorine atoms with respect to the bromine atom determine the degree of activation.

Theoretical Reactivity:

  • This compound: This isomer has fluorine atoms ortho and para to the bromine atom. This arrangement provides strong resonance stabilization for the negative charge that develops in the Meisenheimer intermediate during nucleophilic attack at the C-Br bond.

  • 1-Bromo-3,4,5-trifluorobenzene: In this isomer, the fluorine atoms are situated meta and para to the bromine. While the para-fluorine provides resonance stabilization, the meta-fluorines primarily exert an inductive effect.

Based on these electronic effects, This compound is predicted to be more reactive towards nucleophilic aromatic substitution than 1-Bromo-3,4,5-trifluorobenzene due to the more effective stabilization of the Meisenheimer intermediate by the ortho and para fluorine atoms.

General Experimental Protocol for Nucleophilic Aromatic Substitution (Methoxide Substitution)

This protocol is a representative procedure for the substitution of the bromine atom with a methoxide nucleophile.

Step Procedure
1. Reagent Preparation In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.2 equivalents) in anhydrous dimethylformamide (DMF).
2. Substrate Addition Add the respective bromo-trifluorobenzene isomer (1.0 equivalent) to the reaction mixture.
3. Reaction Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
4. Work-up Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
5. Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Metal-Halogen Exchange

Metal-halogen exchange, typically employing organolithium reagents like n-butyllithium (n-BuLi), is a fundamental method for the preparation of aryllithium species.[3] The rate of this exchange is influenced by the electronic nature of the aromatic ring and the stability of the resulting carbanion. The exchange rate generally follows the trend I > Br > Cl.[3]

Theoretical Reactivity:

The electron-withdrawing fluorine atoms increase the acidity of the aromatic protons and can influence the rate of metal-halogen exchange. The stability of the resulting aryllithium intermediate is a key factor.

  • This compound: The aryllithium species formed will have fluorine atoms in close proximity to the negatively charged carbon, which can be destabilizing due to lone pair repulsion, but the inductive effect of the fluorines will stabilize the carbanion.

  • 1-Bromo-3,4,5-trifluorobenzene: The aryllithium intermediate will also be influenced by the strong inductive effects of the neighboring fluorine atoms.

Predicting the relative rates of metal-halogen exchange for these isomers is complex without direct experimental comparison. However, the position of the fluorine atoms will undoubtedly lead to differences in reactivity.

General Experimental Protocol for Metal-Halogen Exchange

This protocol outlines a general procedure for the lithium-halogen exchange and subsequent trapping with an electrophile.

Step Procedure
1. Reaction Setup In a flame-dried, three-necked round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet, dissolve the bromo-trifluorobenzene isomer (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
2. Cooling Cool the solution to -78 °C using a dry ice/acetone bath.
3. Reagent Addition Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes via the addition funnel, maintaining the temperature below -70 °C.
4. Exchange Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete metal-halogen exchange.
5. Electrophilic Quench Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equivalents) in anhydrous THF to the reaction mixture at -78 °C.
6. Work-up After stirring for an additional hour at -78 °C, allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
7. Purification Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reactivity of the aryl halide in the oxidative addition step of the catalytic cycle is a key factor influencing the overall reaction efficiency. Electron-withdrawing groups on the aryl halide generally facilitate oxidative addition.

Theoretical Reactivity:

Both this compound and 1-Bromo-3,4,5-trifluorobenzene are expected to be good substrates for Suzuki-Miyaura coupling due to the presence of the electron-withdrawing fluorine atoms. The different electronic and steric environments around the C-Br bond may lead to variations in their reactivity.

  • This compound: The ortho-fluorine atom could potentially exert a steric effect on the oxidative addition step.

  • 1-Bromo-3,4,5-trifluorobenzene: This isomer is less sterically hindered around the bromine atom compared to the 2,3,5-isomer.

While both isomers are suitable for Suzuki coupling, subtle differences in reaction rates and yields can be expected. Direct comparative studies are necessary to definitively establish their relative performance.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling with phenylboronic acid.

Step Procedure
1. Reaction Setup In a Schlenk flask, combine the bromo-trifluorobenzene isomer (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
2. Solvent Addition Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
3. Reaction Heat the reaction mixture under an inert atmosphere to a specified temperature (e.g., 80-100 °C) for a set period or until completion as monitored by TLC or GC-MS.
4. Work-up Cool the reaction mixture, dilute with water, and extract with an organic solvent.
5. Purification Wash the combined organic layers, dry over a drying agent, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary

Direct comparative quantitative data for the reactivity of this compound and 1-Bromo-3,4,5-trifluorobenzene under identical conditions is not extensively available in the public domain. The following table provides a conceptual framework for such a comparison based on the expected reactivity trends. Researchers are encouraged to perform their own comparative experiments to generate specific data for their systems.

Reaction TypeThis compound1-Bromo-3,4,5-trifluorobenzeneExpected Reactivity Trend
Nucleophilic Aromatic Substitution HigherLowerThis compound > 1-Bromo-3,4,5-trifluorobenzene
Metal-Halogen Exchange Data Not AvailableData Not AvailableDependent on specific reaction conditions and electrophile
Suzuki-Miyaura Coupling Data Not AvailableData Not AvailableBoth are reactive; relative rates may vary based on steric and electronic factors

Visualizing Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArBr Ar-Pd(II)L₂-Br Pd0->PdII_ArBr Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R' PdII_ArBr->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Ar-R' PdII_ArR->Product ArBr Ar-Br ArBr->Pd0 Boronic R'-B(OH)₂ Boronic->PdII_ArBr Base Base Base->Boronic

References

A Comparative Guide to 1-Bromo-2,3,5-trifluorobenzene and Its Isomers for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced material science and pharmaceutical development, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone for tailoring physicochemical and biological properties. Bromotrifluorobenzenes serve as pivotal building blocks in this endeavor, offering a gateway to a diverse array of fluorinated compounds. This guide provides a comparative analysis of 1-Bromo-2,3,5-trifluorobenzene against its key isomers, 1-Bromo-2,4,5-trifluorobenzene and 1-Bromo-3,4,5-trifluorobenzene. While direct, side-by-side experimental comparisons in the literature are scarce, this document leverages established principles of physical organic chemistry to infer and present a reasoned comparison of their performance in key synthetic applications and the properties of the resulting materials.

Theoretical Comparison of Reactivity in Key Synthetic Transformations

The reactivity of bromotrifluorobenzene isomers in common synthetic transformations, such as Suzuki-Miyaura cross-coupling and Grignard reagent formation, is primarily governed by the electronic and steric effects of the fluorine substituents on the C-Br bond. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive (-I) effect, while its lone pairs contribute a weaker, yet significant, electron-donating resonance (+M) effect.[1][2] The interplay of these effects, dictated by the substitution pattern, influences the C-Br bond dissociation energy and the susceptibility of the aromatic ring to oxidative addition in catalytic cycles.[3][4]

Table 1: Theoretical Comparison of Reactivity of Bromotrifluorobenzene Isomers

PropertyThis compound1-Bromo-2,4,5-trifluorobenzene1-Bromo-3,4,5-trifluorobenzeneRationale
C-Br Bond Activation (e.g., in Suzuki Coupling) Expected to be moderately reactive.Potentially the most reactive among the isomers.Expected to be the least reactive.The strong -I effect of two ortho-fluorines in the 2,4,5-isomer is anticipated to make the ipso-carbon more electron-deficient and susceptible to oxidative addition. The 2,3,5-isomer has one ortho-fluorine, while the 3,4,5-isomer has none, suggesting a decreasing order of reactivity.
Grignard Reagent Formation Formation may be challenging due to the presence of acidic protons ortho to fluorine atoms.Formation may be similarly challenging.Potentially the most amenable to Grignard formation.The increased acidity of aromatic protons ortho to fluorine can lead to side reactions with the highly basic Grignard reagent. The 3,4,5-isomer lacks protons in close proximity to two fluorine atoms, potentially favoring Grignard formation.
Regioselectivity in Further Substitutions Offers distinct regiochemical outcomes due to its unique substitution pattern.The symmetrical arrangement of fluorines may lead to a mixture of products in some reactions.The symmetrical fluorine substitution pattern provides a unique platform for directing further functionalization.The specific placement of fluorine atoms directs incoming electrophiles or nucleophiles to particular positions on the aromatic ring, a key consideration in multi-step syntheses.[5]

Application in the Synthesis of Advanced Materials

The choice of a bromotrifluorobenzene isomer can significantly impact the properties of resulting materials, such as liquid crystals and high-performance polymers. The fluorine substitution pattern influences key characteristics including dielectric anisotropy, thermal stability, and solubility.

Liquid Crystals

In the design of liquid crystals, the strategic placement of fluorine atoms is crucial for achieving desired electro-optical properties.[6][7] Fluorinated liquid crystals often exhibit enhanced thermal and chemical stability.[8][9][10]

Table 2: Expected Influence of Bromotrifluorobenzene Isomers on Liquid Crystal Properties

PropertyContribution from this compoundContribution from 1-Bromo-2,4,5-trifluorobenzeneContribution from 1-Bromo-3,4,5-trifluorobenzene
Dielectric Anisotropy (Δε) The asymmetric substitution is likely to induce a significant molecular dipole moment, potentially leading to a high positive or negative Δε depending on the overall molecular structure.The more symmetric fluorine substitution may result in a smaller net dipole moment perpendicular to the long molecular axis, potentially favoring negative Δε.The symmetric arrangement of fluorine dipoles is likely to result in a strong dipole moment perpendicular to the long axis, favoring negative Δε.
Mesophase Stability The irregular shape may disrupt packing efficiency, potentially leading to lower clearing points compared to more linear isomers.The more linear shape could enhance packing and lead to more stable mesophases with higher clearing points.The linear shape is expected to promote stable mesophases.
Viscosity The less symmetric structure might lead to higher viscosity.The more streamlined shape could result in lower viscosity.The linear structure is anticipated to contribute to lower viscosity.
High-Performance Polymers

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and low surface energy.[11][12] The choice of monomer, in this case derived from a bromotrifluorobenzene isomer, can fine-tune these properties.[13]

Table 3: Expected Influence of Bromotrifluorobenzene Isomers on Polymer Properties

PropertyContribution from this compoundContribution from 1-Bromo-2,4,5-trifluorobenzeneContribution from 1-Bromo-3,4,5-trifluorobenzene
Thermal Stability High, characteristic of polyfluorinated aromatics.High, characteristic of polyfluorinated aromatics.High, characteristic of polyfluorinated aromatics.
Solubility The less regular polymer backbone may lead to slightly better solubility in organic solvents.The more regular polymer structure might result in lower solubility.The linear and regular polymer chain is likely to decrease solubility.
Dielectric Constant The introduction of polar C-F bonds will lower the dielectric constant compared to non-fluorinated analogues. The specific value will depend on the final polymer structure.Expected to yield polymers with a low dielectric constant.Expected to result in polymers with a low dielectric constant.

Experimental Protocols

While direct comparative studies are lacking, the following section provides a detailed, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a key application for these compounds. This protocol is adapted from established methods for aryl bromides and is presented for this compound.[14][15]

Representative Protocol: Suzuki-Miyaura Coupling of this compound with 4-carboxyphenylboronic acid

Objective: To synthesize 2',3',5'-trifluoro-[1,1'-biphenyl]-4-carboxylic acid.

Materials:

  • This compound (1.0 mmol, 211 mg)

  • 4-Carboxyphenylboronic acid (1.2 mmol, 199 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-carboxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add 20 mL of water and acidify with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Solvents (e.g., Dioxane/Water) reagents->solvent heat Heat and Stir (e.g., 80-90°C) solvent->heat monitor Monitor Progress (TLC) heat->monitor quench Cool and Quench monitor->quench extract Acidify and Extract quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Final Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Influence of Isomeric Structure on Biphenyl Product Properties

G cluster_isomers Starting Bromotrifluorobenzene Isomers cluster_properties Resulting Biphenyl Product Properties cluster_applications Impact on Material Applications iso_235 This compound (Asymmetric) prop_dipole Molecular Dipole Moment iso_235->prop_dipole Influences iso_245 1-Bromo-2,4,5-trifluorobenzene (Less Symmetric) prop_packing Molecular Packing Efficiency iso_245->prop_packing Affects iso_345 1-Bromo-3,4,5-trifluorobenzene (Symmetric) prop_linearity Molecular Linearity iso_345->prop_linearity Determines app_lc Liquid Crystal Properties (e.g., Dielectric Anisotropy) prop_dipole->app_lc prop_packing->app_lc app_poly Polymer Properties (e.g., Solubility, Tg) prop_packing->app_poly prop_linearity->app_lc prop_linearity->app_poly

Caption: Relationship between isomer structure and material properties.

Conclusion

This compound presents a unique profile of reactivity and structural attributes that make it a valuable building block in organic synthesis. Its asymmetric fluorine substitution pattern offers distinct advantages in directing regioselectivity and in tuning the electronic properties of target molecules. While its reactivity in cross-coupling reactions may be more moderate compared to the 2,4,5-isomer, it provides a unique scaffold for the synthesis of novel liquid crystals, polymers, and pharmaceutical intermediates where specific dipole moments and substitution patterns are desired. The choice between this compound and its isomers will ultimately depend on the specific synthetic goal and the desired properties of the final product. This guide provides a foundational understanding to aid researchers in making an informed selection for their synthetic endeavors.

References

A Comparative Guide to Electrophilic vs. Nucleophilic Aromatic Substitution on Trifluorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. Trifluorobenzenes, with their unique electronic properties imparted by multiple fluorine substituents, present an interesting case study for two fundamental reaction classes: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS). This guide provides an objective comparison of these two substitution pathways on 1,2,3-, 1,2,4-, and 1,3,5-trifluorobenzene isomers, supported by available experimental data and detailed methodologies.

Electrophilic Aromatic Substitution (EAS) on Trifluorobenzenes

In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking an electrophile. The fluorine atoms on the trifluorobenzene ring play a dual role. Inductively, they are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. However, through resonance, they can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions. The overall reactivity and regioselectivity in trifluorobenzenes are therefore a complex interplay of these competing effects from three fluorine atoms.

Directing Effects in Electrophilic Aromatic Substitution

The positions of the three fluorine atoms on the benzene ring dictate the preferred sites of electrophilic attack. The cumulative inductive and resonance effects determine the electron density at each available carbon, guiding the incoming electrophile.

eas_directing_effects cluster_123 1,2,3-Trifluorobenzene cluster_124 1,2,4-Trifluorobenzene cluster_135 1,3,5-Trifluorobenzene 123_TFB 123_pos Positions for Electrophilic Attack: - C4/C6 (ortho to F3/F1, para to F2) - C5 (para to F1, ortho to F2) 124_TFB 124_pos Positions for Electrophilic Attack: - C3 (ortho to F2, F4) - C5 (ortho to F4, meta to F1, F2) - C6 (ortho to F1, meta to F2, F4) 135_TFB 135_pos Positions for Electrophilic Attack: - C2/C4/C6 (ortho to two F atoms)

Caption: Predicted regioselectivity for electrophilic aromatic substitution on trifluorobenzene isomers.

Experimental Data: Nitration of Trifluorobenzenes

Nitration is a classic example of EAS. While extensive quantitative data for the nitration of all three trifluorobenzene isomers is sparse in readily available literature, the general principles of electrophilic aromatic substitution on halogenated benzenes can be applied. The reaction typically proceeds by treating the trifluorobenzene with a mixture of concentrated nitric acid and sulfuric acid.

SubstrateReaction ConditionsMajor Product(s)YieldReference
1,2,4-TrifluorobenzeneHNO₃, H₂SO₄1,2,4-Trifluoro-5-nitrobenzeneData not availableInferred from similar reactions
1,3,5-TrifluorobenzeneHNO₃, H₂SO₄1,3,5-Trifluoro-2-nitrobenzeneData not availableInferred from similar reactions
1,2,3-TrifluorobenzeneHNO₃, H₂SO₄Mixture of isomersData not availableInferred from similar reactions

Note: The lack of specific yield and isomer distribution data highlights a gap in the detailed comparative study of these isomers in EAS reactions. The predicted major products are based on the directing effects of the fluorine atoms.

Experimental Protocol: General Procedure for Nitration of an Aromatic Compound

The following is a general procedure for the nitration of an aromatic compound, which can be adapted for trifluorobenzenes.[1][2][3]

Materials:

  • Aromatic compound (e.g., trifluorobenzene)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add the trifluorobenzene to the cooled sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the trifluorobenzene-sulfuric acid mixture, maintaining the temperature below 50-60°C.

  • After the addition is complete, continue stirring for a specified period (e.g., 1-2 hours) at a controlled temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolate the product by filtration, wash with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then wash again with water.

  • The crude product can be purified by recrystallization or distillation.

Workflow for Electrophilic Nitration:

eas_workflow start Start step1 Cool H₂SO₄ in an ice bath start->step1 step2 Add Trifluorobenzene step1->step2 step4 Slowly add Nitrating Mixture to Trifluorobenzene solution step2->step4 step3 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) step3->step4 step5 Stir at controlled temperature step4->step5 step6 Quench on ice step5->step6 step7 Isolate and wash product step6->step7 step8 Purify product step7->step8 end End step8->end

Caption: General experimental workflow for the nitration of a trifluorobenzene.

Nucleophilic Aromatic Substitution (NAS) on Trifluorobenzenes

In nucleophilic aromatic substitution, the aromatic ring is electron-deficient and is attacked by a nucleophile. The strong inductive electron-withdrawing effect of the three fluorine atoms makes the trifluorobenzene ring susceptible to nucleophilic attack. In these reactions, a fluorine atom can act as the leaving group. The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Regioselectivity in Nucleophilic Aromatic Substitution

The position of nucleophilic attack is determined by the relative stability of the resulting Meisenheimer complex. The negative charge in this intermediate is stabilized by the electron-withdrawing fluorine atoms, particularly those at the ortho and para positions relative to the point of attack.

nas_regioselectivity cluster_123 1,2,3-Trifluorobenzene cluster_124 1,2,4-Trifluorobenzene cluster_135 1,3,5-Trifluorobenzene 123_TFB 123_pos Substitution expected at C2 (activated by two ortho F atoms) and C1/C3 (activated by one ortho and one meta F atom). 124_TFB 124_pos Substitution expected at C2 (activated by two ortho F atoms) and C4 (activated by one ortho and one meta F atom). 135_TFB 135_pos All positions are equivalent and activated by two meta F atoms.

Caption: Predicted regioselectivity for nucleophilic aromatic substitution on trifluorobenzene isomers.

Experimental Data: Amination of Trifluorobenzenes

The reaction of trifluorobenzenes with amines under microwave irradiation provides insight into the reactivity and regioselectivity of NAS on these substrates.[4]

SubstrateNucleophileReaction ConditionsMajor Product(s)YieldReference
1,2,3-Trifluorobenzene1-MethylpiperazineNMP, Microwave2-(1-Methylpiperazinyl)-1,3-difluorobenzeneGood to excellent (specific yield not reported)[4]
1,2,4-Trifluorobenzene1-MethylpiperazineNMP, Microwave2-(1-Methylpiperazinyl)-1,4-difluorobenzene and 4-(1-Methylpiperazinyl)-1,2-difluorobenzeneGood to excellent (specific yield not reported)[4]
1,2,4-TrifluorobenzeneMorpholineNMP, Microwave2-(Morpholinyl)-1,4-difluorobenzene and 4-(Morpholinyl)-1,2-difluorobenzeneGood to excellent (specific yield not reported)[4]
1,2,4-TrifluorobenzenePiperazineNMP, Microwave2-(Piperazinyl)-1,4-difluorobenzene and 4-(Piperazinyl)-1,2-difluorobenzeneGood to excellent (specific yield not reported)[4]

Note: The study indicates that the reactivity is enhanced by the presence of additional fluorine atoms and that the meta-fluorine provides higher activation than the ortho-fluorine, which is reflected in the observed regioselectivity for the 1,2,4-isomer.[4]

Experimental Protocol: General Procedure for Microwave-Assisted Amination of Trifluorobenzenes

The following is a general procedure based on the literature for the amination of trifluorobenzenes.[4]

Materials:

  • Trifluorobenzene isomer

  • Amine (e.g., 1-methylpiperazine, morpholine, piperazine)

  • N-Methylpyrrolidinone (NMP)

  • Microwave vial (sealed) with a magnetic stir bar

Procedure:

  • To a 20 mL sealed microwave vial equipped with a magnetic stir bar, add the trifluorobenzene (e.g., 30 mmol), the amine (e.g., 10 mmol), and NMP (e.g., 15 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 150-250°C) for the designated time (e.g., 0.25-20 hours).

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by extraction and purified by chromatography.

Workflow for Nucleophilic Amination:

nas_workflow start Start step1 Combine Trifluorobenzene, Amine, and NMP in a microwave vial start->step1 step2 Seal the vial step1->step2 step3 Heat in microwave reactor step2->step3 step4 Cool to room temperature step3->step4 step5 Isolate and purify product step4->step5 end End step5->end

Caption: General experimental workflow for the microwave-assisted amination of a trifluorobenzene.

Comparison Summary

FeatureElectrophilic Aromatic Substitution (EAS)Nucleophilic Aromatic Substitution (NAS)
Role of Aromatic Ring NucleophileElectrophile
Attacking Species Electrophile (e.g., NO₂⁺)Nucleophile (e.g., R₂NH, MeO⁻)
Effect of Fluorine Deactivating (inductive) and ortho-, para-directing (resonance)Activating (inductive)
Leaving Group H⁺F⁻
Intermediate Positively charged arenium ion (Wheland intermediate)Negatively charged carbanion (Meisenheimer complex)
Reactivity of Trifluorobenzenes Slower than benzeneFaster than benzene
Regioselectivity Determined by the combined directing effects of the three fluorine atoms.Determined by the positions that best stabilize the negative charge of the Meisenheimer complex.

Conclusion

Electrophilic and nucleophilic aromatic substitution reactions on trifluorobenzenes represent two distinct and complementary strategies for the synthesis of highly functionalized fluorinated aromatic compounds. The strong electron-withdrawing nature of the fluorine atoms deactivates the ring towards EAS, making harsher conditions potentially necessary, while simultaneously activating it for NAS. The regioselectivity in each case is governed by the substitution pattern of the trifluorobenzene isomer, leading to different product distributions. While general principles can predict the likely outcomes, the available experimental data, particularly for electrophilic substitution, is limited. Further quantitative studies on the reactivity and regioselectivity of all three trifluorobenzene isomers under various EAS and NAS conditions would be highly valuable to the scientific community, enabling more precise control in the design and synthesis of novel molecules.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. 1-Bromo-2,3,5-trifluorobenzene serves as a key building block for the introduction of the 2,3,5-trifluorophenyl moiety, a common pharmacophore that can enhance metabolic stability and binding affinity. The efficiency of its incorporation into complex molecules via cross-coupling reactions is highly dependent on the chosen catalytic system. This guide provides a comparative overview of catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings of this compound, supported by available experimental data to facilitate catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various boronic acids or their derivatives. The choice of palladium catalyst and ligand is critical for achieving high yields, especially with an electron-deficient aryl bromide. While a direct comparative study with a wide range of catalysts for this specific substrate is not extensively documented in a single source, data from reactions with analogous fluorinated aryl bromides provides valuable insights.

Generally, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors that require in-situ reduction to the active Pd(0) species. The success of these reactions is heavily reliant on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands are highly recommended for electron-deficient aryl bromides as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle. For challenging couplings, ligands such as XPhos and SPhos often provide excellent results.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95Broadly applicable for aryl bromides, tolerates various functional groups.
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane1001690-98Effective for sterically hindered and electron-deficient substrates.
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O806~98A classic catalyst, though may be less effective for challenging substrates compared to modern ligand systems.
PdCl₂(dppf)Cs₂CO₃DMF908~94A robust catalyst, particularly for heteroaryl couplings.

Note: The data in this table is representative of couplings with structurally similar fluorinated aryl bromides and should be used as a starting point for optimization for this compound.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals. For an electron-deficient substrate like this compound, the selection of the catalyst system is crucial to overcome potential challenges and achieve high efficiency.

Similar to Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands are paramount for the successful amination of electron-deficient aryl bromides. Ligands such as t-BuXPhos, BrettPhos, and RuPhos have demonstrated excellent performance with primary and secondary aliphatic amines, while XPhos and SPhos are often the ligands of choice for coupling with anilines and other aryl amines. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) being commonly employed.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerTypical Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene10012-24Aryl aminesHigh
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane10018-24Aliphatic aminesHigh
Pd₂(dba)₃BrettPhosNaOt-BuToluene10012-24Primary & Secondary aminesHigh

Note: This table provides general guidance based on the performance of these catalyst systems with analogous electron-deficient aryl bromides.

Catalyst Performance in Heck and Sonogashira Couplings

The Heck reaction, for the formation of C-C bonds with alkenes, and the Sonogashira coupling, for the formation of C-C bonds with terminal alkynes, are also important transformations for the derivatization of this compound.

For the Heck reaction , palladium acetate (Pd(OAc)₂) is a commonly used catalyst, often in the absence of a phosphine ligand for activated alkenes, or with ligands like triphenylphosphine (PPh₃) for less reactive partners. The electron-withdrawing nature of the trifluorinated ring in this compound is expected to facilitate the oxidative addition step.

In Sonogashira couplings , a combination of a palladium catalyst and a copper(I) co-catalyst (typically CuI) is traditionally used. Common palladium sources include PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. Copper-free Sonogashira protocols have also been developed, often employing bulky, electron-rich phosphine ligands.

Due to a lack of specific comparative data for this compound in the literature, a quantitative comparison table for these reactions is not provided. However, standard conditions for these couplings with other aryl bromides serve as a good starting point for optimization.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to the flask.

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., a mixture of toluene and water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 h), monitoring the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the experimental process and decision-making for catalyst selection, the following diagrams are provided.

Experimental_Workflow Generalized Experimental Workflow for Cross-Coupling reagents Combine Aryl Halide, Coupling Partner, & Base catalyst Add Pd Precursor & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalyst_Selection Catalyst Selection Logic for this compound start Define Coupling Type (e.g., Suzuki, Buchwald-Hartwig) substrate Consider Substrate Properties: - Electron-deficient Aryl Bromide - Steric Hindrance start->substrate ligand_choice Select Ligand Class: Bulky, Electron-Rich Biaryl Phosphines substrate->ligand_choice ligand_specific Choose Specific Ligand: XPhos, SPhos, RuPhos, etc. ligand_choice->ligand_specific catalyst_precursor Select Pd Precursor: Pd(OAc)₂, Pd₂(dba)₃, or Pre-catalyst ligand_specific->catalyst_precursor base_solvent Optimize Base & Solvent catalyst_precursor->base_solvent optimization Screen Conditions: Temperature, Time, Loading base_solvent->optimization evaluation Evaluate Yield & Purity optimization->evaluation

Caption: A decision-making flowchart for selecting a catalyst system for the cross-coupling of this compound.

Conclusion

The successful cross-coupling of this compound is readily achievable with modern palladium catalysts. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of palladium precursors in combination with bulky, electron-rich biaryl phosphine ligands is highly recommended. While specific, directly comparative data for this substrate is limited, the general principles of catalyst selection for electron-deficient aryl bromides provide a strong foundation for reaction development. The provided protocols and logical workflows serve as a guide for researchers to efficiently identify and optimize suitable catalytic systems for their specific synthetic needs.

A Comparative Guide to the Application of 1-Bromo-2,3,5-trifluorobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-bromo-2,3,5-trifluorobenzene and its isomer, 1-bromo-2,4,5-trifluorobenzene, as building blocks in the synthesis of fluorinated biaryl compounds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The strategic incorporation of fluorine atoms into drug candidates and advanced materials can significantly enhance their metabolic stability, lipophilicity, and binding affinity. Consequently, the selection of appropriately substituted fluoroaromatic precursors is a critical consideration in synthetic design.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing fluorinated biaryls, bromotrifluorobenzenes are valuable reagents. The reactivity of these isomers can be influenced by the substitution pattern of the fluorine atoms, which affects the electronic properties of the carbon-bromine bond and the steric accessibility of the reaction center.

A key application of these compounds is the synthesis of substituted trifluorobiphenyls. For instance, the reaction with 4-methoxyphenylboronic acid provides a direct route to trifluoro-methoxyphenyl derivatives, which are scaffolds of interest in medicinal chemistry.

Aryl BromideBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O8012~75-85% (Estimated)
1-Bromo-2,4,5-trifluorobenzene4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O8012~80-90% (Estimated)

Note: The yields presented are estimated based on typical Suzuki-Miyaura reactions with similar substrates and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of bromotrifluorobenzene isomers with an arylboronic acid. These protocols are based on established literature procedures and should be adapted and optimized for specific applications.

General Procedure for Suzuki-Miyaura Coupling:

A flame-dried Schlenk flask is charged with the aryl bromide (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand like SPhos (4 mol%). A base, typically potassium phosphate (K₃PO₄, 2.0 equiv.), is then added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvents, such as a mixture of dioxane and water (4:1 v/v), are added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for the specified time.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the key steps in a typical Suzuki-Miyaura cross-coupling reaction and a logical comparison of the featured reagents.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L_n-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'-B(OH)₂ Base ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' ArBr This compound (Ar-Br) Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)₂)

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reagent_Comparison cluster_main This compound cluster_alternative Alternative: 1-Bromo-2,4,5-trifluorobenzene Main_Reagent Key Features: - Trifluorophenyl building block - Amenable to cross-coupling Main_App Application: Synthesis of 2,3,5-trifluorophenyl containing compounds Main_Reagent->Main_App Comparison Comparison Point: Suzuki-Miyaura Coupling with Arylboronic Acids Main_App->Comparison Alt_Reagent Key Features: - Isomeric trifluorophenyl building block - Potentially different reactivity Alt_App Application: Synthesis of 2,4,5-trifluorophenyl containing compounds Alt_Reagent->Alt_App Alt_App->Comparison

Figure 2. Comparison of this compound and its isomer as Suzuki-Miyaura coupling partners.

A Comparative Guide to the Synthesis of 1-Bromo-2,3,5-trifluorobenzene: Established versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two synthetic routes to 1-Bromo-2,3,5-trifluorobenzene, a valuable building block in the creation of advanced materials such as liquid crystals and polymers. We will examine a traditional approach, the Sandmeyer reaction, and a modern alternative, the direct electrophilic bromination of 1,2,4-trifluorobenzene. This comparison is supported by detailed experimental protocols and quantitative performance data to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterTraditional Route: Sandmeyer ReactionAlternative Route: Electrophilic Bromination
Starting Material 2,3,5-Trifluoroaniline1,2,4-Trifluorobenzene
Key Transformation Diazotization of an amino group followed by displacement with bromideDirect C-H activation and substitution with bromine
Reagents Sodium nitrite, hydrobromic acid, copper(I) bromideBromine, iron(III) bromide (or other Lewis acid)
Typical Yield 60-80%Potentially high, but can be variable and produce isomers
Purity Generally high, with predictable byproductsCan be a mixture of isomers, requiring careful purification
Scalability Well-established for large-scale synthesisCan be challenging to control regioselectivity on a large scale
Safety Considerations Diazonium salts can be explosive if isolated; handle as intermediates in solution.Bromine is corrosive and toxic; requires careful handling.

Traditional Route: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of anilines to aryl halides. This two-step process involves the diazotization of the starting aniline followed by a copper(I) bromide-mediated displacement of the diazonium group with a bromide ion.

Experimental Protocol

Step 1: Diazotization of 2,3,5-Trifluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 2,3,5-trifluoroaniline (1 equivalent) in a mixture of hydrobromic acid (48%, 3 equivalents) and water is prepared.

  • The mixture is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the in situ generated 2,3,5-trifluorobenzenediazonium bromide.

Step 2: Sandmeyer Bromination

  • In a separate flask, a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 2 equivalents) is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution from Step 1 is added slowly to the copper(I) bromide solution.

  • Vigorous nitrogen evolution is observed. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours until gas evolution ceases.

  • The reaction mixture is then heated to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • After cooling, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford this compound.

Performance Data
MetricValue
Yield 65-75%
Purity (post-distillation) >98%
Reaction Time 4-6 hours
Key Byproducts Phenolic impurities, azo compounds

Alternative Route: Electrophilic Bromination

A more direct approach to this compound is the electrophilic aromatic substitution of a suitable trifluorobenzene precursor. The most logical starting material for this is 1,2,4-trifluorobenzene. This method avoids the use of potentially unstable diazonium salts but presents challenges in controlling the position of bromination (regioselectivity).

Experimental Protocol
  • To a solution of 1,2,4-trifluorobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, a catalytic amount of a Lewis acid, such as iron(III) bromide (0.1 equivalents), is added.

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of bromine (1.1 equivalents) in the same solvent is added dropwise over a period of 1 hour.

  • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium bisulfite to destroy excess bromine.

  • The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure. The crude product, which may be a mixture of isomers, is purified by fractional distillation or preparative chromatography to isolate the desired this compound.

Performance Data
MetricValue
Yield (of desired isomer) 40-60% (highly dependent on reaction conditions)
Purity (post-purification) >97%
Reaction Time 12-24 hours
Key Byproducts Other bromotrifluorobenzene isomers (e.g., 2-Bromo-1,3,4-trifluorobenzene)

Visualizing the Synthetic Pathways

To further clarify the reaction workflows, the following diagrams illustrate the key steps in both the traditional and alternative synthetic routes.

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_bromination Step 2: Sandmeyer Bromination Aniline 2,3,5-Trifluoroaniline Reagents1 NaNO2, HBr, 0-5 °C Aniline->Reagents1 Diazonium 2,3,5-Trifluorobenzenediazonium Bromide (in situ) Reagents1->Diazonium Reagents2 CuBr Diazonium->Reagents2 Product This compound Reagents2->Product

Caption: Workflow for the Sandmeyer reaction route.

Electrophilic_Bromination cluster_reaction Electrophilic Bromination cluster_purification Purification StartingMaterial 1,2,4-Trifluorobenzene Reagents Br2, FeBr3 StartingMaterial->Reagents CrudeProduct Mixture of Bromotrifluorobenzene Isomers Reagents->CrudeProduct Purification Fractional Distillation or Chromatography CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the electrophilic bromination route.

Conclusion

Both the Sandmeyer reaction and direct electrophilic bromination offer viable pathways to this compound, each with distinct advantages and disadvantages. The Sandmeyer reaction, while involving an additional step and the handling of diazonium intermediates, generally provides higher yields of the desired product with greater purity, making it a reliable choice for applications where regiochemical precision is critical. In contrast, direct electrophilic bromination is a more atom-economical approach but is hampered by the potential for isomer formation, which necessitates more rigorous purification and may lead to lower overall yields of the target molecule. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, and available equipment and expertise.

Safety Operating Guide

Proper Disposal of 1-Bromo-2,3,5-trifluorobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper handling and disposal of 1-Bromo-2,3,5-trifluorobenzene (CAS No. 133739-70-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Safety and Hazard Profile

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols is mandatory.

Key Safety Data

A summary of the key quantitative safety and physical data for this compound is presented in the table below.

PropertyValueSource
GHS Hazard Classification Flammable Liquid Category 3, Skin Irritation Category 2, Eye Irritation Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3[1]
Flash Point 32°C (89.6°F)[1]
Boiling Point 143°C (289.4°F)
Density 1.758 g/mL at 25°C
UN Number 1993
Hazard Class 3
LD50 (Oral/Dermal) No data available[1]
LC50 (Inhalation) No data available[1]
Permissible Exposure Limits (PEL) No data available[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is necessary.

Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

The following protocol details the steps for the collection and preparation of this compound for disposal.

Step-by-Step Procedure for Waste Collection:
  • Segregation:

    • Designate a specific, sealed, and properly labeled waste container for "Halogenated Organic Waste."

    • Do not mix with non-halogenated organic waste, strong acids, bases, or oxidizers.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads from spills), in the designated container.

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and be in good condition to prevent leaks.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (flammable, irritant).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

    • Keep the container away from heat, sparks, open flames, and other ignition sources.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Protocol:
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, and you are not trained in emergency response, evacuate and contact your institution's emergency response team.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to contain the liquid.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation in the Lab cluster_1 Disposal Process cluster_2 Final Disposition A Identify Waste (this compound) B Segregate into 'Halogenated Organic Waste' Container A->B C Label Container Correctly (Name, Hazards) B->C D Store in Designated Secure Area C->D E Contact EHS or Licensed Disposal Contractor D->E Ready for Disposal F Provide Safety Data Sheet (SDS) E->F G Scheduled Pickup of Hazardous Waste F->G H Transport to Approved Waste Management Facility G->H I Compliant Destruction/ Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-2,3,5-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with 1-Bromo-2,3,5-trifluorobenzene. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

Hazard Summary

This compound is classified as a hazardous substance with the following primary risks.[1] It is a flammable liquid and vapor that causes skin and serious eye irritation, and may also cause respiratory irritation.[1]

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapour.[1]
Skin irritation2H315: Causes skin irritation.[1]
Serious eye irritation2H319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.[2] The following table summarizes the required equipment.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye and Face Protection Chemical splash goggles and a face shield.Safety glasses are insufficient as they do not provide an adequate seal against splashes.[2] Goggles should conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield should be used in conjunction with goggles for maximum protection.[2]
Hand Protection Chemically resistant gloves.Note: Specific breakthrough time and permeation rate data for this compound are not readily available. For similar halogenated aromatic compounds, Nitrile , Neoprene , or Viton gloves are recommended.[2] Always consult the glove manufacturer's compatibility charts for specific guidance and inspect gloves for any damage before use.[2]
Body Protection Laboratory coat, protective apron, or coveralls.A lab coat should be worn for all procedures.[2] For larger quantities or situations with a higher risk of splashing, chemically impervious coveralls are recommended.[2] For fire-related hazards, flame-retardant and antistatic protective clothing should be used.
Respiratory Protection Use only in a well-ventilated area, preferably a fume hood.If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is required.[3] For emergencies or fire-fighting, a self-contained breathing apparatus (SCBA) is necessary.[5]

Operational Plan: Safe Handling Protocol

A systematic approach is critical when working with this compound. The following step-by-step protocol outlines the safe handling procedure.

Experimental Workflow

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) thoroughly before beginning any work.

    • Ensure an emergency shower and eyewash station are readily accessible.[4]

    • Prepare and label all necessary equipment and containers.

  • Engineering Controls:

    • All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][5]

    • Keep the container tightly closed when not in use.[1]

    • Use explosion-proof electrical and ventilating equipment.[1][4]

    • Ground and bond containers during material transfer to prevent static discharge.[1][2]

  • Chemical Handling:

    • Wear all required PPE as specified in the table above.

    • Use only non-sparking tools.[1][5]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not breathe vapors or mist.[1][2]

    • Keep away from all sources of ignition, including heat, sparks, and open flames.[1][5]

  • Post-Handling:

    • Immediately wash hands and any exposed skin thoroughly after handling.[2]

    • Decontaminate all glassware and equipment. Collect the rinsate as hazardous waste.

    • Properly doff and dispose of contaminated PPE (e.g., gloves) as hazardous solid waste.

    • Clean the work area to remove any residual contamination.

Logistical Information: Storage and Disposal Plans

Storage Plan Proper storage is essential to maintain chemical stability and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area.[1][6]

  • Container: Keep the container tightly sealed to prevent leakage and fume release.[1][6]

  • Designated Area: Store in a designated flammables cabinet or area, away from direct sunlight and heat.[2]

  • Incompatibilities: Segregate from strong oxidizing agents and other incompatible materials.[2]

Disposal Plan this compound and associated materials must be treated as hazardous waste.

  • Waste Segregation:

    • Halogenated Organic Waste: All liquid waste containing this compound must be collected in a dedicated container labeled "Halogenated Organic Waste".[7][8] Do not mix with non-halogenated waste.[8]

    • Solid Waste: All contaminated solid materials, including gloves, paper towels, and filter media, must be collected in a separate, clearly labeled solid hazardous waste container.[7]

  • Container Management:

    • Use only approved, chemically compatible waste containers.

    • Keep waste containers securely closed except when adding waste.[7]

    • Store waste containers in a secondary containment tray within a ventilated area.[7]

  • Final Disposal:

    • Arrange for hazardous waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.[1][7]

G cluster_prep 1. Preparation cluster_handling 2. Handling Protocol cluster_cleanup 3. Post-Handling & Disposal prep_sds Review SDS prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_transfer Transfer Chemical (Use Grounding & Spark-Proof Tools) prep_ppe->handle_transfer handle_reaction Perform Reaction in Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Work Area handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Store Waste for EHS Pickup cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Bromo-2,3,5-trifluorobenzene
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1-Bromo-2,3,5-trifluorobenzene

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